molecular formula C6H9N3 B1321767 2-(Pyrimidin-2-yl)ethanamine CAS No. 89464-80-2

2-(Pyrimidin-2-yl)ethanamine

Cat. No.: B1321767
CAS No.: 89464-80-2
M. Wt: 123.16 g/mol
InChI Key: DKJOQBMLNGUEFQ-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)ethanamine is a chemical compound of interest in medicinal and synthetic chemistry, featuring a pyrimidine ring linked to an ethanamine chain. The pyrimidine scaffold is a privileged structure in drug discovery, known for its role as a key subunit in nucleobases and its prevalence in molecules with significant biological activity . While specific pharmacological data for this exact compound is limited, its structure serves as a critical intermediate for constructing more complex, biologically active molecules. Related pyrimidine- and pyridine-based compounds are frequently employed in scientific research, particularly as building blocks for the synthesis of potential kinase inhibitors and other heterocyclic systems . The primary value of this compound lies in its application in organic synthesis and pharmaceutical development. Researchers utilize this and similar amines as versatile precursors for the regioselective synthesis of substituted tetrahydrochromeno[2,3-d]pyrimidinones and other fused heterocyclic compounds, which are valuable scaffolds for exploring new chemical spaces in material science and drug discovery . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrimidin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJOQBMLNGUEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00606905
Record name 2-(Pyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89464-80-2
Record name 2-(Pyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Pyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Pyrimidin-2-yl)ethanamine is a pivotal heterocyclic building block in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. This guide provides a comprehensive, field-proven methodology for its synthesis and rigorous characterization. The presented synthetic strategy is a robust two-step process commencing with the synthesis of the key intermediate, 2-(pyrimidin-2-yl)acetonitrile, followed by its catalytic reduction to the target primary amine. We offer detailed, step-by-step protocols grounded in established chemical principles, explaining the causality behind experimental choices. Furthermore, this document establishes a self-validating framework for the structural confirmation and purity assessment of the final compound using a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All quantitative data is summarized in clear, accessible tables, and logical workflows are visualized to enhance comprehension.

Introduction

The pyrimidine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a vast range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] this compound, with its reactive primary amine tethered to the pyrimidine ring, serves as a versatile synthon for elaborating more complex molecular architectures. Its structural motif is integral to the design of novel therapeutics, such as kinase inhibitors and anti-fibrotic agents.[2][3]

The objective of this guide is to equip researchers and drug development professionals with a reliable and thoroughly validated protocol for the preparation and characterization of this compound. By elucidating the rationale behind each procedural step and providing a complete analytical blueprint, we aim to facilitate its seamless integration into discovery and development workflows.

Synthesis Methodology

The selected synthetic pathway is designed for efficiency and scalability, proceeding through a stable and easily characterizable nitrile intermediate. This two-step approach ensures high fidelity and yield for the target compound.

The synthesis begins with the formation of a carbon-carbon bond to install the acetonitrile group onto the pyrimidine ring, followed by the reduction of the nitrile to the desired primary amine.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis Start 2-Halopyrimidine Intermediate 2-(Pyrimidin-2-yl)acetonitrile Start->Intermediate Nucleophilic Substitution (e.g., + KCN) Final This compound Intermediate->Final Nitrile Reduction (e.g., Catalytic Hydrogenation)

Caption: Overall synthetic workflow for this compound.

Mechanism and Rationale: This step involves a nucleophilic aromatic substitution reaction. A 2-halopyrimidine (e.g., 2-chloropyrimidine) serves as the electrophile. The electron-withdrawing nature of the ring nitrogen atoms activates the C2 position for attack by a cyanide nucleophile, such as potassium or sodium cyanide. The choice of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical as it effectively solvates the cation (K⁺) while leaving the cyanide anion (CN⁻) highly reactive, thereby accelerating the reaction rate.

Detailed Experimental Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloropyrimidine (1.0 eq) and DMSO (10 mL per gram of starting material).

  • Reagent Addition: Add potassium cyanide (1.2 eq) portion-wise to the stirred solution.

    • Scientist's Note: Extreme caution must be exercised when handling cyanide salts. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. A quench solution (e.g., alkaline ferrous sulfate) should be readily available.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 2-(pyrimidin-2-yl)acetonitrile as a pure solid.[4]

Mechanism and Rationale: The reduction of the nitrile to a primary amine is a cornerstone transformation. While strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective, catalytic hydrogenation is often preferred in a development setting due to its operational simplicity, milder conditions, and avoidance of complex metal-hydride work-ups. A heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, is used in the presence of hydrogen gas. The reaction is typically carried out in an alcoholic solvent like ethanol or methanol.

Detailed Experimental Protocol:

  • Reaction Setup: To a hydrogenation vessel, add 2-(pyrimidin-2-yl)acetonitrile (1.0 eq) and ethanol (15 mL per gram of nitrile).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% loading) to the solution under a nitrogen or argon atmosphere.

    • Scientist's Note: Pd/C is flammable, especially when dry or in the presence of solvents and hydrogen. It should be handled with care as a slurry.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: The reaction can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of an aliquot.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.

    • Scientist's Note: The Celite® pad with the catalyst should not be allowed to dry and should be quenched carefully (e.g., with water) to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt, which can be recrystallized.[2]

Structural Characterization and Validation

Unambiguous confirmation of the molecular structure and assessment of purity requires a multi-faceted analytical approach. The data presented below corresponds to the free base form of the target compound.

G cluster_validation Orthogonal Analytical Validation Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR IR Spectroscopy Product->IR Result Structure Confirmed & Purity Assessed NMR->Result MS->Result IR->Result

References

Physicochemical properties of 2-(Pyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyrimidin-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No: 89464-80-2), a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1] As a key building block and structural motif in various pharmacologically active agents, a thorough understanding of its properties is paramount for researchers, scientists, and formulation experts.[2] This document synthesizes available empirical data with established analytical methodologies, offering not only a summary of known characteristics but also detailed, field-proven protocols for their experimental determination. The guide covers molecular structure, spectroscopic signatures, and critical drug-like properties including partition coefficient (LogP), acid dissociation constant (pKa), and aqueous solubility, providing the foundational knowledge required for its effective application in research and development.

Core Molecular and Physicochemical Profile

This compound is a primary amine featuring a pyrimidine ring connected to an ethylamine side chain. This unique combination of a basic aliphatic amine and an aromatic, electron-deficient diazine ring system dictates its chemical behavior and interaction with biological targets.[2] The key physicochemical descriptors for the free base are summarized in Table 1.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueSource
IUPAC Name 2-(pyrimidin-2-yl)ethan-1-amine[1]
CAS Number 89464-80-2[1]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
Boiling Point 205.5°C at 760 mmHg[1]
Density 1.095 g/cm³[1]
XLogP3 (Computed) -0.4[1]
LogP (Computed) 0.678[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]
Topological Polar Surface Area (TPSA) 51.8 Ų[1]
Canonical SMILES C1=CN=C(N=C1)CCN[1]

Spectroscopic and Structural Characterization

The structural identity of this compound and its salts is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique fingerprint corresponding to specific molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy of the hydrochloride salt of this compound reveals distinct signals for both the aromatic pyrimidine ring and the aliphatic ethylamine chain.

  • Pyrimidine Protons: The protons on the pyrimidine ring are expected to resonate in the downfield aromatic region, typically between δ 8.5 and 9.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms.[2]

  • Ethylamine Protons: The methylene protons of the ethyl chain will appear further upfield. The carbon adjacent to the pyrimidine ring is anticipated around 3.5-4.0 ppm, while the carbon bearing the amino group will be slightly more shielded.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups. For the hydrochloride salt, a characteristic broad absorption band is observed in the 3200-3600 cm⁻¹ range, which is indicative of the N-H stretching vibrations of the protonated ammonium (NH₃⁺) group.[2] Vibrations corresponding to the C=N and C=C bonds of the pyrimidine ring also produce distinct signals in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like electrospray ionization (ESI) in positive mode, the compound will be detected as its protonated molecular ion [M+H]⁺, with an exact mass of approximately 124.08.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The pyrimidine ring acts as a chromophore. UV-Vis spectroscopy of this compound hydrochloride shows a primary absorption maximum (λₘₐₓ) around 260-270 nm.[2] This absorption is attributed to the π→π* electronic transition within the aromatic system.[2]

Foundational Parameters for Drug Development

In the context of drug discovery, three physicochemical properties—pKa, LogP, and solubility—are of paramount importance as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

Acidity and Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. This compound has two potential sites for protonation: the aliphatic primary amine and the nitrogen atoms of the pyrimidine ring. The primary amine is expected to be the more basic site, with an estimated pKa value in the range of 8.0-9.5, typical for aliphatic amines. The pyrimidine nitrogens are significantly less basic due to their sp² hybridization and involvement in the aromatic system. Understanding the pKa is critical for predicting a drug's behavior in the physiological pH range of the gastrointestinal tract and blood, which in turn affects its absorption and distribution.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. This parameter influences membrane permeability, plasma protein binding, and metabolic stability. The computed XLogP3 value of -0.4 suggests that this compound is a relatively hydrophilic compound, which may favor aqueous solubility but could present challenges for passive diffusion across biological membranes.[1] Experimental determination is essential to confirm this computed value.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution. Given its polar functional groups and low computed LogP, the compound is expected to have good aqueous solubility, particularly at acidic pH where the primary amine is protonated to form a highly soluble salt. However, solubility can be limited at higher pH values as the compound becomes neutral. Quantifying solubility across a range of pH values is a critical step in pre-formulation studies.

Standardized Protocols for Physicochemical Analysis

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections describe robust methodologies for determining the key physicochemical parameters of this compound.

Protocol: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a function of the volume of a titrant added, allowing for the precise determination of ionization constants.

Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength.

  • Acidification: Lower the pH of the solution to ~2.0 using a standardized HCl solution.

  • Titration: Titrate the solution with a standardized, carbonate-free NaOH solution in small, precise increments (e.g., 0.02 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point in the resulting titration curve. Specialized software is used to calculate the pKa from the potentiometric data.

Diagram: Workflow for pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in 0.15 M KCl prep1->prep2 prep3 Acidify to pH 2 with HCl prep2->prep3 titrate Titrate with standardized NaOH prep3->titrate record Record pH after each increment titrate->record plot Plot pH vs. Volume of NaOH record->plot calculate Calculate pKa from half-equivalence point plot->calculate

Caption: Workflow for potentiometric pKa determination.

Protocol: Determination of LogP by Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water (phosphate buffer, pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate for 24 hours.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: Mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in the aqueous phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated using the formula: LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ), where [Compound]ₒ꜀ₜₐₙₒₗ is determined by mass balance.

Diagram: Workflow for Shake-Flask LogP Determination

LogP_Workflow A Prepare Pre-saturated n-Octanol and Buffer (pH 7.4) C Mix Octanol and Aqueous Stock in Equal Volumes A->C B Prepare Stock Solution in Aqueous Buffer B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Quantify Concentration in Aqueous Phase (HPLC-UV) E->F G Calculate LogP by Mass Balance F->G

Caption: Workflow for shake-flask LogP determination.

Protocol: Kinetic Aqueous Solubility Measurement

This high-throughput method determines the solubility of a compound from a DMSO stock solution, providing a value relevant to early drug discovery screening.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Sample Addition: Add a small aliquot of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL) at various pH values (e.g., 5.0, 7.4) in a 96-well plate.

  • Equilibration: Seal the plate and shake at room temperature for 24 hours to allow for equilibration between the dissolved and precipitated compound.

  • Filtration: Filter the samples using a filter plate to remove any precipitated material.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a sensitive analytical technique like LC-MS/MS, comparing the response against a calibration curve prepared in the same buffer/DMSO mixture.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often involving the functionalization of a pre-formed pyrimidine ring.[3] Its chemical reactivity is dominated by the primary amine, which readily undergoes common amine reactions such as acylation to form amides and alkylation to form secondary or tertiary amines.[2] This reactivity makes it a versatile building block for creating libraries of derivatives for structure-activity relationship (SAR) studies.[2][4]

Conclusion

This compound possesses a distinct set of physicochemical properties defined by its hydrophilic character and basic primary amine. While computational data provides a useful starting point, this guide emphasizes the necessity of rigorous experimental determination of key parameters like pKa, LogP, and aqueous solubility. The provided protocols offer a standardized framework for obtaining high-quality, reliable data essential for advancing drug discovery and development programs that utilize this important chemical scaffold.

References

2-(Pyrimidin-2-yl)ethanamine hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-(Pyrimidin-2-yl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound hydrochloride (CAS No. 1198118-04-5), a heterocyclic building block with potential applications in medicinal chemistry and pharmaceutical development.[1] As a Senior Application Scientist, this document moves beyond mere data presentation to explain the causality behind experimental design, ensuring that the described protocols are robust and self-validating. It is structured to empower researchers to determine the critical physicochemical properties that govern a compound's developability, from early discovery to formulation. The guide details methodologies for comprehensive solubility profiling and outlines a systematic approach to stability testing through forced degradation studies, in alignment with international regulatory standards.

Introduction and Molecular Profile

This compound hydrochloride is a small molecule featuring a pyrimidine ring linked to an ethylamine side chain, presented as a hydrochloride salt.[1] Its structure combines the aromatic, electron-deficient pyrimidine core with a flexible, basic amino group, making it a versatile scaffold for synthesizing more complex molecules with potential biological activity.[1] Understanding its fundamental physicochemical properties is a prerequisite for any successful application in drug discovery and development. The hydrochloride salt form is typically chosen to enhance aqueous solubility and stability compared to the free base.

Molecular Structure:

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1198118-04-5[2][3]
Molecular Formula C₆H₁₀ClN₃[1][3]
Molecular Weight 159.62 g/mol [1][4]
Hydrogen Bond Donors 1 (for the free base)[5]
Hydrogen Bond Acceptors 3 (for the free base)[5]
Rotatable Bond Count 2[5]
Predicted LogP (XLogP3) -0.4[5]

The negative LogP value suggests a high degree of hydrophilicity, predicting good solubility in aqueous media, a critical attribute for many pharmaceutical applications.

Solubility Profile: A Foundational Assessment

Solubility is a critical determinant of a drug candidate's bioavailability and developability. The presence of the ionizable amine and the polar pyrimidine ring, combined with its hydrochloride salt form, suggests that this compound hydrochloride will exhibit favorable aqueous solubility. However, this must be confirmed experimentally across a range of relevant media.

Causality in Solvent Selection

The choice of solvents is not arbitrary; it is designed to simulate various physiological and experimental conditions:

  • Water (Deionized): Establishes baseline aqueous solubility.

  • Phosphate-Buffered Saline (PBS, pH 7.4): Mimics physiological pH, providing insight into solubility in blood and extracellular fluid.

  • 0.1 M HCl (pH ~1.0): Simulates the acidic environment of the stomach, crucial for orally administered drugs.

  • Ethanol/Water Mixtures: Represents common co-solvent systems used in formulations and preclinical studies.

  • Dimethyl Sulfoxide (DMSO): A standard solvent for creating high-concentration stock solutions for in vitro screening.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol describes a standard, reliable method for determining thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound hydrochloride (e.g., 10-20 mg) to a known volume (e.g., 1 mL) of each selected solvent in a glass vial. The goal is to create a saturated solution with visible solid remaining.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. Equilibration time is critical; 24 to 48 hours is standard to ensure the system has reached a thermodynamic steady state.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.

  • Sample Collection & Dilution: Carefully collect a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Section 3.3).

  • Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility in mg/mL or µg/mL.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility assay.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess compound prep2 Add 1 mL of selected solvent (e.g., Water, PBS, 0.1M HCl) prep1->prep2 equil Agitate at constant temp (25°C) for 24-48 hours prep2->equil Saturated Slurry sep Centrifuge at 14,000 rpm for 10 minutes equil->sep quant1 Collect clear supernatant sep->quant1 quant2 Dilute sample into linear range of assay quant1->quant2 quant3 Analyze via validated HPLC-UV method quant2->quant3 result Final Solubility Data quant3->result Calculate Solubility (mg/mL) G cluster_stress 1. Forced Degradation (ICH Q1A) cluster_method 2. Analytical Method Development cluster_analysis 3. Analysis & Characterization stress_acid Acid Hydrolysis (0.1M HCl, 60°C) method_spec Inject Stressed Samples to Confirm Specificity stress_acid->method_spec stress_base Base Hydrolysis (0.1M NaOH, 40°C) stress_base->method_spec stress_ox Oxidation (3% H₂O₂, RT) stress_ox->method_spec stress_therm Thermal (Solid) (105°C) stress_therm->method_spec stress_photo Photolytic (UV/Vis) stress_photo->method_spec method_dev Develop RP-HPLC Method (C18, Gradient, PDA) method_dev->method_spec method_val Validate Method (ICH Q2) (Linearity, Accuracy, etc.) method_spec->method_val analysis Analyze Stressed Samples with Validated Method method_val->analysis start Start with Drug Substance start->stress_acid start->stress_base start->stress_ox start->stress_therm start->stress_photo peak_purity Assess Peak Purity analysis->peak_purity mass_balance Calculate Mass Balance peak_purity->mass_balance end Stability Profile & Degradation Pathway mass_balance->end

References

A Comprehensive Guide to the Spectroscopic Characterization of 2-(Pyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic techniques used for the structural elucidation and characterization of 2-(Pyrimidin-2-yl)ethanamine (CAS 89464-80-2). As a valuable heterocyclic building block in medicinal chemistry and drug development, rigorous analytical verification of this compound's identity and purity is paramount. This document offers a holistic approach, combining theoretical principles, field-proven experimental protocols, and detailed interpretation of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are curated for researchers, scientists, and quality control professionals, providing a self-validating framework for the comprehensive analysis of this and structurally related compounds.

Molecular Structure and Analytical Overview

This compound is a primary amine featuring a pyrimidine heterocycle linked to an ethylamine side chain. Its molecular formula is C₆H₉N₃, with a monoisotopic mass of approximately 123.08 Da.[1] The structure presents distinct analytical features: an aromatic system with three unique protons and four unique carbons, and a flexible aliphatic side chain with two methylene groups. The primary amine and the two ring nitrogens offer sites for protonation and are key to the molecule's chemical reactivity and spectroscopic behavior.

A multi-technique approach is essential for unambiguous characterization. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation patterns.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive structural elucidation of this compound in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms.

Expertise & Causality: Experimental Protocol Design

The choice of solvent and experimental parameters is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic molecules. However, if solubility is limited, or if hydrogen-bonding interactions need to be probed differently, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be employed. The amine protons (NH₂) are exchangeable and may appear as a broad signal or not be observed at all, especially in the presence of trace amounts of water. A D₂O exchange experiment can be performed to confirm the NH₂ signal's identity.

Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: The spectra should be acquired on a spectrometer operating at a frequency of at least 400 MHz for ¹H (100 MHz for ¹³C) to ensure adequate signal dispersion.[2]

  • ¹H NMR Acquisition:

    • Temperature: Maintain a constant temperature, typically 298 K.

    • Pulse Angle: Use a standard 30° or 45° pulse angle.

    • Spectral Width: Set a spectral width from approximately -1 to 10 ppm.

    • Number of Scans: Acquire 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: Use a relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Technique: Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single sharp line.

    • Spectral Width: Set a spectral width from approximately 0 to 180 ppm.

    • Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[3]

    • Relaxation Delay: A 2-second relaxation delay is a standard starting point.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate exponential window function and perform Fourier transformation. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the three aromatic protons and the two methylene groups of the ethylamine side chain. The amine protons may present as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.70Doublet (d)2HH4, H6These protons are equivalent and adjacent to the ring nitrogens, causing a significant downfield shift. They are coupled to H5.
~ 7.15Triplet (t)1HH5This proton is coupled to the two equivalent H4/H6 protons, resulting in a triplet. It is the most upfield of the aromatic protons.
~ 3.25Triplet (t)2H-CH₂-N (ring)This methylene group is directly attached to the electron-withdrawing pyrimidine ring, shifting it downfield. It is coupled to the adjacent -CH₂-NH₂ group.
~ 3.10Triplet (t)2H-CH₂-NH₂This methylene group is adjacent to the amine and is coupled to the other methylene group.
~ 1.50Broad Singlet2H-NH₂The chemical shift of amine protons is highly variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and chemical exchange.

Note: Predicted values are based on data for pyrimidine[4] and related structures.[5][6] Multiplicity follows the n+1 rule.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display four signals for the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~ 168.0C2This carbon is bonded to two electronegative nitrogen atoms and the ethyl side chain, making it the most deshielded carbon in the molecule.
~ 157.0C4, C6These equivalent carbons are adjacent to nitrogen atoms, resulting in a significant downfield shift.
~ 119.0C5This is the most upfield of the aromatic carbons, consistent with its position relative to the ring nitrogens.
~ 42.0-CH₂-N (ring)The carbon atom directly attached to the pyrimidine ring.
~ 39.0-CH₂-NH₂The terminal aliphatic carbon attached to the primary amine.

Note: Predicted values are based on data for pyrimidine derivatives[5][7] and ethylamine.[8]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in this compound by probing their characteristic molecular vibrations.

Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is the preferred method for this type of sample as it requires minimal sample preparation and provides high-quality data.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

IR Spectral Data and Interpretation

The IR spectrum provides a distinct fingerprint for the molecule, confirming the presence of the amine, the aliphatic chain, and the aromatic pyrimidine ring.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3400 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)The presence of two bands in this region is a hallmark of a primary amine.
3100 - 3000C-H Stretch (aromatic)Pyrimidine RingThese absorptions are characteristic of C-H bonds on an aromatic ring.
2950 - 2850C-H Stretch (aliphatic)Ethyl Chain (-CH₂CH₂-)Confirms the presence of the saturated alkyl side chain.[5]
~1620N-H Bend (scissoring)Primary Amine (-NH₂)A characteristic bending vibration for primary amines.
1600 - 1450C=N and C=C StretchPyrimidine RingA series of sharp bands in this region confirms the aromatic heterocyclic ring structure.[5]
1350 - 1250C-N StretchAromatic AmineStretching vibration for the C-N bonds within the pyrimidine ring.

Note: Band positions are approximate and based on typical values for pyrimidine and amine-containing compounds.[5][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern upon ionization.

Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique well-suited for this molecule, as it is likely to produce a strong signal for the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to facilitate protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the instrument in positive ion mode. Apply a high voltage (e.g., +3 to +5 kV) to the capillary needle to generate a fine spray of charged droplets.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ion, for instance, from m/z 50 to 300.

  • Data Acquisition: Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio.

Mass Spectrum Data and Interpretation

The primary goal is to observe the protonated molecular ion, which confirms the molecular weight.

  • Expected Molecular Ion: The molecular formula is C₆H₉N₃, with a molecular weight of 123.16 g/mol . In positive mode ESI-MS, the expected protonated molecular ion [M+H]⁺ will be observed at an m/z of 124.1 .[10]

The fragmentation pattern can be predicted based on the structure. The bond between the two ethyl carbons and the bond between the ring and the side chain are likely points of cleavage.

G cluster_workflow Proposed ESI-MS Fragmentation Pathway M [C₆H₉N₃]⁺ m/z = 123 (Molecular Ion) MH [C₆H₉N₃+H]⁺ m/z = 124 (Protonated Molecule) F1 [C₅H₄N₂-CH₂]⁺ m/z = 94 (Benzylic cleavage) MH->F1 - CH₂NH₂ F2 [C₄H₃N₂]⁺ m/z = 79 (Pyrimidine cation) F1->F2 - CH₃

Figure 2: Proposed fragmentation pathway for this compound.

Conclusion

The combination of NMR, IR, and MS provides a robust and orthogonal dataset for the unequivocal identification and characterization of this compound. ¹H and ¹³C NMR confirm the precise atomic connectivity and hydrogen/carbon framework. FTIR spectroscopy provides immediate confirmation of the essential primary amine and pyrimidine functional groups. Finally, mass spectrometry verifies the correct molecular weight. The protocols and interpreted data presented in this guide establish a comprehensive, self-validating methodology for the analysis of this important chemical entity, ensuring its quality and suitability for research and development applications.

References

Crystal structure of 2-(Pyrimidin-2-yl)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2-(Pyrimidin-2-yl)ethanamine Derivatives

Foreword: From Molecule to Medicine

As a Senior Application Scientist, my work exists at the intersection of molecular architecture and therapeutic potential. The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the backbone of everything from nucleic acids to life-saving drugs. The this compound series, in particular, represents a class of molecules with significant pharmacological interest due to its structural features that allow for diverse intermolecular interactions. This guide is designed for researchers and drug development professionals, moving beyond simple protocols to elucidate the causality behind the crystallographic process. Understanding the three-dimensional structure of these derivatives is not merely an academic exercise; it is the critical first step in rational drug design, enabling us to visualize how a molecule might interact with its biological target and, ultimately, to build better medicines.

Chapter 1: The Foundation - Synthesis and Significance

The journey to a crystal structure begins with the synthesis of the target molecule. The this compound scaffold can be accessed through various synthetic routes, often starting from readily available precursors like 2-chloropyrimidine. A common strategy involves nucleophilic substitution followed by reduction and functionalization, allowing for the introduction of diverse substituents that can modulate the compound's physicochemical and biological properties.

The biological importance of pyrimidine derivatives is vast, with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The specific arrangement of atoms, dictated by the crystal structure, governs how these molecules bind to biological targets like kinases or enzymes, making single-crystal X-ray diffraction an indispensable tool in the drug discovery pipeline.

Chapter 2: The Crucial Art - Obtaining High-Quality Single Crystals

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular structure, but it is entirely contingent on a single prerequisite: a high-quality, single crystal. The process of crystallization is often considered an art, yet it is grounded in the scientific principles of solubility and supersaturation. A solution must be brought to a state of supersaturation—where it contains more dissolved solute than it can normally hold—in a slow, controlled manner to allow for the orderly arrangement of molecules into a crystal lattice.

Causality in Experimental Design: Choosing Your Method

The choice of crystallization technique is dictated by the physicochemical properties of the compound, such as its solubility and stability, and the amount of material available. Rapid precipitation yields amorphous powder or microcrystals, which are unsuitable for SCXRD. The goal is to slow down the process, allowing molecules the time to orient themselves correctly.

Technique Principle Advantages Considerations References
Slow Evaporation Solvent is slowly removed, increasing solute concentration to the point of supersaturation.Simple setup; effective for many stable, moderately soluble compounds.Can lead to "crusting" on container walls; less control over nucleation.
Vapor Diffusion An antisolvent vapor diffuses into a solution of the compound, reducing its solubility.Excellent for small quantities (mg scale); offers fine control over saturation rate.Requires volatile solvents and a well-sealed system.
Solvent Layering A layer of antisolvent is carefully added on top of a solution of the compound.Effective for compounds with differing solubility in miscible solvents; minimal setup.Diffusion can be too rapid if solvent densities are mismatched; system is sensitive to vibrations.
Controlled Cooling A saturated solution is slowly cooled, as solubility typically decreases with temperature.Good for compounds with a steep solubility-temperature curve; highly controllable.Requires precise temperature control; may not be effective for all solutes.
The Workflow: From Solute to Diffraction-Ready Crystal

The path from a synthesized powder to a crystal suitable for X-ray analysis is a systematic process. Each step is designed to control the kinetics of crystallization, favoring slow, ordered growth over rapid, chaotic precipitation.

G cluster_synthesis Preparation cluster_cryst Crystallization cluster_analysis Analysis A Synthesized Compound (Purified Powder) B Solvent Screening (Identify suitable solvent/antisolvent) A->B Dissolution C Setup Crystallization (e.g., Vapor Diffusion Vial) B->C Method Selection D Incubation (Slow, undisturbed growth) C->D Nucleation & Growth E Crystal Harvesting & Mounting D->E Harvest F X-ray Diffraction Data Collection E->F Mount on Diffractometer G Structure Solution & Refinement F->G Data Processing G cluster_interactions Common Intermolecular Interactions cluster_molecule This compound Derivative Hbond Hydrogen Bonding (e.g., N-H···N) PiStack π-π Stacking Mol2 Molecule B Hbond->Mol2 N Acceptor VDW Van der Waals Forces PiStack->Mol2 π-System Mol Molecule A Mol->Hbond N-H Donor Mol->PiStack π-System

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(Pyrimidin-2-yl)ethanamine: A Focus on Histamine Receptor Activity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative for Mechanistic Clarity

In the landscape of contemporary drug discovery, the elucidation of a compound's precise mechanism of action is paramount. It is the foundational pillar upon which robust preclinical and clinical development programs are built. This guide addresses the in vitro characterization of 2-(Pyrimidin-2-yl)ethanamine, a molecule of interest due to its structural features. While direct pharmacological data for this specific entity is not extensively published, its chemical architecture, particularly the pyrimidine ring coupled with an ethanamine side chain, suggests a plausible interaction with biogenic amine receptors.

Drawing from established structure-activity relationships, a primary and logical hypothesis is that this compound may function as a ligand for one or more of the four histamine receptor subtypes (H1, H2, H3, and H4). These G-protein coupled receptors (GPCRs) are critical mediators of a vast array of physiological and pathophysiological processes, making them high-value targets in pharmacology.[1][2]

This document, therefore, serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a systematic in vitro strategy to rigorously test this central hypothesis. We will proceed from initial binding affinity determination to the functional consequences of receptor engagement, providing not just protocols, but the causal reasoning behind each experimental choice.

Foundational Strategy: Deconstructing the Hypothesis of Histamine Receptor Agonism

Our investigative journey begins with the foundational question: Does this compound physically interact with histamine receptors? And if so, with what affinity and selectivity? A competitive radioligand binding assay is the gold-standard technique to answer this directly.[2][3] This approach allows us to quantify the affinity (Ki) of our test compound for each of the four human histamine receptor subtypes, thereby establishing a primary pharmacological fingerprint.

Experimental Deep Dive: Competitive Radioligand Binding Assays

The principle of this assay is elegant in its simplicity: we measure the ability of our unlabeled test compound, this compound, to displace a radiolabeled ligand of known high affinity and specificity from the receptor.

Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare membranes from cells expressing a single histamine receptor subtype (e.g., HEK293-hH1R) incubation Incubate membranes, radioligand, and test compound to reach equilibrium prep_membranes->incubation prep_ligand Prepare serial dilutions of This compound prep_ligand->incubation prep_radio Select and prepare radioligand (e.g., [3H]mepyramine for H1R) prep_radio->incubation filtration Rapidly separate bound from free radioligand via vacuum filtration (e.g., GF/C filter plates) incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Plot displacement curves and calculate IC50 and Ki values scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize commercially available, cryopreserved membrane preparations from cell lines (e.g., HEK293 or CHO) stably overexpressing a single human histamine receptor subtype (hH1R, hH2R, hH3R, or hH4R). This ensures a high density of the target receptor and minimizes off-target effects. The protein concentration of the membrane homogenates should be determined using a standard protein assay (e.g., BCA).[4]

  • Reagent Preparation:

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the assay buffer to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Radioligand: Select a radioligand appropriate for each receptor subtype (see Table 1). The concentration used should be at or near its dissociation constant (Kd) to ensure assay sensitivity.

    • Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competitor, e.g., 10 µM mianserin for H1R).[4] Incubate at a specified temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 4 hours).

  • Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C plates), which trap the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[2]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements to determine specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 1: Reagents for Histamine Receptor Binding Assays

Receptor SubtypeRecommended RadioligandCell Line Examples
H1R [³H]mepyramineHEK293, CHO, U2OS[4][5]
H2R [¹²⁵I]iodoaminopotentidineCHO, HEK293
H3R [³H]Nα-methylhistamineCHO, HEK293[6][7]
H4R [³H]histamine or specific ligandsCHO, HEK293

Trustworthiness through Self-Validation: The inclusion of appropriate controls is non-negotiable. A known, unlabeled reference antagonist for each receptor subtype should be run in parallel as a positive control, yielding a Ki value consistent with published literature. This validates the assay's performance and integrity.

From Binding to Function: Unveiling the Signaling Cascade

A positive result in the binding assay, demonstrating affinity, is a critical first step. However, it does not reveal the functional nature of the interaction. Is this compound an agonist, activating the receptor? An antagonist, blocking the action of the endogenous ligand histamine? Or an inverse agonist, reducing the receptor's basal activity? To answer this, we must interrogate the downstream signaling pathways unique to each receptor subtype.[1]

Histamine receptors, as GPCRs, transduce extracellular signals by activating specific intracellular heterotrimeric G proteins.[8][9][10] The identity of the G protein alpha subunit (Gα) dictates the subsequent second messenger cascade.[8][9]

  • H1R couples to Gαq/11 , activating phospholipase C (PLC) and leading to an increase in intracellular calcium ([Ca²⁺]i).[1][11]

  • H2R couples to Gαs , activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[1]

  • H3R & H4R primarily couple to Gαi/o , which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[1][11]

We will leverage these distinct signaling signatures to design specific functional assays.

H1 Receptor Functional Assay: Monitoring Calcium Mobilization

Activation of the H1R-Gαq pathway culminates in the release of Ca²⁺ from the endoplasmic reticulum.[12] This transient increase in cytosolic calcium can be measured in real-time using fluorescent calcium indicators.

H1R (Gq) Signaling Pathway

G ligand This compound (Hypothesized Agonist) receptor Histamine H1 Receptor ligand->receptor Binds & Activates g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release

Caption: H1 receptor signaling cascade leading to calcium release.[12]

Step-by-Step Protocol: Calcium Flux Assay

  • Cell Culture: Seed HEK293 cells stably expressing hH1R into black, clear-bottom 96-well microplates. Allow cells to attach and form a confluent monolayer.[12]

  • Dye Loading: Wash the cells with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a dye loading solution. Probenecid is often included to prevent the leakage of the de-esterified dye from the cells.[12]

  • Compound Addition: Prepare serial dilutions of this compound. Utilize a fluorescence plate reader equipped with an automated injection system to add the compound dilutions to the wells.

  • Signal Detection: Immediately after compound addition, monitor the change in fluorescence intensity over time. An agonist will induce a rapid increase in fluorescence as intracellular calcium levels rise.

  • Data Analysis: For each concentration, calculate the peak fluorescence response. Plot the response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% maximal response) and the maximum efficacy relative to histamine.

Causality and Controls: To confirm that the observed calcium flux is indeed H1R-mediated, a parallel experiment should be conducted where cells are pre-incubated with a known H1R antagonist (e.g., pyrilamine).[13] The antagonist should produce a rightward shift in the agonist's dose-response curve, demonstrating competitive antagonism at the target receptor.

H2, H3, and H4 Receptor Functional Assays: Measuring cAMP Modulation

For H2, H3, and H4 receptors, the functional readout is the modulation of intracellular cAMP levels.

H2R (Gs) & H3R/H4R (Gi) Signaling Pathways

G cluster_h2 H2R Pathway (Stimulatory) cluster_h3h4 H3R/H4R Pathway (Inhibitory) ligand_h2 Agonist receptor_h2 H2 Receptor ligand_h2->receptor_h2 gs_protein Gs Protein receptor_h2->gs_protein ac_h2 Adenylyl Cyclase gs_protein->ac_h2 Activates camp_increase ↑ cAMP ac_h2->camp_increase ligand_h3h4 Agonist receptor_h3h4 H3 or H4 Receptor ligand_h3h4->receptor_h3h4 gi_protein Gi/o Protein receptor_h3h4->gi_protein ac_h3h4 Adenylyl Cyclase gi_protein->ac_h3h4 Inhibits camp_decrease ↓ cAMP ac_h3h4->camp_decrease

Caption: Opposing regulation of cAMP by H2 (Gs-coupled) and H3/H4 (Gi-coupled) receptors.

Step-by-Step Protocol: cAMP Assays

  • Cell Culture: Culture cells (e.g., CHO) stably expressing the receptor of interest (hH2R, hH3R, or hH4R) in 96-well plates.

  • Agonist Stimulation (H2R):

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of this compound and incubate.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[14]

  • Inhibition of Stimulated cAMP (H3R/H4R):

    • The inhibitory nature of Gi coupling requires a pre-stimulation step to generate a measurable cAMP signal that can then be inhibited.

    • Pre-treat cells with a PDE inhibitor.

    • Add serial dilutions of this compound.

    • Add a fixed concentration of an adenylyl cyclase activator, such as forskolin.[6]

    • Incubate, lyse the cells, and measure the resulting cAMP levels. An agonist for H3R or H4R will cause a dose-dependent decrease in the forskolin-stimulated cAMP production.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the compound concentration. For H2R, determine the EC50 for cAMP accumulation. For H3R and H4R, determine the IC50 for the inhibition of forskolin-stimulated cAMP.

Table 2: Summary of Functional Assays

ReceptorG-ProteinSecond MessengerAssay TypeExpected Agonist Effect
H1R Gq/11IP₃, DAG, Ca²⁺Calcium FluxIncrease in intracellular Ca²⁺
H2R GscAMPcAMP AccumulationIncrease in intracellular cAMP
H3R Gi/ocAMPcAMP InhibitionDecrease in forskolin-stimulated cAMP
H4R Gi/ocAMPcAMP InhibitionDecrease in forskolin-stimulated cAMP

Cellular Phenotypic Corroboration: The Mast Cell Degranulation Assay

While recombinant cell lines provide clean, target-specific systems, it is crucial to validate findings in a more physiologically relevant cell type. Mast cells are key players in allergic and inflammatory responses and express multiple histamine receptors.[1] An assay measuring the release of inflammatory mediators, such as histamine or the enzyme β-hexosaminidase, provides an integrated assessment of the compound's effect on a native cellular process.[15][16]

Step-by-Step Protocol: β-Hexosaminidase Release Assay

  • Cell Culture: Use a suitable mast cell line, such as RBL-2H3 (rat basophilic leukemia) or MC/9 (mouse mast cell).[15][17]

  • Sensitization (Optional, for IgE-mediated degranulation): Sensitize cells overnight with anti-DNP IgE.

  • Compound Treatment: Wash the cells and pre-incubate with various concentrations of this compound.

  • Stimulation: Induce degranulation with an appropriate stimulus. This can be an antigen (e.g., DNP-HSA for sensitized cells) or a non-immunological stimulus like the calcium ionophore A23187.[15]

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.

  • Enzyme Assay:

    • Transfer an aliquot of the supernatant to a new plate.

    • Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Incubate to allow for the enzymatic reaction, then stop the reaction with a stop buffer.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis: Express the amount of β-hexosaminidase released as a percentage of the total cellular content (determined by lysing a set of control cells). Analyze the ability of this compound to either induce degranulation on its own or inhibit stimulus-induced degranulation.

Synthesizing the Evidence: Building a Mechanistic Narrative

The data generated from this comprehensive suite of in vitro assays will allow for the construction of a robust, evidence-based profile of this compound's mechanism of action. By integrating the binding affinities (Ki) with the functional potencies (EC50/IC50) and cellular effects, a clear picture will emerge, enabling informed decisions for the future of this compound in the drug development pipeline. The systematic approach outlined herein ensures scientific rigor, providing a trustworthy and authoritative characterization of its in vitro pharmacology.

References

In Silico Modeling of 2-(Pyrimidin-2-yl)ethanamine Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the in silico analysis of 2-(Pyrimidin-2-yl)ethanamine, a small molecule with potential for therapeutic development. As researchers and drug development professionals, our goal is to move beyond theoretical possibilities and establish a robust, reproducible, and insightful computational workflow. This document outlines a self-validating system for investigating the interactions of this compound with a plausible biological target, underpinned by established scientific principles and practical, field-proven methodologies.

Introduction: The Rationale for In Silico Investigation

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] this compound, as a derivative, presents an intriguing starting point for drug discovery efforts. In silico modeling provides a rapid and cost-effective avenue to explore its potential biological targets, understand its mechanism of action at a molecular level, and guide the synthesis of more potent and selective analogs.

This guide will focus on a practical workflow, using a representative protein kinase as a hypothetical target. Kinases are a well-established class of targets for pyrimidine-based inhibitors, making this a scientifically sound and illustrative example.[3] The principles and protocols detailed herein are, however, broadly applicable to other potential protein targets.

Part 1: Target Identification and Preparation

The initial and most critical step in in silico modeling is the identification and preparation of a relevant biological target. While direct experimental data for this compound may be limited, a rational approach involves exploring databases of known protein-ligand interactions for structurally similar compounds.

Leveraging Chemical Similarity for Target Hypothesis Generation

Databases such as ChEMBL, PubChem, and BindingDB are invaluable resources for this purpose.[4][5][6][7] A similarity search using the SMILES string of this compound (N1=CC=NC(CCN)=C1) can reveal compounds with similar pharmacophoric features and their known biological targets. For the purpose of this guide, we will proceed with a hypothetical but plausible target: Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a common target for pyrimidine-based inhibitors.

Protein Structure Retrieval and Preparation

A high-quality 3D structure of the target protein is paramount for accurate in silico modeling. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.

Experimental Protocol: Target Preparation

  • Structure Selection:

    • Navigate to the RCSB PDB database (--INVALID-LINK--).

    • Search for "Cyclin-Dependent Kinase 2".

    • Select a high-resolution (ideally < 2.5 Å) crystal structure of human CDK2 in complex with a ligand. For this guide, we will use PDB ID: 1HCK . This choice is deliberate; the presence of a co-crystallized ligand helps to define the binding site.

  • Structure Cleaning and Preparation:

    • Download the PDB file.

    • Visualize the structure using a molecular modeling program such as PyMOL, UCSF Chimera, or Discovery Studio.

    • Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to be critical for binding. The co-crystallized ligand should also be removed for the initial docking of our compound of interest.

    • Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

    • Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This can be accomplished using tools like H++ or the PropKa server.

    • Perform energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition. This is a crucial step to ensure a realistic protein conformation.

Part 2: Ligand Preparation

The accuracy of the ligand's 3D conformation and charge distribution is as important as that of the protein.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D conformation. Most molecular modeling software can perform this conversion.

  • Energy Minimization and Charge Assignment:

    • Perform a conformational search and energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or AM1). This will generate a low-energy, stable conformation of the ligand.

    • Assign partial atomic charges. For small molecules, Gasteiger-Hückel or AM1-BCC charges are commonly used and can be calculated using software like antechamber (part of the AmberTools suite).

Part 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a powerful tool for virtual screening and for generating initial hypotheses about binding modes.

The Principle of Molecular Docking

Docking algorithms explore the conformational space of the ligand within a defined binding site of the protein and use a scoring function to estimate the binding affinity for each pose. Lower scores typically indicate more favorable binding.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • Define a "grid box" that encompasses the active site of CDK2. The dimensions and center of the box should be large enough to allow the ligand to move and rotate freely within the binding pocket. The location of the co-crystallized ligand in the original PDB structure (1HCK) can be used to guide the placement of the grid box.

  • Running the Docking Simulation:

    • Use a docking program such as AutoDock Vina.

    • Provide the prepared protein and ligand files as input.

    • Specify the coordinates and dimensions of the grid box.

    • The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value will yield more accurate results but will require more computational time. An exhaustiveness of 8 is a reasonable starting point.

  • Analysis of Docking Results:

    • AutoDock Vina will generate a set of predicted binding poses for this compound, each with a corresponding binding affinity score in kcal/mol.

    • Visualize the top-ranked poses in the context of the CDK2 active site.

    • Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Pay close attention to interactions with key active site residues of CDK2 (e.g., the hinge region).

Visualization of the Docking Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 1HCK) Grid_Box Define Grid Box (CDK2 Active Site) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (this compound) Run_Docking Run AutoDock Vina Ligand_Prep->Run_Docking Grid_Box->Run_Docking Analyze_Poses Analyze Binding Poses (Binding Affinity) Run_Docking->Analyze_Poses Interaction_Analysis Identify Key Interactions (H-bonds, Hydrophobic) Analyze_Poses->Interaction_Analysis

Caption: A streamlined workflow for molecular docking of this compound with CDK2.

Part 4: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.

The Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements over a defined period. This allows for the evaluation of the stability of the predicted binding pose and a more refined understanding of the intermolecular interactions.

Experimental Protocol: MD Simulation with GROMACS

  • System Setup:

    • Take the top-ranked docked pose of the this compound-CDK2 complex.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any steric clashes between the protein, ligand, and solvent.

  • Equilibration:

    • Perform a two-phase equilibration. First, a constant volume (NVT) equilibration to stabilize the temperature of the system.

    • Second, a constant pressure (NPT) equilibration to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production MD:

    • Run a production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 50-100 nanoseconds). No restraints are applied during the production run.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over the course of the simulation. A stable RMSD indicates that the system has reached equilibrium and the ligand remains bound in a stable conformation.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify regions of flexibility and how they are affected by ligand binding.

    • Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and protein throughout the simulation to assess their stability.

Visualization of the MD Simulation Workflow

md_simulation_workflow Docked_Complex Top-Ranked Docked Complex System_Setup System Setup (Solvation & Ionization) Docked_Complex->System_Setup Energy_Minimization Energy Minimization System_Setup->Energy_Minimization Equilibration Equilibration (NVT & NPT) Energy_Minimization->Equilibration Production_MD Production MD Simulation (e.g., 100 ns) Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Trajectory_Analysis

Caption: The sequential workflow for performing and analyzing a molecular dynamics simulation.

Part 5: Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific target. This information can be used for virtual screening of large compound libraries to identify novel scaffolds.

The Power of Pharmacophore Hypotheses

A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of the protein-ligand complex (structure-based).

Experimental Protocol: Structure-Based Pharmacophore Modeling

  • Feature Identification:

    • Based on the stable binding pose of this compound from the MD simulation, identify the key pharmacophoric features. These typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic (HY) regions

      • Aromatic (AR) rings

      • Positive/Negative Ionizable (PI/NI) groups

  • Pharmacophore Model Generation:

    • Use software such as LigandScout, MOE, or Discovery Studio to generate a 3D pharmacophore model that incorporates these features with their spatial relationships.

  • Virtual Screening:

    • Use the generated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) for molecules that match the pharmacophoric features.

    • The hits from the virtual screen can then be subjected to molecular docking and MD simulations for further evaluation.

Visualization of the Pharmacophore Concept

pharmacophore_concept cluster_ligand This compound cluster_pharmacophore Pharmacophore Model Ligand HBA HBA Ligand->HBA Pyrimidine N HBD HBD Ligand->HBD Amine H AR Aromatic Ligand->AR Pyrimidine Ring HY Hydrophobic Ligand->HY Ethyl Chain

Caption: Mapping the chemical features of the ligand to a 3D pharmacophore model.

Data Presentation

Table 1: Summary of Docking Results for this compound with CDK2

PoseBinding Affinity (kcal/mol)Key Interacting Residues (H-bonds)Other Key Interactions
1-7.5Leu83, Glu81Hydrophobic interactions with Ile10, Val18, Ala31
2-7.2Leu83, Asp86Pi-stacking with Phe80
3-7.0Gln131Hydrophobic interactions with Val64, Leu134

Table 2: Summary of MD Simulation Analysis

MetricAverage ValueInterpretation
Protein Backbone RMSD1.5 ÅStable protein structure throughout the simulation.
Ligand RMSD0.8 ÅLigand remains stably bound in the active site.
Key H-bond Occupancy (Leu83)85%The crucial hinge interaction is maintained.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for investigating the interactions of this compound. By employing a multi-faceted approach that combines molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the potential of this compound as a therapeutic agent.

The self-validating nature of this workflow, where the results of one technique inform and are verified by the next, provides a high degree of confidence in the generated hypotheses. The findings from these computational studies can then be used to prioritize compounds for chemical synthesis and experimental validation, ultimately accelerating the drug discovery process.

Future work should focus on synthesizing and experimentally testing the most promising candidates identified through this in silico pipeline. The iterative cycle of computational modeling and experimental feedback is the cornerstone of modern rational drug design.

References

The Pyrimidine-2-ethylamine Fragment: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within the vast chemical space of pyrimidine derivatives, the 2-(pyrimidin-2-yl)ethanamine fragment has emerged as a particularly valuable building block in fragment-based drug discovery (FBDD). Its unique combination of properties—a hydrogen-bond accepting pyrimidine core, a flexible ethylamine linker, and a primary amine for facile chemical elaboration—makes it an ideal starting point for the development of potent and selective modulators of a wide range of biological targets. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and application of the this compound fragment in contemporary drug discovery, with a focus on practical, field-proven insights for researchers at the bench.

The Strategic Value of the Pyrimidine-2-ethylamine Core in FBDD

Fragment-based drug discovery (FBDD) has established itself as a powerful alternative to high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2] FBDD leverages the principle that smaller, less complex molecules ("fragments") can be screened for weak but efficient binding to a biological target.[1][2][3] These initial hits then serve as starting points for iterative optimization into more potent drug candidates.[3][4] The this compound fragment embodies several key attributes that make it an exemplary tool for FBDD:

  • High Ligand Efficiency: The compact size of the fragment allows for a high degree of binding efficiency, meaning that each non-hydrogen atom contributes significantly to the binding affinity.[5] This is a critical parameter for prioritizing fragment hits for further development.[6][7]

  • Versatile Binding Interactions: The pyrimidine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, while the primary amine can serve as a hydrogen bond donor. This dual functionality allows the fragment to engage in a variety of interactions with protein targets.

  • Tractable Chemistry: The primary amine provides a convenient chemical handle for a wide array of synthetic modifications, enabling rapid exploration of structure-activity relationships (SAR) through techniques like fragment growing, linking, and merging.

  • Favorable Physicochemical Properties: The fragment generally adheres to the "Rule of Three," possessing a low molecular weight, a moderate cLogP, and a small number of rotatable bonds, which are desirable characteristics for oral bioavailability.[2]

Synthesis of this compound: A Practical Guide

A reliable and scalable synthesis of the this compound fragment is crucial for its application in drug discovery. While multiple synthetic routes are possible, a common and efficient approach involves the preparation of the corresponding alcohol, 2-(pyrimidin-2-yl)ethanol, as a key intermediate. The subsequent conversion of the alcohol to the amine can be achieved through various methods, including a highly efficient and environmentally benign biocatalytic cascade.

Synthesis of the Key Intermediate: 2-(Pyrimidin-2-yl)ethanol

The synthesis of 2-(pyrimidin-2-yl)ethanol can be accomplished in a four-step sequence starting from 2-chloropyrimidine.[8]

Experimental Protocol:

  • Step 1: Diethyl 2-(pyrimidin-2-yl)malonate (2): To a solution of 2-chloropyrimidine (1) and diethyl malonate in dry dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography.

  • Step 2: Ethyl 2-(pyrimidin-2-yl)ethanoate (3): Heat the diethyl 2-(pyrimidin-2-yl)malonate (2) with sodium chloride (NaCl) in dimethyl sulfoxide (DMSO) at elevated temperature to effect decarboxylation. After cooling, dilute with water and extract the product with ethyl acetate. Purify by column chromatography.

  • Step 3: 2-(Pyrimidin-2-yl)ethanol (4): Reduce the ethyl 2-(pyrimidin-2-yl)ethanoate (3) using a suitable reducing agent such as sodium borohydride (NaBH₄) in ethanol.[8] Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product. Purify by column chromatography to yield 2-(pyrimidin-2-yl)ethanol (4).

Conversion of 2-(Pyrimidin-2-yl)ethanol to this compound

The conversion of the alcohol to the primary amine is a critical step. A highly efficient and stereoselective method involves a dual-enzyme hydrogen-borrowing cascade.[9] This approach offers significant advantages over traditional chemical methods, including mild reaction conditions, high atom economy, and the generation of water as the sole byproduct.[9]

Experimental Protocol (Biocatalytic Amination):

  • Enzyme Selection: A combination of an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) is employed. The ADH oxidizes the alcohol to the corresponding aldehyde, which is then reductively aminated by the AmDH.[9]

  • Reaction Setup: In a buffered aqueous solution (e.g., ammonium chloride buffer, pH 8.7), combine 2-(pyrimidin-2-yl)ethanol, NAD⁺ as a cofactor, and the selected ADH and AmDH enzymes.[9]

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion of the alcohol to the amine by HPLC or LC-MS.

  • Work-up and Purification: Upon completion, the enzyme can be removed by precipitation or filtration. The aqueous solution is then extracted with a suitable organic solvent. The product, this compound, can be purified by column chromatography or crystallization.

The FBDD Workflow with this compound

The successful application of the this compound fragment in a drug discovery campaign follows a well-defined FBDD workflow. This iterative process is designed to identify and optimize fragment hits into potent lead compounds.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Fragment_Library Fragment Library (including this compound) Screening Fragment Screening (NMR, SPR, X-ray) Fragment_Library->Screening Hit_Validation Hit Validation (Orthogonal Assays) Screening->Hit_Validation Structural_Biology Structural Biology (X-ray, Cryo-EM) Hit_Validation->Structural_Biology SAR_by_Catalogue SAR by Catalogue & Analogue Synthesis Structural_Biology->SAR_by_Catalogue Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) SAR_by_Catalogue->Lead_Optimization Lead_Optimization->Structural_Biology Iterative Cycles Lead_Candidate Lead Candidate Lead_Optimization->Lead_Candidate Kinase_Binding cluster_0 Kinase Hinge Region Hinge_Residue_1 Backbone NH Hinge_Residue_2 Backbone C=O Fragment 2-Aminopyrimidine Fragment Fragment->Hinge_Residue_1 H-bond (donor) Fragment->Hinge_Residue_2 H-bond (acceptor)

References

Methodological & Application

Application Note & Synthesis Protocol: A Guide to the Synthesis of 2-(Pyrimidin-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in diverse biological interactions.[1][2] Derivatives of 2-(pyrimidin-2-yl)ethanamine, in particular, serve as critical building blocks for novel drug candidates across various disease areas, including oncology, infectious diseases, and neurology.[3][4] This document provides a comprehensive guide for researchers, detailing a robust and versatile synthetic strategy to access this valuable chemical scaffold and its derivatives. We will elucidate the underlying chemical principles, provide step-by-step protocols for key transformations, and discuss methods for creating diverse derivative libraries.

Introduction: The Privileged Pyrimidine Scaffold

Heterocyclic compounds containing the pyrimidine nucleus are of immense interest to medicinal chemists. As a fundamental component of nucleic acids, pyrimidines are readily recognized by biological systems, allowing derivatives to interact with enzymes and cellular components with high specificity.[1] This inherent biocompatibility, combined with synthetic tractability, has led to a multitude of FDA-approved drugs incorporating the pyrimidine motif.[4] The this compound framework provides a pyrimidine core attached to a flexible ethylamine side chain, a common pharmacophore that allows for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties.

Core Synthetic Strategy: A Two-Stage Approach

The most efficient and modular synthesis of this compound derivatives proceeds through a two-stage process. The first stage involves the synthesis of a key intermediate, 2-(pyrimidin-2-yl)acetonitrile , via nucleophilic aromatic substitution. The second stage is the reduction of the nitrile functionality to the desired primary amine. This strategy allows for the introduction of diversity at the pyrimidine core in the first stage, which is then carried through to the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Derivatization A Substituted 2-Halopyrimidine B 2-(Pyrimidin-2-yl)acetonitrile Intermediate A->B  NaCN or KCN,  DMSO C This compound B->C  H₂, Catalyst (e.g., Raney Ni)  or LiAlH₄ D N-Substituted Derivatives C->D  Acylation, Alkylation,  Reductive Amination

Caption: Overall synthetic workflow for this compound derivatives.

Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of 2-(Pyrimidin-2-yl)acetonitrile Intermediate

The synthesis of the nitrile precursor is typically achieved by reacting an electron-deficient 2-halopyrimidine with a cyanide salt. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C2 position for nucleophilic aromatic substitution (SNAr).

Protocol 1: Synthesis of 2-(Pyrimidin-2-yl)acetonitrile

  • Materials:

    • 2-Chloropyrimidine

    • Sodium Cyanide (NaCN)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloropyrimidine (1.0 eq) and anhydrous DMSO. Stir until the solid dissolves.

    • Reagent Addition: Carefully add sodium cyanide (1.2 eq) portion-wise. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with ethyl acetate.

    • Washing: Combine the organic layers and wash twice with brine to remove residual DMSO.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(pyrimidin-2-yl)acetonitrile can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.[5]

  • Causality: DMSO is used as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation while leaving the cyanide anion highly nucleophilic. Heating is required to overcome the activation energy of the SNAr reaction.

Part 2: Reduction of Nitrile to this compound

The reduction of the nitrile group is a critical step. Two primary methods are recommended: catalytic hydrogenation and chemical reduction with a hydride agent.

Method A: Catalytic Hydrogenation (Recommended)

Catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions, avoiding the use of highly reactive and water-sensitive hydrides. Raney Nickel is a highly effective catalyst for this transformation.

Protocol 2: Catalytic Hydrogenation of 2-(Pyrimidin-2-yl)acetonitrile

  • Materials:

    • 2-(Pyrimidin-2-yl)acetonitrile

    • Raney Nickel (50% slurry in water)

    • Ethanol or Methanol, saturated with ammonia

    • Hydrogen gas (H₂)

    • Parr Hydrogenation Apparatus or similar

    • Celite

  • Procedure:

    • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry several times with deionized water, followed by washes with the chosen alcohol (e.g., ethanol) to remove residual water.

    • Reaction Setup: To a hydrogenation vessel, add 2-(pyrimidin-2-yl)acetonitrile (1.0 eq) dissolved in ammoniacal ethanol. Carefully add the prepared Raney Nickel catalyst (approx. 10-20% by weight). Note: Ammoniacal alcohol is used to suppress the formation of secondary amine byproducts.

    • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi. Stir the reaction vigorously at room temperature for 12-24 hours.

    • Workup: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. CAUTION: Raney Nickel is pyrophoric when dry. Do not allow the filter cake to dry completely. Keep it wet with solvent.

    • Concentration: Concentrate the filtrate under reduced pressure to yield this compound. The product is often pure enough for subsequent steps, or it can be purified by distillation under reduced pressure.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[6] This method is fast but requires strictly anhydrous conditions and a more complex workup.

Mechanism: Heterogeneous Catalytic Hydrogenation of a Nitrile

G cluster_0 Catalytic Cycle A R-C≡N D [Adsorbed R-C≡N] A->D Adsorption B Catalyst Surface (e.g., Ni) C H₂ E [Adsorbed H atoms] C->E Dissociative Adsorption F [Iminyl Intermediate] D->F Hydrogenation Step 1 G R-CH₂-NH₂ F->G Hydrogenation Step 2 G->B Desorption

Caption: Simplified mechanism of nitrile reduction via catalytic hydrogenation.

Synthesis of Derivatives

The true utility of this synthetic route lies in its flexibility for creating a diverse library of derivatives.

Method 1: Modification of the Starting Material

By starting with variously substituted 2-chloropyrimidines (e.g., 4-methyl, 5-bromo, 4,6-dichloro), a wide range of substituted this compound cores can be synthesized using Protocols 1 and 2.

Method 2: Derivatization of the Primary Amine

The resulting this compound is a versatile intermediate for further functionalization.

  • N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., triethylamine) yields corresponding amides.

  • N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

  • Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines. This is a powerful method for adding diverse substituents.[7]

  • Buchwald-Hartwig Amination: The primary amine can be coupled with aryl halides using a palladium catalyst to form N-aryl derivatives.[8]

Table 1: Example Conditions for Derivative Synthesis

Derivative Type Starting Material Reagents Conditions Product Class
N-AcylThis compoundBenzoyl Chloride, Et₃NDCM, 0 °C to RTAmide
N-SulfonylThis compoundTosyl Chloride, PyridineDCM, RTSulfonamide
N-BenzylThis compoundBenzaldehyde, NaBH(OAc)₃DCE, RTSecondary Amine
N-ArylThis compound4-Bromotoluene, Pd₂(dba)₃, Xantphos, NaOtBuToluene, 110 °CN-Aryl Amine

Conclusion

This application note outlines a reliable and highly adaptable synthetic strategy for accessing this compound and its derivatives. By employing a two-stage process involving the formation and subsequent reduction of a nitrile intermediate, researchers can efficiently generate a diverse range of compounds. The protocols and mechanistic insights provided herein are intended to empower scientists in drug discovery and chemical biology to explore the vast chemical space of pyrimidine derivatives, paving the way for the development of novel therapeutic agents.

References

Application Notes and Protocols: A Guide to the Buchwald-Hartwig Amination of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation in Pyrimidine Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, from kinase inhibitors to antiviral medications. The ability to precisely install amino groups onto this heterocyclic framework is therefore of paramount importance for generating molecular diversity and fine-tuning pharmacological properties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope.[1][2]

This application note provides a comprehensive guide to the experimental procedure for the Buchwald-Hartwig amination of pyrimidines. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and discuss critical parameters that influence reaction success, thereby empowering researchers to confidently and effectively employ this transformative methodology.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex R-Pd(II)(X)L_n Pd(0)L_n->Oxidative Addition Complex R-X (Pyrimidine-Halide) Amine Coordination [R-Pd(II)(NHR'R'')L_n]X Oxidative Addition Complex->Amine Coordination HNR'R'' De-protonation R-Pd(II)(NR'R'')L_n Amine Coordination->De-protonation Base De-protonation->Pd(0)L_n Product R-NR'R'' De-protonation->Product Reductive Elimination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the pyrimidine halide (typically a chloride or bromide), inserting into the carbon-halogen bond to form a Pd(II) complex.[1][4] The electron-deficient nature of the pyrimidine ring can facilitate this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, displacing the halide anion. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause undesired side reactions.

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired aminopyrimidine is released from the palladium center.[1][4] The Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Key Experimental Parameters: A Strategic Overview

The success of a Buchwald-Hartwig amination of a pyrimidine hinges on the careful selection of several key parameters. The electron-deficient nature of the pyrimidine ring and the potential for the nitrogen atoms to coordinate with the palladium catalyst present unique challenges that can be overcome with the appropriate choice of reagents and conditions.[5]

Parameter Common Choices Rationale and Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-type catalysts, preformed Pd-ligand complexesPd₂(dba)₃ and Pd(OAc)₂ are common and cost-effective Pd(0) and Pd(II) sources, respectively. Preformed precatalysts can offer improved stability and reactivity.[6]
Ligand Buchwald-type biarylphosphines (e.g., XPhos, RuPhos, BrettPhos), Josiphos-type ferrocenyl ligands, XantphosThe ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[1][5] For pyrimidines, ligands that can prevent catalyst deactivation through coordination with the ring nitrogens are often preferred.[7]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine. Sodium and potassium tert-butoxide are frequently used.[8] For base-sensitive substrates, weaker inorganic bases like carbonates or phosphates may be employed, though this may require higher reaction temperatures or longer reaction times.[3]
Solvent Toluene, Dioxane, THF, t-BuOHAnhydrous, aprotic solvents are typically used to prevent quenching of the base and interference with the catalytic cycle. Toluene and dioxane are common choices.[3]
Temperature 80-120 °CThe reaction temperature is substrate-dependent and is often determined by the reactivity of the pyrimidine halide and the amine. Microwave irradiation can significantly reduce reaction times.[9]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst degradation.[3]

Detailed Experimental Protocol: Amination of 2-Chloropyrimidine with a Primary Amine

This protocol provides a general procedure for the Buchwald-Hartwig amination of a 2-chloropyrimidine with a generic primary amine. It should be adapted and optimized for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Reagents Weigh Reagents: - 2-Chloropyrimidine - Amine - Pd Precatalyst - Ligand - Base Assembly Assemble Reaction Vessel (Oven-dried glassware) Reagents->Assembly Solvent Prepare Anhydrous Solvent Addition Add Reagents and Solvent Solvent->Addition Inert Purge with Inert Gas (Argon or Nitrogen) Assembly->Inert Inert->Addition Heating Heat to Reaction Temperature (e.g., 100 °C) Addition->Heating Quench Cool and Quench Reaction Heating->Quench Extract Aqueous Workup and Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 2-Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOt-Bu (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Oven-dried reaction vial with a stir bar

  • Septum and nitrogen/argon line

Procedure:

  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add 2-chloropyrimidine, the primary amine, Pd₂(dba)₃, XPhos, and NaOt-Bu.

    • Expert Insight: The order of addition of the solid reagents is generally not critical, but it is good practice to add the palladium source and ligand first, followed by the base and substrates. This can be done in a glovebox for optimal results, especially for air-sensitive reagents.

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 5-10 minutes.

    • Causality: This step is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and the phosphine ligand, leading to catalyst deactivation and lower yields.[3]

  • Solvent Addition: Add anhydrous toluene via syringe.

    • Trustworthiness: Using a properly dried solvent is essential. The presence of water can hydrolyze the base and interfere with the catalytic cycle.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for the duration of the reaction (typically 4-24 hours).

    • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

    • Safety Note: Quenching the reaction with water should be done cautiously as it can be exothermic, especially with residual strong base.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting and Considerations for Pyrimidine Substrates

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more active catalyst system (e.g., a more electron-rich and bulky ligand), or switching to a more reactive pyrimidine halide (bromide > chloride).

  • Side Reactions: Hydrodehalogenation, where the halogen is replaced by a hydrogen atom, can be a competing side reaction. This is often more prevalent with less reactive amines. Using a more active ligand or a different base can sometimes mitigate this issue.

  • Regioselectivity: For di- or tri-substituted halopyrimidines, the regioselectivity of the amination can be a concern. The inherent reactivity of the different positions on the pyrimidine ring often dictates the outcome (typically C4 > C2 > C5).[10][11] However, catalyst control can sometimes be achieved to favor a less reactive position.[12]

  • Substrate Scope: While the Buchwald-Hartwig amination is broadly applicable, highly sterically hindered amines or pyrimidines with certain functional groups may require specific optimization. For example, functional groups that can coordinate to the palladium catalyst may require the use of specialized ligands.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopyrimidines, providing a reliable and efficient method for C-N bond formation. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully apply this methodology to a wide range of pyrimidine substrates. This application note serves as a practical guide to facilitate the implementation of this powerful reaction in drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(Pyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(Pyrimidin-2-yl)ethanamine as a key building block in the synthesis of potent and selective kinase inhibitors. This document will delve into the rationale behind its use, provide detailed synthetic protocols, and offer insights into the structure-activity relationships (SAR) that govern the efficacy of the resulting inhibitors.

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine core of ATP. This interaction is a cornerstone of many clinically successful kinase inhibitors.[1][2] The 2-aminopyrimidine moiety, in particular, is a common feature in a multitude of approved and investigational kinase inhibitors, valued for its ability to establish these key interactions.[1]

This compound offers a unique advantage by incorporating this critical pyrimidine pharmacophore while also providing a flexible ethylamine linker. This linker allows for the exploration of chemical space beyond the immediate vicinity of the hinge region, enabling the targeting of other key residues within the ATP-binding pocket and potentially enhancing both potency and selectivity. The terminal primary amine serves as a versatile synthetic handle for the introduction of various functionalities through reactions such as amide bond formation, sulfonylation, and reductive amination.

Featured Application: Synthesis of a Dual PI3K/mTOR Inhibitor

This section details the synthesis of a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two key nodes in a critical signaling pathway often dysregulated in cancer. The PI3K/AKT/mTOR pathway governs essential cellular processes such as cell growth, proliferation, survival, and metabolism.[2][3] Dual inhibition of PI3K and mTOR is a validated therapeutic strategy to overcome feedback loops that can limit the efficacy of single-target inhibitors.[3]

The synthesis described herein utilizes this compound to introduce a key pharmacophore that contributes to the dual inhibitory activity of the final compound.

Retrosynthetic Analysis and Strategy

The target dual PI3K/mTOR inhibitor is assembled through a convergent synthesis. The key bond formation involves a nucleophilic aromatic substitution (SNAr) reaction between a functionalized 2'-chloro-4,5'-bipyrimidin-2-amine core and this compound.

G Target Dual PI3K/mTOR Inhibitor Core 2'-Chloro-4,5'-bipyrimidin-2-amine Core Target->Core SNAr Disconnection BuildingBlock This compound Target->BuildingBlock

Caption: Retrosynthetic approach for the dual PI3K/mTOR inhibitor.

Detailed Synthetic Protocol

This protocol outlines the synthesis of N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-2'-(2-(pyrimidin-2-yl)ethyl)amino-4,5'-bipyrimidin-2-amine, a potent dual PI3K/mTOR inhibitor.

Step 1: Synthesis of the Chlorinated Core Scaffold

The synthesis of the core scaffold, 2'-chloro-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-4,5'-bipyrimidin-2-amine, can be achieved through multi-step synthesis starting from commercially available pyrimidine precursors. A general approach involves the sequential functionalization of a di-chlorinated pyrimidine.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with this compound

This step exemplifies the core application of this compound.

Materials:

ReagentCAS NumberMolecular WeightSupplier Purity
2'-chloro-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-4,5'-bipyrimidin-2-amineN/AVaries≥95%
This compound89464-80-2123.16≥97%
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24≥99%
N-Methyl-2-pyrrolidone (NMP)872-50-499.13Anhydrous, ≥99.5%

Procedure:

  • To a solution of 2'-chloro-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-4,5'-bipyrimidin-2-amine (1.0 eq) in anhydrous NMP (0.1 M), add this compound (1.2 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product.

Expected Outcome:

The final product, N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-2'-(2-(pyrimidin-2-yl)ethyl)amino-4,5'-bipyrimidin-2-amine, is typically obtained as a solid.

Characterization:

  • 1H NMR: The proton NMR spectrum should show characteristic peaks for the pyrimidine, piperazine, and phenyl protons.

  • Mass Spectrometry: The mass spectrum should show the expected molecular ion peak corresponding to the final product.

  • Purity (HPLC): Purity should be assessed by high-performance liquid chromatography, with the desired product exhibiting a purity of ≥95%.

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up cluster_3 Purification & Analysis A Combine Reactants: - Chlorinated Core (1.0 eq) - this compound (1.2 eq) - DIPEA (3.0 eq) in Anhydrous NMP B Heat to 120 °C Stir for 12-24h under N2 A->B C Monitor by TLC/LC-MS B->C D Cool to RT Pour into ice-water C->D E Extract with Ethyl Acetate D->E F Wash with Brine Dry over Na2SO4 Concentrate E->F G Silica Gel Chromatography F->G H Characterize: - 1H NMR - Mass Spec - HPLC G->H

Caption: Experimental workflow for the SNAr reaction.

Structure-Activity Relationship (SAR) Insights

The incorporation of the this compound moiety can significantly impact the biological activity of the resulting kinase inhibitor.

  • Hinge Binding: The pyrimidine ring is expected to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

  • Linker Flexibility: The ethylamine linker provides rotational freedom, allowing the pyrimidine to adopt an optimal orientation for hinge binding.

  • Exploration of the Solvent-Exposed Region: The linker also positions the pyrimidine moiety to interact with the solvent-exposed region of the ATP-binding pocket, which can be exploited to enhance selectivity.

  • Modulation of Physicochemical Properties: The addition of the pyrimidine group can influence the solubility, lipophilicity, and other physicochemical properties of the inhibitor, which are crucial for its pharmacokinetic profile.

Kinase Signaling Pathway Context: The PI3K/mTOR Pathway

A comprehensive understanding of the targeted signaling pathway is essential for rational drug design.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Growth Cell Growth & Proliferation mTORC1->Growth mTORC2 mTORC2 mTORC2->AKT Activation

Caption: Simplified PI3K/mTOR signaling pathway.

Dysregulation of the PI3K/mTOR pathway is a frequent event in many types of cancer, leading to uncontrolled cell growth and survival. The dual inhibitor synthesized using this compound targets both PI3K and mTOR, providing a more comprehensive blockade of this oncogenic signaling cascade.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with a flexible linker and a reactive primary amine, provides medicinal chemists with a powerful tool for the design and synthesis of novel and potent therapeutics. The detailed protocol provided herein for the synthesis of a dual PI3K/mTOR inhibitor serves as a practical guide and a foundation for the development of other kinase inhibitors targeting a wide range of diseases.

References

Application Notes and Protocols: High-Throughput Development of Novel GPCR Ligands from a 2-(Pyrimidin-2-yl)ethanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a substantial portion of all approved drugs.[1][2] The pyrimidine core is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions with a multitude of biological targets.[3][4][5] This document provides a comprehensive guide for the development and characterization of novel GPCR ligands derived from the versatile starting material, 2-(pyrimidin-2-yl)ethanamine. We present a strategic workflow encompassing library synthesis, structure-activity relationship (SAR) rationale, and detailed, field-proven protocols for primary binding and secondary functional assays critical for ligand characterization.

Introduction: The Strategic Advantage of the Pyrimidine Scaffold for GPCR Targeting

GPCRs mediate a vast array of physiological processes, making them prime targets for therapeutic intervention.[1][6] The development of selective and potent ligands for these receptors is a central goal in modern drug discovery. The this compound scaffold offers a compelling starting point for generating diverse chemical libraries. Its ethylamine side chain provides a reactive handle for derivatization, while the pyrimidine ring itself can be further modified. This allows for systematic exploration of the chemical space around a target GPCR's binding pocket to establish a robust Structure-Activity Relationship (SAR).[4][5]

This guide focuses on a hypothetical development program targeting aminergic GPCRs, such as histamine or serotonin receptors, where related 2-aminopyrimidine structures have shown significant activity.[7][8][9] We will detail the synthetic strategy, followed by the critical assays used to determine ligand affinity and functional profile.

Synthetic Strategy: Library Generation from this compound

The primary amine of this compound serves as an excellent nucleophile for a variety of chemical transformations, enabling the rapid generation of a diverse compound library. The general strategy involves acylating, alkylating, or reductively aminating the primary amine to introduce a wide range of substituents (R¹). Further diversity can be achieved through modifications to the pyrimidine ring itself (R²), if desired, through established pyrimidine chemistry.[10][11][12]

A representative synthetic scheme is outlined below:

G cluster_0 Library Synthesis Workflow Start This compound (Starting Material) Step1 Amide Coupling (R¹-COOH, EDCI, HOBt) Start->Step1 Step2 Reductive Amination (R¹-CHO, NaBH(OAc)₃) Start->Step2 Step3 Sulfonylation (R¹-SO₂Cl, Base) Start->Step3 Product Diverse Library of N-Substituted 2-(Pyrimidin-2-yl)ethanamines Step1->Product Step2->Product Step3->Product

Caption: Synthetic workflow for library generation.

The causality behind this parallel synthesis approach is efficiency. By employing robust, high-throughput compatible reactions, a large number of analogs can be generated quickly to feed into the screening cascade. The choice of R¹ groups should be guided by principles of medicinal chemistry, incorporating a range of functionalities (e.g., aromatic rings, aliphatic chains, hydrogen bond donors/acceptors) to maximize the chances of identifying initial hits.

Ligand Characterization: A Phased Screening Approach

A tiered screening cascade is essential for efficiently identifying and prioritizing lead candidates. This process begins with a high-throughput primary binding assay to determine the affinity of each compound for the target receptor. Hits from this screen are then progressed to secondary functional assays to elucidate their mechanism of action (e.g., agonist, antagonist, inverse agonist) and downstream signaling effects.

G cluster_1 Screening Cascade Library Synthesized Compound Library Primary Primary Screen: Radioligand Binding Assay (Affinity: Ki) Library->Primary High-Throughput Hits Binding Hits Primary->Hits Identify Potent Binders Secondary1 Functional Assay 1: cAMP Accumulation (Gαs/Gαi Coupling) Hits->Secondary1 Determine Functional Activity Secondary2 Functional Assay 2: β-Arrestin Recruitment (Signal Transduction) Hits->Secondary2 Assess Biased Agonism Leads Characterized Leads Secondary1->Leads Secondary2->Leads

Caption: Phased experimental screening workflow.

Primary Screening: Radioligand Competition Binding Assay

Principle: Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[2][13] This protocol describes a competitive binding assay where unlabeled test compounds compete with a known, high-affinity radioligand for binding to the GPCR expressed in cell membranes. The concentration of test compound that displaces 50% of the specific radioligand binding (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) can be calculated.[13][14]

Protocol: 96-Well Filtration-Based Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells expressing the target GPCR to a high density.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).[14]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[14]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[14]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store aliquots at -80°C.[14]

  • Assay Setup (Final Volume: 250 µL/well): [14][15]

    • To each well of a 96-well plate, add:

      • 50 µL of test compound diluted in assay buffer across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

      • 50 µL of radioligand (e.g., [³H]-Histamine, [³H]-Serotonin) at a fixed concentration, typically near its Kₑ value.[15]

      • 150 µL of thawed cell membrane preparation (typically 10-50 µg protein/well).[14]

    • Total Binding Wells: Contain buffer instead of test compound.

    • Non-Specific Binding (NSB) Wells: Contain a high concentration of a known, unlabeled competing ligand to saturate all specific binding sites.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[14] The optimal time and temperature should be determined empirically for each receptor-ligand system.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

  • Detection and Analysis:

    • Dry the filter mat and place it in a scintillation vial or bag with scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[14]

Secondary Functional Assays: Elucidating Mechanism of Action

Compounds demonstrating significant binding affinity (e.g., Kᵢ < 1 µM) in the primary screen must be further characterized to understand their functional effects on receptor signaling.

Functional Assay 1: HTRF® cAMP Accumulation Assay

Principle: Many GPCRs signal by modulating the activity of adenylyl cyclase, leading to changes in the intracellular concentration of the second messenger cyclic AMP (cAMP). Gαs-coupled receptors increase cAMP levels, while Gαi-coupled receptors decrease them.[16] The HTRF® (Homogeneous Time-Resolved Fluorescence) cAMP assay is a competitive immunoassay. Cellular cAMP produced upon receptor activation competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody. High cellular cAMP levels lead to a decrease in the HTRF signal.[16][17]

Protocol: Cell-Based HTRF® cAMP Assay (384-well format)

  • Cell Preparation:

    • Plate cells expressing the target GPCR in a 384-well white plate and incubate overnight. Cell density must be optimized for the specific cell line.

  • Compound Stimulation:

    • Prepare serial dilutions of test compounds in stimulation buffer.

    • Aspirate the cell culture medium and add 5 µL/well of the diluted compounds.

    • For Gαi-coupled receptors, include a Gαs activator like Forskolin to stimulate a baseline level of cAMP that can then be inhibited.[16]

    • Incubate the plate for 30 minutes at room temperature.[17]

  • Lysis and Detection:

    • Prepare the HTRF® detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and anti-cAMP-cryptate reagents in the provided lysis buffer.[3]

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP-cryptate solution to each well.[17]

  • Incubation and Reading:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.[17]

    • Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • For agonists, plot the HTRF ratio against the log concentration of the compound and fit to a dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For antagonists, perform the agonist stimulation in the presence of varying concentrations of the antagonist to determine the IC₅₀.

Functional Assay 2: β-Arrestin Recruitment Assay

Principle: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and for initiating G-protein-independent signaling pathways.[18][19] The PathHunter® β-arrestin assay utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger enzyme acceptor (EA). Ligand-induced recruitment brings the two fragments together, forming an active β-galactosidase enzyme that generates a chemiluminescent signal.[18][20]

Protocol: PathHunter® β-Arrestin Assay (384-well format)

  • Cell Plating:

    • Use a PathHunter® cell line engineered to co-express the PK-tagged GPCR and EA-tagged β-arrestin.

    • Dispense cells in the appropriate plating medium into a 384-well white, clear-bottom plate.[18]

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition (Agonist Mode):

    • Prepare serial dilutions of test compounds in assay buffer.

    • Add the diluted compounds to the cell plate.

    • Incubate for 90 minutes at 37°C.

  • Detection:

    • Prepare the PathHunter® detection reagent solution according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Incubate for 60 minutes at room temperature.

  • Reading and Analysis:

    • Read the chemiluminescence on a standard plate reader.

    • Plot the relative light units (RLU) against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from this screening cascade allows for the construction of a detailed SAR. By comparing the affinity (Kᵢ) and functional activity (EC₅₀, Eₘₐₓ) of different analogs, researchers can identify which chemical modifications enhance desired properties.

Table 1: Representative Data from a Hypothetical Screening Cascade

Compound IDR¹ SubstituentBinding Kᵢ (nM)cAMP EC₅₀ (nM) (Agonist)β-Arrestin EC₅₀ (nM)
Lead-001 4-Fluorobenzyl75250310
Lead-002 3-Chlorobenzyl52180220
Lead-003 Cyclohexylmethyl450>1000>1000
Lead-004 4-Methoxybenzyl68215950
Lead-005 Naphthylmethyl2590115

SAR Insights: From this hypothetical data, several conclusions can be drawn:

  • Aromaticity is Key: The poor activity of the cyclohexyl derivative (Lead-003) compared to the benzyl derivatives suggests that an aromatic R¹ group is crucial for binding.

  • Electronic Effects: The improved potency of the chloro-substituted analog (Lead-002) over the fluoro-substituted one (Lead-001) indicates that electron-withdrawing groups may be favorable.

  • Steric Bulk: The increased potency of the naphthylmethyl analog (Lead-005) suggests the binding pocket can accommodate larger, more sterically demanding groups, which could be exploited for further optimization.

  • Biased Agonism: The 4-methoxybenzyl analog (Lead-004) shows a significant discrepancy between its potency in the cAMP assay and the β-arrestin assay, suggesting it may be a "biased agonist" that preferentially activates the G-protein pathway over the β-arrestin pathway. This is a critical insight, as biased ligands can offer improved therapeutic profiles.[18]

Conclusion

The this compound scaffold provides a robust and versatile platform for the development of novel GPCR ligands. By combining efficient parallel synthesis with a strategic, multi-tiered screening approach that includes high-throughput binding and functional assays, research teams can rapidly generate and interpret SAR data. This systematic process, grounded in the detailed protocols provided herein, enables the identification and optimization of lead candidates with desired affinity, potency, and signaling profiles, accelerating the path toward new therapeutic discoveries.

References

Application of 2-(Pyrimidin-2-yl)ethanamine in Bioisosteric Replacement: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery

In the intricate process of drug discovery and development, the optimization of a lead compound is a critical phase that dictates its ultimate success as a therapeutic agent. Bioisosterism, the strategic replacement of a functional group within a molecule with another that possesses similar physicochemical and steric properties, has emerged as a powerful tool for medicinal chemists.[1][2] This approach allows for the fine-tuning of a drug candidate's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).[3][4] The pyrimidine ring, a privileged scaffold in medicinal chemistry, and its derivatives are of particular interest as bioisosteric replacements for phenyl and other aromatic systems, owing to their ability to engage in hydrogen bonding and modulate electronic properties.[5] This guide focuses on the application of a specific pyrimidine derivative, 2-(Pyrimidin-2-yl)ethanamine, as a versatile bioisostere in drug design.

The structural similarity of this compound to key biological signaling molecules, such as histamine and phenethylamine, positions it as a compelling candidate for bioisosteric replacement. The pyrimidine core can mimic the electronic and conformational features of imidazole and phenyl rings found in many endogenous ligands and drugs. This guide will provide a comprehensive overview of the rationale behind using this compound, detailed synthetic protocols for its incorporation into lead molecules, and methodologies for evaluating the impact of this bioisosteric substitution.

Physicochemical Properties and Bioisosteric Rationale

The utility of this compound as a bioisostere is rooted in its distinct physicochemical properties. Understanding these characteristics is paramount for predicting its influence on a molecule's behavior in a biological system.

PropertyValueSource
Molecular Formula C₆H₉N₃[6]
Molecular Weight 123.16 g/mol [6]
LogP -0.2 (estimated)
pKa (of the ethylamine)~9.5 (estimated)
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]

The pyrimidine ring, with its two nitrogen atoms, introduces a different electronic distribution compared to a phenyl or imidazole ring. This can lead to altered interactions with the target protein, potentially enhancing binding affinity or selectivity. For instance, the nitrogen atoms can act as hydrogen bond acceptors, a feature that can be exploited to form new, beneficial interactions within a receptor's binding pocket.

Bioisosteric Replacement of Histamine and Phenethylamine

Histamine, a crucial neurotransmitter and inflammatory mediator, features an imidazole ring connected to an ethylamine side chain. The structural and electronic resemblance of the pyrimidine ring to the imidazole ring makes this compound a logical bioisostere. The replacement of the imidazole moiety with a pyrimidine ring can modulate the compound's basicity and its interaction with histamine receptors (H1, H2, H3, and H4), potentially leading to novel agonists or antagonists with improved therapeutic profiles.[7] For example, 2-pyridylethylamine, a close structural analog, is a known selective histamine H1 receptor agonist.[8]

Similarly, phenethylamine, a backbone for many neurotransmitters and psychoactive drugs, can be bioisosterically replaced by this compound. This substitution can alter the compound's lipophilicity and metabolic stability, potentially improving its brain penetration and duration of action.

Caption: Bioisosteric relationship of this compound with histamine and phenethylamine.

Synthetic Protocols for this compound and its Incorporation

The successful application of this compound in a drug discovery program hinges on efficient and reproducible synthetic methodologies. Below are detailed protocols for the synthesis of the building block itself and its subsequent incorporation into a target molecule.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes a common route for the preparation of this compound hydrochloride, starting from commercially available precursors.

Materials:

  • 2-Chloropyrimidine

  • Aminoacetaldehyde diethyl acetal

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Step 1: N-Alkylation of 2-Chloropyrimidine.

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add aminoacetaldehyde diethyl acetal (1.0 eq.) dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of 2-chloropyrimidine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude acetal-protected intermediate.

  • Step 2: Deprotection and Salt Formation.

    • Dissolve the crude intermediate from Step 1 in a mixture of acetone and water (1:1).

    • Add concentrated hydrochloric acid (2.0 eq.) and stir the mixture at room temperature for 4 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.

    • Wash the aqueous layer with diethyl ether to remove any non-polar impurities.

    • Concentrate the aqueous layer to dryness to yield this compound hydrochloride as a solid.

    • The product can be further purified by recrystallization from ethanol/ether.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Incorporation of this compound into a Lead Molecule via Amide Coupling

This protocol outlines a standard procedure for coupling this compound with a carboxylic acid-containing lead molecule.

Materials:

  • Lead molecule with a carboxylic acid functional group (Lead-COOH)

  • This compound hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Lead-COOH (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM at 0 °C, add DIPEA (2.5 eq.).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound hydrochloride (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide-coupled product.

Caption: General workflow for the synthesis and incorporation of this compound.

Evaluation of Bioisosteric Replacement

A systematic evaluation is crucial to ascertain the benefits of the bioisosteric replacement. This involves a head-to-head comparison of the parent compound with its this compound-containing analog.

In Vitro Evaluation
  • Potency and Selectivity: The primary assessment involves determining the in vitro potency (e.g., IC₅₀, EC₅₀, or Kᵢ) of the new analog against the primary biological target and relevant off-targets. This is typically done using biochemical or cell-based assays. A significant improvement in potency or a favorable shift in the selectivity profile would validate the bioisosteric replacement.

  • Physicochemical Properties: Experimental determination of properties such as solubility, lipophilicity (LogD), and pKa provides valuable data for understanding the compound's behavior.

  • Metabolic Stability: The metabolic stability of the new analog should be assessed using in vitro systems such as liver microsomes or hepatocytes. A comparison with the parent compound will reveal if the pyrimidine moiety imparts greater resistance to metabolic degradation.

In Vivo Evaluation
  • Pharmacokinetics: In vivo pharmacokinetic studies in animal models (e.g., rodents) are essential to determine key parameters such as oral bioavailability, half-life (t₁/₂), clearance (CL), and volume of distribution (Vd). A favorable change in these parameters can significantly enhance the drug-like properties of the lead compound.

  • Efficacy and Toxicity: The in vivo efficacy of the new analog should be evaluated in a relevant disease model. Concurrently, preliminary toxicity studies should be conducted to ensure that the structural modification has not introduced any new liabilities.

Case Study: Hypothetical Application in Histamine H1 Receptor Antagonist Design

To illustrate the practical application, consider a lead histamine H1 receptor antagonist containing a substituted imidazole ring. Chronic administration of this lead compound is associated with off-target effects believed to be mediated by the imidazole moiety.

Objective: To replace the imidazole ring with a this compound bioisostere to mitigate off-target activity while maintaining or improving H1 receptor antagonism.

Experimental Design:

  • Synthesis: Synthesize the this compound analog of the lead compound using the protocols described above.

  • In Vitro Profiling:

    • Determine the binding affinity (Kᵢ) of both the parent and the analog at the histamine H1 receptor and a panel of off-target receptors.

    • Measure the functional antagonism (IC₅₀) in a cell-based assay for H1 receptor signaling.

    • Assess metabolic stability in human liver microsomes.

  • In Vivo Studies:

    • Conduct pharmacokinetic studies in rats to compare oral bioavailability and half-life.

    • Evaluate in vivo efficacy in a histamine-induced bronchoconstriction model in guinea pigs.[9]

    • Perform a preliminary in vivo safety assessment.

Expected Outcome: The this compound analog is expected to exhibit comparable or improved H1 receptor antagonist potency with a significantly reduced affinity for the problematic off-targets. The modification may also lead to improved pharmacokinetic properties, such as a longer half-life, allowing for less frequent dosing.

Conclusion

This compound represents a valuable and versatile building block for bioisosteric replacement in drug discovery. Its unique electronic and steric properties offer medicinal chemists a powerful tool to modulate the pharmacological and pharmacokinetic profiles of lead compounds. By carefully considering the rationale for its use and employing robust synthetic and evaluative protocols, researchers can effectively leverage this bioisostere to develop safer and more effective medicines. The detailed application notes and protocols provided in this guide are intended to facilitate the successful implementation of this strategy in drug development programs.

References

Application Note: A Comprehensive Guide to Cell-Based Assays for the Functional Characterization of 2-(Pyrimidin-2-yl)ethanamine Compounds as Potential Histamine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] The 2-(Pyrimidin-2-yl)ethanamine series of compounds presents a compelling structural motif. Its core structure bears a significant resemblance to the biogenic amine histamine, as well as related structures like 2-pyridylethylamine, a known histamine H1 receptor agonist.[3] This structural analogy strongly suggests that these compounds may act as modulators of histamine receptors.

Histamine receptors are members of the G-protein coupled receptor (GPCR) superfamily and are central to immunological and neurological responses.[4] They are classified into four subtypes (H1, H2, H3, and H4), each with distinct tissue distribution and signaling mechanisms.[4]

  • H1 Receptors (H1R): Primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium (Ca2+).[5][6]

  • H2 Receptors (H2R): Couple to Gs proteins, activating adenylyl cyclase (AC) and resulting in the accumulation of cyclic adenosine monophosphate (cAMP).[7][8]

  • H3 and H4 Receptors (H3R, H4R): Predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][7]

This application note provides a comprehensive, tiered strategy for the functional characterization of this compound compounds. We present a suite of robust, validated cell-based assays designed to first identify primary receptor engagement through second messenger signaling and then to elucidate downstream functional cellular consequences. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to systematically evaluate this promising class of compounds.

Section 1: Foundational Principles & Assay Development Strategy

A successful compound characterization campaign relies on a logical progression of assays, moving from broad screening to specific functional validation. This tiered approach ensures that resources are spent on the most promising candidates and provides a holistic view of a compound's biological activity.

Core Tenets for Robust Assay Development:

  • Cell Line Selection: The choice of cell model is paramount. Use cell lines recombinantly expressing a single histamine receptor subtype (e.g., HEK293 or CHO cells) to ensure target specificity.[9][10] For later-stage functional assays, physiologically relevant primary cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) may be used.[11][12]

  • Assay Validation: Every protocol must include appropriate controls to be self-validating. This includes positive controls (known agonists/antagonists), negative controls (vehicle), and baseline measurements.[11][12]

  • Systematic Optimization: Factors like cell seeding density, incubation times, and reagent concentrations should be optimized to maximize the assay window and ensure reproducibility.[9][11]

Below is a recommended workflow for characterizing novel this compound compounds.

G cluster_0 Tier 1: Primary Screening & Second Messenger Assays cluster_1 Tier 2: Secondary Functional & Phenotypic Assays cluster_2 Tier 3: Hit Validation Ca_Assay Calcium Flux Assay (H1R / Gq Pathway) Prolif_Assay Cell Proliferation / Viability Assay (Cytotoxicity & Mitogenic Effects) Ca_Assay->Prolif_Assay cAMP_Assay cAMP Accumulation/Inhibition Assay (H2R/Gs, H3R/H4R/Gi Pathways) cAMP_Assay->Prolif_Assay Cyto_Assay Cytokine Release Assay (Immune Modulation, esp. H4R) cAMP_Assay->Cyto_Assay Dose_Response Dose-Response Curves (EC50 / IC50 Determination) Prolif_Assay->Dose_Response Cyto_Assay->Dose_Response Selectivity Selectivity Profiling (Across Receptor Subtypes) Dose_Response->Selectivity Compound Compound Library [this compound analogs] Compound->Ca_Assay Test for Agonism/ Antagonism Compound->cAMP_Assay Test for Agonism/ Antagonism

Figure 1: Tiered workflow for compound characterization.

Section 2: Primary Screening: Target Engagement & Second Messenger Assays

The first step is to determine if the compounds interact with histamine receptors by measuring the immediate downstream second messengers.

G cluster_H1 H1R Pathway cluster_H2 H2R Pathway cluster_H34 H3R/H4R Pathway H1R H1 Receptor Gq Gq/11 H1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP2 Ca ↑ Intracellular Ca2+ IP3->Ca releases from ER H2R H2 Receptor Gs Gs H2R->Gs stimulates AC_H2 Adenylyl Cyclase (AC) Gs->AC_H2 stimulates cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 stimulates H34R H3/H4 Receptors Gi Gi/o H34R->Gi inhibits AC_H34 Adenylyl Cyclase (AC) Gi->AC_H34 inhibits cAMP_H34 ↓ cAMP AC_H34->cAMP_H34 inhibits

Figure 2: Simplified histamine receptor signaling pathways.
Protocol 1: Intracellular Calcium Flux Assay (H1R Activity)

This assay measures rapid changes in intracellular calcium concentration following Gq-coupled receptor activation. It is the primary method for assessing H1R modulation.

Scientist's Note: No-wash fluorescent dyes like Fluo-8 are preferred for high-throughput screening as they simplify the workflow and reduce cell stress.[13] The inclusion of a masking dye is critical to quench extracellular fluorescence, thereby increasing the signal-to-noise ratio.[14]

Materials:

  • HEK293 cells stably expressing the human H1 receptor (HEK293-H1R).

  • Assay Plate: Black, clear-bottom 96-well or 384-well microplates.

  • Reagents: Calcium assay kit (e.g., Fluo-8 No-Wash), Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, Probenecid (optional, aids dye retention).

  • Controls: Histamine (positive agonist), Mepyramine (positive antagonist), DMSO (vehicle).

  • Equipment: Fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed HEK293-H1R cells into the assay plate to achieve a confluent monolayer (80-90%) on the day of the assay.[15] Typically, 50,000 cells/well for a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare the dye-loading solution according to the manufacturer's protocol (e.g., Fluo-8).[13] Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.[16]

  • Compound Preparation: Prepare a 2X concentration of the this compound compounds and controls in HBSS/HEPES buffer.

  • Assay Measurement:

    • Place the cell plate into the fluorescence reader.

    • Set the instrument to record fluorescence (e.g., Ex/Em = 490/525 nm) every second.

    • Establish a stable baseline reading for 15-20 seconds.

    • For Agonist Screening: Inject 100 µL of the 2X compound solution and continue reading for 90-180 seconds to capture the peak response.

    • For Antagonist Screening: First, inject 50 µL of the 2X antagonist compound and incubate for 15-30 minutes. Then, inject 50 µL of a 4X EC80 concentration of histamine and record the response.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading.

Protocol 2: cAMP Accumulation & Inhibition Assay (H2R, H3R, H4R Activity)

This assay quantifies intracellular cAMP levels. For Gs-coupled H2R, agonists will increase cAMP. For Gi-coupled H3R and H4R, agonists will inhibit the cAMP production stimulated by an AC activator like forskolin. Modern assays use sensitive bioluminescent or resonance energy transfer (BRET) formats.[14][17][18]

Scientist's Note: The key to measuring Gi-mediated inhibition is to first stimulate adenylyl cyclase with forskolin. This elevates the basal cAMP level, creating a window to measure a decrease caused by the Gi-coupled receptor agonist.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human H2R, H3R, or H4R.

  • Assay Plate: White, opaque 96-well or 384-well microplates.

  • Reagents: cAMP detection kit (e.g., Promega cAMP-Glo™), IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), Forskolin.

  • Controls: Amthamine (H2R agonist), Imetit (H3R agonist), VUF-8430 (H4R agonist), Cimetidine (H2R antagonist), DMSO (vehicle).

  • Equipment: Luminescence plate reader.

Procedure:

  • Cell Plating: Seed cells into the assay plate (e.g., 10,000 cells/well) and incubate overnight.

  • Compound & Cell Treatment:

    • Remove culture medium. Add 20 µL of compounds diluted in stimulation buffer containing IBMX.

    • For H2R (Gs) Agonist Assay: Incubate with compounds for 30 minutes at room temperature.

    • For H3R/H4R (Gi) Agonist Assay: Add compounds, followed immediately by the addition of a pre-determined EC80 concentration of forskolin. Incubate for 30 minutes.

    • For Antagonist Assays: Pre-incubate with antagonist compounds for 15-30 minutes before adding a known agonist (Amthamine for H2R, or forskolin + Imetit for H3R).

  • Cell Lysis & Detection:

    • Add cAMP-Glo™ lysis buffer and detection reagents as per the manufacturer's protocol.[17] This typically involves sequential addition of reagents with short incubation periods.

  • Signal Measurement: Read the luminescence signal on a plate reader. The light output is inversely proportional to the cAMP concentration.

  • Data Analysis: Convert luminescence readings to cAMP concentrations using a standard curve prepared in parallel.

Section 3: Secondary & Functional Cellular Assays

After identifying hits from primary screens, secondary assays are essential to understand the compound's effect on broader cellular physiology and to rule out non-specific cytotoxicity.

Protocol 3: Cell Proliferation & Viability Assay (MTT/WST-1)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19] It is crucial for assessing if a compound's activity is due to a specific signaling event or simply because it is killing the cells.

Materials:

  • Target cell line (e.g., HEK293-H1R, or a more physiologically relevant line like U937 monocytes for H4R studies).

  • Assay Plate: Standard clear 96-well tissue culture plates.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent, Solubilization solution (e.g., DMSO or acid-isopropanol for MTT).[20][21]

  • Equipment: Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm (for MTT) or ~450 nm (for WST-1).

Procedure:

  • Cell Plating: Seed cells at a low density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compounds. Include vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate for 24-72 hours to allow for effects on proliferation to manifest.

  • Reagent Addition:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[20][21]

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

Protocol 4: Cytokine Release Assay

This assay is particularly relevant for H4R, which is highly expressed on immune cells and mediates inflammatory responses. It measures the secretion of cytokines (e.g., IL-6, TNF-α, IL-8) from immune cells upon stimulation.

Scientist's Note: Using fresh human PBMCs from multiple donors is advisable to account for donor-to-donor variability.[12] Multiplex technologies like Luminex allow for the simultaneous measurement of multiple cytokines from a small sample volume, providing a more comprehensive profile of the immune response.[22]

Materials:

  • Cells: Freshly isolated human PBMCs or an immune cell line (e.g., THP-1).

  • Assay Plate: 96-well round-bottom tissue culture plates.

  • Reagents: RPMI-1640 medium, test compounds.

  • Stimulants: LPS (lipopolysaccharide) or PHA (phytohemagglutinin) as positive controls.[23][24]

  • Detection: ELISA or multiplex bead array (Luminex) kits for target cytokines.

  • Equipment: Plate reader for ELISA or a Luminex analyzer.

Procedure:

  • Cell Plating: Isolate PBMCs via Ficoll-Paque density gradient centrifugation. Seed cells at 1 x 10^6 cells/mL in the assay plate.[23]

  • Compound Treatment: Add test compounds at various concentrations. Pre-incubate for 1-2 hours if testing for inhibitory effects.

  • Stimulation: Add the stimulating agent (e.g., an H4R agonist or a general stimulant like LPS). Include unstimulated and vehicle controls.

  • Incubation: Culture the cells for 18-24 hours at 37°C, 5% CO2.[23]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant, which contains the secreted cytokines.

  • Cytokine Quantification: Measure cytokine concentrations in the supernatant using an ELISA or Luminex assay according to the manufacturer's protocol.

  • Data Analysis: Plot cytokine concentration against compound concentration to determine the modulatory effect.

Section 4: Data Analysis & Interpretation

Consistent and accurate data analysis is key to making informed decisions.

  • Dose-Response Curves: For all assays, test compounds across a range of concentrations (typically using a semi-log dilution series). Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine potency (EC50 for agonists, IC50 for antagonists) and efficacy (Emax).

  • Data Presentation: Summarize the results in a clear, tabular format to facilitate comparison across compounds and assays.

Table 1: Example Data Summary for Hypothetical Compounds

CompoundH1R Calcium Flux (EC50, nM)H2R cAMP (EC50, nM)H4R cAMP Inhibition (IC50, nM)U937 Cell Viability (CC50, µM)
Compound A15>10,00055>50
Compound B2,50080>10,000>50
Compound C>10,000>10,000>10,0002.5
Histamine127540 (agonist)>100

Interpretation:

  • Compound A: A potent and selective H1R/H4R dual agonist with no observed cytotoxicity.

  • Compound B: A potent and selective H2R agonist.

  • Compound C: Inactive at histamine receptors but shows significant cytotoxicity, indicating an off-target effect.

Conclusion

The systematic application of the cell-based assays described in this guide provides a robust framework for the comprehensive evaluation of this compound compounds. By progressing through a logical tier of experiments—from initial second messenger-based target engagement to subsequent functional cellular assays—researchers can efficiently identify and characterize novel modulators of histamine receptors. This integrated approach, grounded in sound scientific principles and validated protocols, is essential for accelerating the journey from chemical scaffold to potential therapeutic candidate.

References

Application Notes & Protocols: A Researcher's Guide to In Vivo Testing of 2-(Pyrimidin-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and anti-fibrotic properties.[1][2][3] Derivatives of 2-(pyrimidin-2-yl)ethanamine, in particular, represent a promising chemical space for the development of novel targeted therapies. The successful translation of these compounds from bench to bedside is critically dependent on rigorous and well-designed in vivo animal studies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vivo experiments for this chemical class. We will delve into the strategic selection of animal models, present detailed protocols for foundational and disease-specific studies, and offer insights into data interpretation, grounded in established preclinical best practices.

The Strategic Imperative: Why Model Selection is Paramount

The predictive power of any in vivo study is only as strong as the animal model upon which it is built. A hastily chosen model can lead to misleading data, wasted resources, and the unjustifiable use of animals. For this compound derivatives, whose mechanisms may range from kinase inhibition to receptor modulation, a multi-tiered approach to model selection is essential.[4][5] We advocate for a "Pathophysiology-Pharmacology-Practicability" (3P) framework to guide this critical decision-making process.

  • Pathophysiology: Does the model faithfully recapitulate the key aspects of the human disease? For an anti-cancer derivative, this means evaluating tumor histology, genetic drivers, and metastatic potential.[6] For an anti-inflammatory agent, it involves ensuring the model mirrors the specific inflammatory cascade targeted.

  • Pharmacology: Is the drug's molecular target present and functional in the animal model? A compound designed to inhibit a human-specific kinase will yield irrelevant data in a model where the murine ortholog has a different binding pocket. This necessitates target validation within the chosen species and strain.

  • Practicability: Can the study be executed reliably, ethically, and within logistical constraints? This includes considerations of animal welfare, model reproducibility, cost, and the technical expertise required for procedures.

Tier 1: Foundational In Vivo Studies

Before assessing efficacy, it is crucial to understand the basic pharmacokinetic (PK) profile and safety of a new chemical entity. These foundational studies are typically performed in healthy rodents and are a prerequisite for designing meaningful efficacy trials.

Pharmacokinetic (PK) Profiling

Objective: To determine the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the lead compound. This data informs dose, route, and frequency of administration for subsequent studies.[7]

Recommended Models:

  • Mice: C57BL/6 or BALB/c (inbred), CD-1 (outbred).[8]

  • Rats: Sprague-Dawley or Wistar.[8][9]

Protocol: Rodent Pharmacokinetic Study

  • Animal Acclimation: Acclimate animals for at least one week prior to the study.[10]

  • Group Allocation: Assign healthy, weight-matched animals (n=3-4 per time point) to different administration route groups (e.g., intravenous [IV] and oral gavage [PO]).[8]

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine fundamental parameters like clearance and volume of distribution.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage to assess oral bioavailability.

  • Blood Sampling: Collect serial blood samples (approx. 30-50 µL) at predetermined time points. A typical schedule for IV might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO, it might be 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[8][11]

  • Sample Processing: Process blood to plasma by centrifugation and store at -80°C until analysis.[10]

  • Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites) in plasma using a validated LC-MS/MS method.[8]

  • Data Analysis: Calculate key PK parameters.

Table 1: Essential Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the speed of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure over time.
Half-lifeDetermines the time it takes for the drug concentration to decrease by half.
F% Bioavailability (AUCpo / AUCiv)The fraction of the oral dose that reaches systemic circulation.
Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose that does not cause unacceptable toxicity over a defined period.[12][13] This is critical for selecting dose levels for efficacy studies.

Protocol: Rodent MTD Study

  • Study Design: Use a dose-escalation design with small groups of animals (n=3-5 per group).

  • Dosing: Administer the compound daily for 5-14 days at increasing dose levels.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture). Record body weight at least three times per week.[13]

  • Endpoint: The MTD is typically defined as the highest dose that results in no more than a 10-15% mean body weight loss and does not produce mortality or severe, irreversible clinical signs.[14] Death is not an intended endpoint.[12]

Tier 2: Efficacy Testing in Disease-Relevant Models

Based on the known biological activities of pyrimidine derivatives, we will focus on protocols for oncology and inflammatory disease models.[2][15]

Oncology Models

The choice between xenograft and syngeneic models is the most critical decision in immuno-oncology and chemotherapy studies.[16]

  • Syngeneic Models: Use murine tumor cell lines implanted into immunocompetent mice of the same inbred strain. These are essential for evaluating therapies that modulate the immune system.[16][17]

  • Xenograft Models: Use human tumor cells or tissues implanted into immunodeficient mice (e.g., NOD/SCID, NSG). These are preferred for testing agents that target human-specific proteins.[16][18]

    • Cell Line-Derived Xenografts (CDX): Offer high reproducibility.

    • Patient-Derived Xenografts (PDX): Better recapitulate the heterogeneity and molecular diversity of human tumors, offering higher predictive value for clinical outcomes.[6][19]

G cluster_prep Preparation Phase cluster_study In-Life Phase cluster_endpoint Endpoint & Analysis cell_culture Cell Culture / PDX Tissue Expansion implant Tumor Implantation (Subcutaneous/Orthotopic) cell_culture->implant animal_acclimate Animal Acclimation & Randomization animal_acclimate->implant tumor_growth Monitor Tumor Growth (Calipers) implant->tumor_growth dosing_start Initiate Dosing (e.g., Tumor Volume ~100-150 mm³) tumor_growth->dosing_start treatment Daily Dosing & Monitoring (Tumor Volume, Body Weight, Clinical Signs) dosing_start->treatment endpoint Study Endpoint (Max Tumor Size / Time) treatment->endpoint collection Tissue Collection (Tumor, Blood, Organs) endpoint->collection analysis Ex Vivo Analysis (Histology, Biomarkers) collection->analysis G Receptor Growth Factor Receptor Kinase Target Kinase (e.g., MEK) Receptor->Kinase Activates Compound This compound Derivative Compound->Kinase Inhibits Substrate Downstream Substrate (e.g., ERK) Kinase->Substrate Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) Substrate->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Drives

References

Analytical methods for 2-(Pyrimidin-2-yl)ethanamine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 2-(Pyrimidin-2-yl)ethanamine

Abstract

This application note provides a comprehensive guide to the analytical quantification of this compound, a key intermediate and potential impurity in pharmaceutical development. Recognizing the unique physicochemical properties of this polar amine, we present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The narrative emphasizes the rationale behind method selection, sample preparation strategies, and adherence to rigorous validation standards as outlined by the International Council for Harmonisation (ICH). This guide is intended for researchers, analytical scientists, and drug development professionals seeking reliable and validated methods for the precise quantification of this compound in diverse sample matrices.

Introduction: The Analytical Challenge

This compound is a primary amine containing a pyrimidine heterocycle. Its role as a synthetic building block and its potential to be a process-related impurity or metabolite necessitates accurate and precise quantification.[1] The molecule's inherent properties, however, present distinct analytical challenges:

  • High Polarity: The combination of the pyrimidine ring and the primary ethylamine side chain results in high water solubility, making extraction from aqueous matrices difficult and retention on traditional C18 reversed-phase columns challenging.[2]

  • Basic Nature: The primary amine (pKa ≈ 10) is basic and prone to ionic interactions with residual silanols on silica-based chromatography columns, often leading to poor peak shape (tailing).

  • Low Volatility: The compound is not sufficiently volatile for direct analysis by Gas Chromatography (GC) without a derivatization step.

  • UV Chromophore: The pyrimidine ring provides a UV chromophore, enabling detection by UV spectrophotometry, which is a foundational capability for HPLC-based methods.[3]

This guide addresses these challenges by providing tailored methodologies designed to deliver robust and reliable quantitative results.

Strategic Selection of an Analytical Method

The choice of analytical technique is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and throughput. The following diagram outlines a decision-making framework for selecting the most appropriate method.

Method_Selection start Define Analytical Goal matrix Sample Matrix? start->matrix sensitivity Sensitivity Required? matrix->sensitivity Simple (e.g., API, Drug Product) lcms LC-MS/MS (Trace Analysis, Bioanalysis) matrix->lcms Complex (e.g., Plasma, Urine) hplc HPLC-UV (Routine QC, Purity) sensitivity->hplc Moderate (> 0.05%) sensitivity->lcms High (< 0.05%, ng/mL levels) gcms GC-MS with Derivatization (Orthogonal Method, Volatile Impurities) sensitivity->gcms Moderate to High (Alternative Technique)

Caption: Decision tree for selecting an analytical method.

Core Methodologies and Protocols

This section details the protocols for the three recommended analytical techniques. Each protocol is designed to be a self-validating system, incorporating system suitability checks to ensure consistent performance.

Method 1: Reversed-Phase HPLC with UV Detection

This method is ideal for routine quality control (QC) analysis, such as purity assessments of the active pharmaceutical ingredient (API) or quantification in final drug products, where concentration levels are relatively high. To overcome the challenges of analyzing a polar base, this protocol utilizes a modern, end-capped C18 column and a mobile phase with an adjusted pH to ensure consistent ionization and improved peak shape.

Protocol: HPLC-UV Quantification

  • Instrumentation & Materials:

    • HPLC system with a UV/PDA detector.

    • Column: ACE Excel 3 C18-AR, 150 x 4.6 mm, 3 µm, or equivalent polar-endcapped or polar-embedded phase column.

    • Reference Standard: this compound, certified purity.

    • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Purified Water.

  • Chromatographic Conditions:

    Parameter Setting Rationale
    Mobile Phase A 0.1% Formic Acid in Water Low pH protonates the amine, ensuring a single ionic state and minimizing silanol interactions.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
    Gradient 5% B to 40% B over 10 min Provides sufficient retention for the polar analyte while eluting less polar impurities.
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
    Column Temp. 30 °C Ensures reproducible retention times.
    Injection Vol. 10 µL Adjustable based on concentration.
    Detection UV at 245 nm Corresponds to an absorbance maximum of the pyrimidine ring.

    | Run Time | 15 minutes | Allows for gradient elution and column re-equilibration. |

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

    • Calibration Standards: Prepare a series of dilutions from the stock solution using Mobile Phase A to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Accurately weigh the sample and dissolve in Mobile Phase A to achieve a target concentration within the calibration range.

  • Analysis and Quantification:

    • Equilibrate the system until a stable baseline is achieved.

    • Perform five replicate injections of a mid-level calibration standard to establish system suitability (see Table 2).

    • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration. A linear regression with r² ≥ 0.999 is required.

    • Inject the sample solutions.

    • Calculate the concentration in the sample using the regression equation from the calibration curve.[4]

Method 2: LC-MS/MS for High-Sensitivity Quantification

For trace-level quantification, such as monitoring impurities at parts-per-million (ppm) levels or for bioanalysis in complex matrices like plasma, LC-MS/MS is the gold standard.[5] This protocol uses Hydrophilic Interaction Liquid Chromatography (HILIC) for superior retention of the polar analyte and tandem mass spectrometry for unparalleled selectivity and sensitivity.[6]

Protocol: HILIC-LC-MS/MS Quantification

  • Instrumentation & Materials:

    • LC-MS/MS system (e.g., Triple Quadrupole).

    • Column: Waters ACQUITY UPLC BEH Amide, 100 x 2.1 mm, 1.7 µm, or equivalent HILIC phase.

    • Reagents: Acetonitrile (LC-MS grade), Ammonium Formate (LC-MS grade), Formic Acid (LC-MS grade), Purified Water.

  • Chromatographic and MS Conditions:

    Parameter Setting Rationale
    LC Conditions
    Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water Aqueous phase for HILIC elution.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile High organic content for HILIC retention.
    Gradient 95% B to 60% B over 5 min Elution is achieved by increasing the aqueous phase content.
    Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
    Column Temp. 40 °C Enhances peak shape and reproducibility.
    Injection Vol. 5 µL
    MS/MS Conditions
    Ionization Mode Electrospray Ionization (ESI), Positive The basic amine readily forms a protonated molecule [M+H]⁺.
    Precursor Ion m/z 124.1 [M+H]⁺ for C₆H₉N₃
    Product Ions m/z 107.1 (Quantifier), m/z 80.1 (Qualifier) Specific fragments used for Multiple Reaction Monitoring (MRM).
    Dwell Time 100 ms

    | Collision Energy | Optimize experimentally | Typically 15-25 eV. |

  • Sample Preparation (from Plasma):

    • Protein Precipitation: To 100 µL of plasma sample/standard, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for injection. This "dilute-and-shoot" approach is fast and effective for many applications.[7]

  • Analysis and Quantification:

    • Develop a matrix-matched calibration curve by spiking known amounts of the reference standard into blank plasma.

    • Process the calibration standards and samples as described in step 3.

    • Analyze the extracts and construct a calibration curve based on the peak area ratio of the analyte to the internal standard.

Method 3: GC-MS with Derivatization

GC-MS provides an excellent orthogonal technique for confirmation or when LC-based methods are not available. Due to its low volatility, this compound must be derivatized to increase its volatility and improve its chromatographic properties. Silylation of the primary amine is a common and effective strategy.[8][9]

Protocol: GC-MS Quantification via Silylation

  • Instrumentation & Materials:

    • GC-MS system with an Electron Ionization (EI) source.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Solvent: Anhydrous Acetonitrile or Pyridine.

  • Derivatization Procedure:

    • Evaporate the solvent from the sample extract or standard solution to complete dryness under a stream of nitrogen.

    • Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 45 minutes.[4]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    Parameter Setting Rationale
    Inlet Temp. 250 °C Ensures volatilization of the derivatized analyte.
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas.
    Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) Separates the analyte from derivatizing agent and other matrix components.
    MS Conditions
    Ionization Mode Electron Ionization (EI), 70 eV Standard EI provides reproducible fragmentation patterns.
    Acquisition Selected Ion Monitoring (SIM) Enhances sensitivity and selectivity.

    | SIM Ions | m/z 182 (Quantifier), m/z 196 (Qualifier) | Target ions for the mono-silylated derivative. Must be confirmed experimentally. |

Method Validation: Ensuring Trustworthiness

All analytical methods must be validated to ensure they are suitable for their intended purpose.[10][11] Validation should be performed according to ICH Q2(R1) guidelines.[12] The key parameters and typical acceptance criteria are summarized below.

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Specificity Peak purity assessment (PDA), no interference at RTNo interference in blank matrix at MRM transitionNo interference in blank matrix at SIM ions
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.995
Range 80-120% of test concentrationDefined by LOQ and ULOQDefined by LOQ and ULOQ
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (for bioanalysis)90.0 - 110.0%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 15.0%≤ 10.0%
- Intermediate≤ 2.5%≤ 15.0%≤ 15.0%
LOD S/N ≥ 3S/N ≥ 3S/N ≥ 3
LOQ S/N ≥ 10S/N ≥ 10, with acceptable precision & accuracyS/N ≥ 10, with acceptable precision & accuracy
Robustness Minor changes in flow, temp, pHMinor changes in mobile phase, tempMinor changes in oven ramp, flow

System Suitability Criteria (to be run before each sequence)

ParameterAcceptance CriteriaRationale
Tailing Factor (T)T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N)N ≥ 2000Measures column efficiency.
% RSD of Peak Area≤ 2.0% (for 5 replicates)Demonstrates injection precision.

General Workflow

The following diagram illustrates the comprehensive workflow from sample receipt to final data reporting, incorporating the methodologies described.

Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample_receipt Sample Receipt sample_prep Sample Preparation (Dilution, SPE, LLE, PP) sample_receipt->sample_prep deriv Derivatization (If GC-MS) sample_prep->deriv method_select Method Selection (HPLC, LC-MS/MS, GC-MS) deriv->method_select sys_suit System Suitability Check method_select->sys_suit analysis Sequence Analysis (Standards & Samples) sys_suit->analysis integration Chromatogram Integration analysis->integration quant Quantification (Calibration Curve) integration->quant report Final Report Generation quant->report

Caption: General analytical workflow for quantification.

Conclusion

The successful quantification of this compound hinges on selecting an analytical method that is well-suited to the sample matrix and the required sensitivity. For routine QC, a properly developed reversed-phase HPLC-UV method offers sufficient robustness and accuracy. For trace-level analysis in complex biological or chemical matrices, a HILIC-LC-MS/MS method provides the necessary sensitivity and selectivity. As an orthogonal or alternative technique, GC-MS with prior silylation is a viable and powerful approach. In all cases, rigorous method validation in accordance with ICH guidelines is paramount to ensuring data integrity and regulatory compliance.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of Polar Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the significant, yet common, challenges associated with the purification of polar pyrimidine derivatives. These compounds are cornerstones in medicinal chemistry and drug development, but their inherent polarity often creates bottlenecks in downstream processing. This guide is structured to provide direct, actionable solutions to the specific issues you may encounter in the lab. We will move from foundational concepts to advanced troubleshooting, explaining the causality behind each recommendation to empower you to make informed decisions in your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses the high-level questions researchers frequently ask when beginning to work with polar pyrimidines.

Q1: What are the fundamental challenges in purifying polar pyrimidine compounds? A1: The primary difficulties are rooted in their high polarity. This characteristic leads to several common problems:

  • Poor Retention in Reversed-Phase Chromatography (RPC): Highly polar compounds have weak interactions with the nonpolar stationary phases (like C18) used in RPC, often causing them to elute in or near the solvent front with poor separation from other polar impurities.[1][2]

  • Poor Peak Shape (Tailing): Many pyrimidine derivatives contain basic nitrogen atoms. These basic groups can undergo secondary ionic interactions with residual acidic silanol groups on the surface of silica-based stationary phases, resulting in significant peak tailing.[3][4]

  • High Solubility in Polar Solvents: This property makes removal of polar solvents (like water or DMSO) difficult and complicates purification by crystallization, as the compound may remain highly soluble even at low temperatures.[1]

  • Irreversible Binding to Normal-Phase Media: The same basicity that causes peak tailing in RPC can lead to extremely strong, sometimes irreversible, binding to the acidic surface of normal-phase media like silica gel, resulting in low or no recovery of the product.[3][5]

Q2: Which purification techniques are generally most successful for polar pyrimidines? A2: While no single technique is universally "best," some are far more suitable than others. The choice depends on the specific properties of your compound and the impurities you need to remove.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to technique. HILIC uses a polar stationary phase with a primarily organic, low-aqueous mobile phase, which effectively retains and separates highly polar compounds that perform poorly in RPC.[6][7][8]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful and "green" alternative that uses supercritical CO₂ as the primary mobile phase.[9][10] With the addition of polar co-solvents, it provides excellent, fast separations for polar analytes and is widely used in the pharmaceutical industry.[11][12]

  • Mixed-Mode Chromatography (MMC): This advanced technique uses stationary phases with multiple interaction modes (e.g., ion-exchange and reversed-phase).[13][14] This can provide unique selectivity to resolve complex mixtures that are inseparable by a single mode of chromatography.[1][15][16]

  • Reversed-Phase Chromatography (RPC) with Modifications: Standard RPC can be adapted for moderately polar pyrimidines by using columns with polar-endcapping or polar-embedded stationary phases, or by using ion-pairing agents in the mobile phase to enhance retention.[1][3]

Strategic Purification Workflow

Choosing the correct initial purification strategy is critical to avoiding wasted time and material. The following decision tree provides a logical starting point based on the properties of your pyrimidine compound.

G compound Analyze Pyrimidine Properties is_ionizable Is the compound ionizable (acidic or basic)? compound->is_ionizable polarity Assess Polarity (LogP, TLC, Solubility) compound->polarity is_ionizable->polarity No iec Ion-Exchange (IEC) is_ionizable->iec Yes rp_hplc Standard RP-HPLC (C18) polarity->rp_hplc Low to Moderate Polarity modified_rp Modified RP-HPLC (Polar-endcapped, ion-pairing) polarity->modified_rp Moderate Polarity with Peak Tailing hilic HILIC polarity->hilic High Polarity sfc SFC hilic->sfc Alternative for High Polarity mmc Mixed-Mode (MMC) iec->mmc Complex mixture with multiple interactions needed

Caption: Decision tree for selecting a primary purification strategy.

Chromatography Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to solving the most common chromatography problems.

Issue 1: Poor Peak Shape (Tailing) in HPLC

Question: My basic pyrimidine compound shows severe peak tailing in both RPC and HILIC. What is happening and how do I fix it?

Answer: Peak tailing for basic compounds is almost always caused by secondary-site interactions, specifically between the basic nitrogens on your pyrimidine and acidic residual silanol groups on the silica-based stationary phase.[4] This creates a secondary, non-ideal retention mechanism that "drags" the analyte off the column, resulting in a tailed peak.

Systematic Troubleshooting Protocol:

  • Modify the Mobile Phase pH: The most direct way to stop this interaction is to control the ionization state of both your compound and the silanols.

    • Causality: By operating at a low pH (e.g., 2.5-3.5 with formic or trifluoroacetic acid), you protonate the basic analyte (making it a positive ion) and suppress the ionization of the acidic silanols, minimizing the unwanted ionic interaction.[4]

    • Action: Add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to your mobile phase. TFA often provides sharper peaks due to its ion-pairing capabilities but can be difficult to remove and may suppress MS signals. FA is a good, MS-friendly starting point.

  • Increase Mobile Phase Buffer Concentration: If adjusting pH is not enough, a buffer can shield the interactions.

    • Causality: The salt ions in a buffer (e.g., ammonium formate or acetate) will compete with your analyte for interaction with the active silanol sites, effectively "masking" them and allowing your analyte to elute in a symmetrical peak.[3]

    • Action: Start with a 10 mM ammonium formate buffer in the aqueous portion of your mobile phase and increase to 20 mM or higher if tailing persists.

  • Check Your Sample Solvent: The solvent used to dissolve your sample can dramatically impact peak shape.

    • Causality: If your sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., pure DMSO or DMF when the mobile phase is 95% acetonitrile), the sample will not properly focus on the head of the column. This leads to band broadening and distorted peaks.[3][17]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the minimum amount of a stronger solvent and ensure the injection volume is small.[18]

  • Use a Modern, High-Purity Stationary Phase: Not all columns are created equal.

    • Causality: Modern columns are often manufactured with higher purity silica with fewer metal impurities and are "end-capped" more effectively. End-capping is a chemical process that treats the residual silanol groups to make them much less polar and acidic, reducing secondary interactions.[4]

    • Action: Use a column specifically designed for polar analytes or basic compounds, often labeled as "polar-endcapped," "polar-embedded," or having a "silica-hydride" surface.[17][19]

G start Peak Tailing Observed cause1 Secondary Interactions with Silanols? start->cause1 sol1a Add 0.1% Formic Acid or TFA to Mobile Phase cause1->sol1a Yes cause2 Sample Solvent Mismatch? cause1->cause2 No sol1b Increase Buffer Concentration (e.g., 10-20 mM Ammonium Formate) sol1a->sol1b sol1a->cause2 sol1c Use a Highly Deactivated or End-Capped Column sol1b->sol1c sol2 Dissolve Sample in Initial Mobile Phase cause2->sol2 Yes cause3 Column Overload? cause2->cause3 No sol2->cause3 sol3 Reduce Sample Concentration or Injection Volume cause3->sol3 Yes end Symmetrical Peak cause3->end No sol3->end

Caption: Troubleshooting workflow for HPLC peak tailing.
Issue 2: Poor or No Retention in Reversed-Phase HPLC

Question: My pyrimidine compound elutes immediately from my C18 column, even with 100% aqueous mobile phase. How can I achieve retention?

Answer: This is a classic sign that your compound is too polar for traditional reversed-phase chromatography.[1][2] The analyte has a much stronger affinity for the polar mobile phase than for the nonpolar stationary phase, so it is simply washed through without being retained.

Strategies to Increase Retention:

StrategyMechanism of ActionKey Considerations
Switch to HILIC Uses a polar stationary phase and a high-organic mobile phase. Polar analytes partition into a water-enriched layer on the stationary phase surface, leading to strong retention.This is often the most effective solution. Requires re-development of the method but is designed specifically for this class of compounds.[6][8]
Use a Polar-Embedded or Polar-Endcapped Column These RPC columns have polar functional groups embedded in or placed at the end of the alkyl chains. This creates a more polar surface, increasing interaction with polar analytes and allowing for use with highly aqueous mobile phases without phase collapse.[1]A good "in-between" option if you want to remain in a reversed-phase mode. Offers better retention than standard C18 for polar compounds.
Add an Ion-Pairing Reagent For ionizable pyrimidines, an ion-pairing reagent (e.g., TFA for bases, TBA for acids) is added to the mobile phase. It forms a neutral ion-pair with the charged analyte, increasing its overall hydrophobicity and affinity for the nonpolar stationary phase.[3]Can be very effective but may complicate sample recovery. The reagent can be difficult to remove from the final product and can suppress MS signals.

Advanced Purification Strategies: A Deeper Look

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is not "reversed-phase in reverse"; it is a unique chromatographic mode ideal for polar compounds.[8]

  • Principle: Separation is based on the partitioning of polar analytes between a high-concentration organic mobile phase (typically >80% acetonitrile) and a water-enriched layer immobilized on the surface of a polar stationary phase (like silica, diol, or amide).[6][7]

  • Why it Works for Pyrimidines: The polar nature of pyrimidines gives them a high affinity for the hydrated stationary phase, leading to excellent retention and selectivity that is often orthogonal to RPC.

Supercritical Fluid Chromatography (SFC)

SFC is a high-speed, high-efficiency technique that is gaining popularity for both chiral and achiral purifications in the pharmaceutical industry.[11][12]

  • Principle: SFC uses carbon dioxide above its critical temperature and pressure as the main mobile phase.[9] This supercritical fluid has low viscosity and high diffusivity, allowing for very fast separations.[11] A polar organic co-solvent (modifier), such as methanol, is added to elute polar compounds.[20]

  • Why it Works for Pyrimidines: The addition of polar modifiers and additives (like acids or bases) allows SFC to effectively elute and separate a wide range of polar compounds, including pyrimidines.[20] The low solvent consumption makes it a "green" and cost-effective technology, especially for preparative scale work.[9]

Detailed Experimental Protocols

Protocol 1: General Method for Crystallization of a Polar Pyrimidine

Crystallization is a powerful technique that can yield highly pure material if the conditions are right. This protocol provides a systematic approach to finding those conditions.

  • Solvent Screening (Microscale):

    • Place ~5-10 mg of your crude compound into several small vials.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, acetone) to each vial.

    • Observe solubility at room temperature. An ideal single solvent will show poor solubility at room temperature.

    • Heat the vials that show poor solubility. A good solvent will fully dissolve the compound upon heating.[21]

    • Allow the promising candidates to cool to room temperature and then in an ice bath. The best solvent will yield solid, crystalline material upon cooling.

  • Cooling Crystallization (Scale-up):

    • Place the crude pyrimidine compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating (e.g., on a hot plate with stirring) until the compound is just completely dissolved. Use the absolute minimum amount of hot solvent required to achieve a saturated solution.[1][3]

    • If the solution is colored with impurities, add a small spatula tip of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.[1][3]

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[3][21]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize product precipitation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual soluble impurities.[21]

    • Dry the purified crystals under vacuum.

  • Troubleshooting with an Anti-Solvent System: If no single solvent works, use a binary system.

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMSO, DMF, methanol).[3]

    • Slowly add a "poor" or "anti-solvent" (in which the compound is insoluble, e.g., water, diethyl ether, hexanes) dropwise until the solution just becomes persistently cloudy (turbid).

    • Gently heat the solution until it becomes clear again.

    • Allow this solution to cool slowly as described in step 2. This method, known as anti-solvent crystallization, is highly effective for difficult compounds.[3] For compounds only soluble in high-boiling point solvents like DMF or DMSO, vapor diffusion is a powerful alternative where the anti-solvent vapor slowly diffuses into the sample solution.[21][22]

G start Crystallization Fails (Oiling Out / No Solid) cause1 Inappropriate Solvent? start->cause1 sol1a Perform Systematic Solvent Screen cause1->sol1a Yes cause2 Cooling Too Rapidly? cause1->cause2 No sol1b Try a Binary Anti-Solvent System sol1a->sol1b sol1b->cause2 sol2 Allow Slow Cooling; Insulate Flask cause2->sol2 Yes cause3 No Nucleation Sites? cause2->cause3 No sol2->cause3 sol3a Scratch Inside of Flask with a Glass Rod cause3->sol3a Yes end Successful Crystallization cause3->end No sol3b Add a Seed Crystal (if available) sol3a->sol3b sol3b->end

Caption: Decision tree for troubleshooting crystallization.

References

Technical Support Center: Troubleshooting Low Conversion in Pyrimidine Amination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine amination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during the synthesis of aminated pyrimidines. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Troubleshooting Guide: Low Conversion and Yields

Low conversion is one of the most frequently encountered issues in pyrimidine amination, whether employing a catalyst-free Nucleophilic Aromatic Substitution (SNAr) or a Palladium-Catalyzed Buchwald-Hartwig approach.[1] This guide will walk you through a systematic approach to identifying and resolving the root causes of poor reaction performance.

Question 1: My SNAr amination of a chloropyrimidine is sluggish and gives low yields. What factors should I investigate?

Answer:

Catalyst-free SNAr reactions on pyrimidines are highly dependent on the electronic nature of the pyrimidine ring, the nucleophilicity of the amine, and the reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Insufficient Activation of the Pyrimidine Ring: The pyrimidine ring needs to be sufficiently electron-deficient to be susceptible to nucleophilic attack.[2] If your substrate has strong electron-donating groups, the reaction will be inherently slower.

    • Solution: While you cannot change the substrate, you can often drive the reaction to completion by increasing the temperature. For some systems, high temperatures (e.g., 140 °C in DMF) are necessary.[1]

  • Inadequate Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or HPLC.[3]

  • Poor Amine Nucleophilicity: Sterically hindered amines or anilines with electron-withdrawing groups can be poor nucleophiles, leading to slow reactions.[4]

    • Solution: If substrate modification is not an option, consider more forcing conditions (higher temperature, longer reaction times). For particularly challenging amines, switching to a palladium-catalyzed method may be necessary.[1]

  • Solvent Effects: The choice of solvent is crucial as it must solubilize the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

    • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally good choices. In some cases, protic solvents like water or alcohols can accelerate the reaction, particularly with acid catalysis.[4][5]

  • Base Selection: An appropriate base is needed to neutralize the HCl generated during the reaction.

    • Solution: Inorganic bases like K2CO3 or Cs2CO3 are commonly used.[1] The choice of base can sometimes influence the reaction rate and should be screened if other parameters fail to improve conversion.

Question 2: I am experiencing low to no conversion in my Palladium-Catalyzed Buchwald-Hartwig amination of a halopyrimidine. What are the likely causes and how can I troubleshoot them?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic substrates like pyrimidines is highly dependent on the catalyst system and reaction conditions.[6][7] Here’s a systematic troubleshooting guide:

Visual Troubleshooting Workflow

Caption: A workflow for troubleshooting low conversion in Buchwald-Hartwig pyrimidine amination.

Detailed Troubleshooting Steps:
  • Evaluate the Catalyst System: The combination of the palladium precursor and the phosphine ligand is paramount for a successful reaction.[6]

    • Palladium Precursor: Pd(OAc)2 and Pd2(dba)3 are common and effective choices.[1]

    • Ligand Selection: This is often the most critical parameter. For electron-deficient pyrimidines, bulky and electron-rich phosphine ligands are generally required to facilitate the key steps of the catalytic cycle.[6][8]

      • Recommended Ligands: Consider ligands such as XPhos, DavePhos, or Josiphos-type ligands.[1][6] For challenging couplings, screening a variety of ligands from different generations of Buchwald-Hartwig catalysts is advisable.[7]

    • Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center and inhibit catalysis.[6] The use of bulky ligands helps to prevent this inhibitory coordination.[8]

  • Re-evaluate the Base: The base plays a crucial role in the deprotonation of the amine and the regeneration of the active catalyst.

    • Common Choices: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LiHMDS), or potassium phosphate (K3PO4) are typically employed.[1]

    • Optimization: The optimal base is substrate-dependent. If one base gives poor results, screening others is recommended. For instance, LiHMDS has been shown to be particularly effective in some regioselective aminations of dichloropyrimidines.[2]

  • Check the Solvent: The solvent must be anhydrous and capable of dissolving all reaction components at the reaction temperature.

    • Standard Solvents: Toluene, dioxane, and THF are common choices for Buchwald-Hartwig reactions.[6]

    • Purity is Key: Solvents must be thoroughly dried and degassed to remove water and oxygen, which can deactivate the catalyst.

  • Assess Reagent Purity: Impurities in the starting materials can poison the catalyst.

    • Halopyrimidine: Ensure the starting halopyrimidine is pure and free of any acidic impurities.

    • Amine: The amine should also be of high purity. If the amine has other reactive functional groups (e.g., a free N-H in a pyrazole), protection may be necessary to avoid side reactions like polymerization.[9]

  • Optimize Reaction Temperature: While these reactions are often heated, excessively high temperatures can lead to catalyst decomposition or side reactions.

    • Typical Range: Most Buchwald-Hartwig aminations are run between 80-120 °C.[1][6]

    • Fine-Tuning: If you suspect thermal decomposition, lowering the temperature might improve the yield. Conversely, if the reaction is simply slow, a modest increase in temperature could be beneficial.

  • Ensure an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.

    • Procedure: It is essential to properly degas the solvent (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and to maintain a positive pressure of an inert gas throughout the reaction.[6]

Question 3: I am observing the formation of side products in my pyrimidine amination. What are the common side reactions and how can I minimize them?

Answer:

Side product formation can significantly lower the yield and complicate purification. Here are some common side reactions and strategies to mitigate them:

  • Hydrodehalogenation: This is the replacement of the halogen on the pyrimidine with a hydrogen atom. It can occur as a competing pathway in palladium-catalyzed reactions, especially with primary amines.[7]

    • Mitigation: This is often a sign of an inefficient catalytic cycle. Optimizing the ligand and base combination can favor the desired C-N bond formation over this reductive pathway.

  • Solvolysis: If using a protic solvent like an alcohol or water, the solvent itself can act as a nucleophile, leading to the formation of alkoxy- or hydroxypyrimidines.[4][5]

    • Mitigation: This is more common in SNAr reactions, especially under acidic conditions.[5] If solvolysis is a significant issue, switching to an aprotic solvent is recommended. If a protic solvent is required, minimizing the reaction time and temperature can help.

  • Dimerization/Polymerization: If the amine or the pyrimidine has multiple reactive sites, self-coupling or polymerization can occur.[9]

    • Mitigation: This is particularly relevant when using bifunctional starting materials. Protecting groups may be necessary to block unwanted reactivity.

  • Formation of Hantzsch-type Dihydropyridine Byproducts: In certain pyrimidine syntheses, such as the Biginelli reaction, side reactions can lead to fluorescent byproducts.[10]

    • Mitigation: While not a direct amination issue, it's a common problem in pyrimidine synthesis. Optimizing the reaction temperature and catalyst can improve selectivity for the desired product.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right analytical technique to monitor my pyrimidine amination reaction?

A1: The best technique depends on your specific reaction and available equipment.

  • Thin-Layer Chromatography (TLC): This is a quick, inexpensive, and effective qualitative method for monitoring the consumption of starting materials and the appearance of the product.[11] It's ideal for initial screening and for reactions where there is a significant polarity difference between reactants and products.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on reaction progress, allowing you to determine conversion rates and purity with high reproducibility.[11] It can be coupled with detectors like UV or Mass Spectrometry (MS) for enhanced specificity.[12][13]

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable pyrimidine derivatives.[11]

Q2: Can I perform pyrimidine aminations under microwave irradiation?

A2: Yes, microwave-assisted synthesis can be a very effective method for accelerating pyrimidine amination reactions, often leading to significantly shorter reaction times and improved yields.[14][15] Both SNAr and Buchwald-Hartwig reactions can be adapted to microwave conditions.[16][17] It is an excellent option for high-throughput synthesis and library generation.

Q3: What is the general reactivity order for halogens on the pyrimidine ring?

A3: The reactivity of halopyrimidines in both SNAr and palladium-catalyzed reactions generally follows the order: I > Br > Cl.[2][18] This is due to the decreasing strength of the carbon-halogen bond down the group. However, the specific position of the halogen on the pyrimidine ring also plays a crucial role, with the C4 and C6 positions being more reactive than the C2 position, which is in turn much more reactive than the C5 position.[2]

Q4: Are there metal-free alternatives for pyrimidine amination?

A4: Besides the classical SNAr reactions, other metal-free methods are emerging. For instance, some strategies involve the activation of C-H bonds, although these are often substrate-specific.[19][20][21] Additionally, methods using l-proline as a catalyst in water have been developed for the synthesis of fused pyrimidines.[22]

Experimental Protocols

General Protocol for a Trial Buchwald-Hartwig Amination of a Chloropyrimidine
  • Reagent Preparation:

    • To an oven-dried vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base like NaOtBu (1.4 equiv).

    • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor (e.g., Pd2(dba)3, 2 mol %) and the phosphine ligand (e.g., XPhos, 4 mol %).

  • Reaction Setup:

    • Seal the vial with a septum and purge with an inert gas (argon or nitrogen).

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

    • Add the catalyst/ligand solution to the reaction mixture.

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block (typically 80-110 °C).

    • Stir the reaction for the desired amount of time (monitor by TLC or HPLC).

  • Work-up and Analysis:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

References

Technical Support Center: Improving Metabolic Stability of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in enhancing the metabolic stability of pyrimidine-based inhibitors. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting workflows for common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and strategic considerations for working with pyrimidine-based compounds.

Q1: What are the most common metabolic liabilities of pyrimidine-based compounds?

A1: While the electron-deficient nature of the pyrimidine ring can offer some inherent resistance to oxidative metabolism compared to more electron-rich systems, it is a common misconception that they are metabolically inert.[1] Several key metabolic liabilities are frequently observed:

  • Oxidation by Cytochrome P450 (CYP450) Enzymes : The CYP450 superfamily, primarily located in the liver, is responsible for the Phase I metabolism of a vast number of drugs.[2][3] For pyrimidine-based inhibitors, CYP-mediated oxidation can occur on the pyrimidine ring itself (if activated by electron-donating groups) or, more commonly, on its substituents. Common CYP-mediated reactions include hydroxylation of alkyl side chains and N-dealkylation.[4]

  • Oxidation by Aldehyde Oxidase (AO) : AO is a cytosolic molybdo-flavoenzyme that plays a significant role in the metabolism of nitrogen-containing heterocycles.[5][6] Electron-deficient positions on the pyrimidine ring are susceptible to AO-mediated oxidation, often leading to the formation of lactams.[7][8] This pathway is a critical consideration, as AO activity varies significantly between preclinical species and humans, which can complicate in vitro-in vivo extrapolations.[5]

  • Phase II Conjugation : Following Phase I metabolism, which introduces or exposes polar functional groups (like a hydroxyl group), the compound can undergo Phase II conjugation reactions.[9] These reactions, such as glucuronidation or sulfation, increase water solubility to facilitate excretion, effectively inactivating the drug.[4]

Q2: Which in vitro assays are essential for evaluating the metabolic stability of my pyrimidine inhibitor?

A2: A tiered approach using a few key in vitro assays is standard practice for evaluating metabolic stability.[10][11] These assays measure the rate at which a compound is eliminated by metabolic enzymes.[9][12]

  • Liver Microsomal Stability Assay : This is often the first-line assay. Liver microsomes are subcellular fractions that contain a high concentration of CYP450 enzymes.[13] This assay is excellent for assessing Phase I metabolic stability and determining a compound's intrinsic clearance (CLint) by CYPs.[11] However, it lacks cytosolic enzymes like AO and most Phase II enzymes.

  • Liver S9 Stability Assay : The S9 fraction contains both microsomal and cytosolic components of liver cells.[9] This makes it suitable for studying metabolism by both Phase I (CYPs) and Phase II enzymes, as well as cytosolic enzymes like aldehyde oxidase.[9]

  • Hepatocyte Stability Assay : Using intact liver cells (fresh or cryopreserved) is considered the "gold standard" for in vitro metabolism studies.[11][13] Hepatocytes contain a full complement of metabolic enzymes (Phase I and II), cofactors, and transporters, providing a more physiologically relevant system that can account for cellular uptake and efflux processes.[13][14] This assay is particularly useful for low-clearance compounds that may require longer incubation times.[15]

Q3: What are the primary medicinal chemistry strategies to improve the metabolic stability of a pyrimidine-based lead compound?

A3: Once a metabolic liability is identified, several strategies can be employed. The choice depends on the specific metabolic pathway and the location of the "metabolic hotspot."

  • Metabolic Blocking : This involves introducing chemical modifications at or near the site of metabolism to hinder enzyme access or deactivate the position. Common approaches include:

    • Steric Hindrance : Introducing bulky groups (e.g., a tert-butyl group) near the metabolic hotspot can physically block the enzyme's active site.[16]

    • Deuteration : Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of C-H bond cleavage can slow the rate of metabolism.[17] This is known as the kinetic isotope effect and is a viable strategy when C-H bond breaking is the rate-determining step of metabolism.[17][18]

  • Bioisosteric Replacement / Scaffold Hopping : This strategy involves replacing a metabolically labile part of the molecule with a different functional group or scaffold that retains the desired biological activity but has improved metabolic properties.[16][19] For example, replacing a metabolically susceptible phenyl ring with a more stable pyridine or pyrazole ring can reduce CYP-mediated oxidation.[1][20]

  • Modulation of Physicochemical Properties : Altering properties like lipophilicity and pKa can influence a compound's access to metabolic enzymes. Reducing lipophilicity can sometimes decrease the rate of metabolism by CYPs.

  • Prodrug Approach : If a key functional group required for activity is also a metabolic liability (e.g., a phenol group prone to glucuronidation), it can be temporarily masked with a promoiety.[21] This prodrug is designed to be cleaved in vivo to release the active parent drug, often bypassing first-pass metabolism in the gut and liver.[22][23]

Table 1: Comparison of Strategies to Enhance Metabolic Stability

StrategyMechanismProsCons
Metabolic Blocking (e.g., Deuteration) Slows C-H bond cleavage at metabolic hotspots via the kinetic isotope effect.[17]Minimal structural change, preserving pharmacology. Can be synthetically straightforward.[24]Only effective if C-H bond cleavage is the rate-limiting step. May shift metabolism to another site ("metabolic switching").
Bioisosteric Replacement Replaces a labile moiety with a more stable isostere that retains biological activity.[19]Can solve stability issues and improve other ADME properties simultaneously.[16] Generates new IP.May significantly alter potency, selectivity, or physical properties. Requires significant synthetic effort.
Prodrug Approach Masks a labile functional group, which is later cleaved in vivo to release the active drug.[21]Can overcome extensive first-pass metabolism, improving oral bioavailability.[22] Can improve solubility.[25]Requires careful design for efficient cleavage at the target site. The promoiety must be non-toxic. Can add synthetic complexity.[26]
Reducing Lipophilicity Decreases binding affinity to lipophilic active sites of CYP enzymes.Can simultaneously improve solubility and reduce off-target effects.May negatively impact cell permeability and target potency.
Troubleshooting Guide

This section provides structured guidance for specific experimental challenges you may encounter.

Problem 1: My pyrimidine inhibitor shows high clearance (>200 µL/min/mg) in the liver microsomal stability assay.

This result strongly suggests rapid metabolism by CYP450 enzymes.[27] The next steps are to identify the specific site of metabolism and the responsible CYP isozymes.

Troubleshooting Workflow:

  • Metabolite Identification (MetID) :

    • Action : Run a larger-scale incubation with liver microsomes and cofactors. Analyze the supernatant using high-resolution LC-MS/MS.

    • Rationale : Identifying the structure of the major metabolites will pinpoint the "metabolic hotspot(s)" on your compound (e.g., hydroxylation of an alkyl chain, N-dealkylation).[27]

  • CYP Reaction Phenotyping :

    • Action : Determine which CYP isozymes are responsible for the metabolism. This can be done using two common methods:

      • Recombinant CYPs : Incubate your compound individually with a panel of common recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[11]

      • Chemical Inhibition : Incubate your compound with human liver microsomes in the presence of specific chemical inhibitors for each major CYP isozyme.

    • Rationale : Knowing the specific CYP(s) involved (e.g., CYP3A4 is very common[2]) helps in designing modifications. Some CYPs have well-characterized active sites, which can guide rational drug design.[3]

  • Implement a Medicinal Chemistry Strategy :

    • Action : Based on the MetID and phenotyping data, apply a strategy from Table 1.

      • If a specific aliphatic C-H bond is hydroxylated, consider deuteration at that position.[17][24]

      • If an aromatic ring is oxidized, consider adding an electron-withdrawing group (like fluorine) or replacing it with a more stable heterocycle (e.g., pyridine).[1][17]

      • If the site is sterically accessible, introduce a bulky group nearby to block enzyme binding.

    • Rationale : This is a targeted approach to solving the specific metabolic liability you have identified, which is more efficient than random modifications.

Diagram 1: General Metabolic Pathways for Pyrimidine Inhibitors

This diagram illustrates the primary enzymatic routes responsible for the metabolism of pyrimidine-based compounds.

MetabolicPathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Pyrimidine Inhibitor CYP_Metabolite Oxidized Metabolite (e.g., Hydroxylation, N-dealkylation) Parent->CYP_Metabolite CYP450 Enzymes (Microsomal) AO_Metabolite Oxidized Metabolite (e.g., Lactam formation) Parent->AO_Metabolite Aldehyde Oxidase (AO) (Cytosolic) Conjugate Conjugated Metabolite (e.g., Glucuronide, Sulfate) (Highly Polar) CYP_Metabolite->Conjugate UGTs, SULTs AO_Metabolite->Conjugate UGTs, SULTs Excretion Excretion Conjugate->Excretion

Caption: Key Phase I and Phase II metabolic pathways.

Problem 2: My compound is stable in liver microsomes but shows high clearance in hepatocytes. What could be the cause?

This pattern is a classic indicator of metabolism by non-microsomal enzymes or significant involvement of Phase II metabolism or transporters.

Troubleshooting Workflow:

  • Investigate Aldehyde Oxidase (AO) Involvement :

    • Action : Perform a stability assay in Liver S9 fractions or hepatocytes in the presence of a specific AO inhibitor, such as hydralazine.[5]

    • Rationale : A significant increase in stability in the presence of the inhibitor confirms AO-mediated metabolism.[7] Since AO is a cytosolic enzyme, its activity would be observed in hepatocytes and S9 but not in microsomes.[9]

  • Assess Phase II Metabolism :

    • Action : Analyze the supernatant from your hepatocyte incubation for conjugated metabolites (glucuronides, sulfates) using LC-MS/MS.

    • Rationale : Hepatocytes contain the necessary cofactors for Phase II conjugation (e.g., UDPGA for UGTs), whereas standard microsomal assays do not. If your compound already has a suitable functional group (e.g., -OH, -NH2), it can be directly conjugated without prior Phase I metabolism.

  • Consider Transporter Effects :

    • Action : Evaluate if your compound is a substrate for hepatic uptake transporters (e.g., OATPs).

    • Rationale : High uptake into hepatocytes can lead to increased intracellular concentrations, accelerating metabolism even by slower pathways, resulting in an apparent high clearance that isn't seen in subcellular fractions.

Diagram 2: Troubleshooting Workflow for Metabolic Instability

This flowchart guides the decision-making process when an initial assay shows high clearance.

TroubleshootingWorkflow Start Compound shows high clearance in initial screen Microsomes High clearance in Liver Microsomes? Start->Microsomes Hepatocytes High clearance in Hepatocytes? Microsomes->Hepatocytes No MetID Perform MetID and CYP Phenotyping Microsomes->MetID Yes Strategy Apply targeted medicinal chemistry strategy (See Table 1) Hepatocytes->Strategy No (Stable) AO_Assay Test in S9/Hepatocytes with AO inhibitor (e.g., hydralazine) Hepatocytes->AO_Assay Yes Result_CYP Likely CYP-mediated metabolism MetID->Result_CYP Phase2_Check Check for Phase II conjugates in hepatocyte assay AO_Assay->Phase2_Check No AO effect Result_AO Likely AO or other cytosolic enzyme metabolism AO_Assay->Result_AO Phase2_Check->Strategy Result_CYP->Strategy Result_AO->Strategy

Caption: A decision tree for diagnosing metabolic liabilities.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a key experiment.

Protocol: Liver Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using pooled human liver microsomes (HLM).[28]

1. Reagent Preparation:

  • Phosphate Buffer : 100 mM potassium phosphate buffer, pH 7.4.

  • Test Compound Stock : 10 mM stock solution in DMSO.

  • Working Solution : Dilute the 10 mM stock to 100 µM in acetonitrile/water (50:50).

  • HLM Stock : Thaw pooled human liver microsomes (e.g., 20 mg/mL) on ice. Dilute to the final working concentration (e.g., 1 mg/mL) in cold phosphate buffer.

  • NADPH Regenerating System (NRS) Solution : Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer. Keep on ice.

2. Incubation Procedure (96-well plate format):

  • Add 1 µL of the 100 µM compound working solution to the appropriate wells of a 96-well plate. This gives a final substrate concentration of 1 µM.

  • Add 50 µL of the diluted HLM solution (1 mg/mL) to each well.

  • Control Wells: Prepare "-NADPH" control wells by adding 50 µL of heat-inactivated microsomes or buffer instead of the active HLM solution.

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding 50 µL of the cold NRS solution to all wells. The final volume is 101 µL and the final HLM concentration is 0.5 mg/mL.

  • Incubate at 37°C with shaking.

3. Time-Point Sampling and Reaction Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction.

  • Quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard to the appropriate wells. The "0 minute" time point is quenched immediately after adding the NRS.

  • Seal the plate, vortex for 2 minutes, and then centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.

4. Sample Analysis and Data Interpretation:

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound relative to the internal standard at each time point.

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression (Slope = -k, where t½ = 0.693/k).[14]

  • Calculate the intrinsic clearance (CLint) using the following formula:[14] CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

Diagram 3: Workflow for a Liver Microsomal Stability Assay

This diagram visualizes the experimental steps described in the protocol.

MicrosomalAssay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis Prep1 Prepare Buffer, Compound Stocks, HLM, and NRS Inc1 Add Compound and HLM to plate Prep1->Inc1 Inc2 Pre-incubate at 37°C Inc1->Inc2 Inc3 Initiate reaction with NRS Solution Inc2->Inc3 Samp1 Take samples at time points (0-60 min) Inc3->Samp1 Samp2 Quench with Acetonitrile + Internal Standard Samp1->Samp2 Samp3 Centrifuge to pellet protein Samp2->Samp3 Ana1 Analyze supernatant by LC-MS/MS Samp3->Ana1 Ana2 Plot % Remaining vs. Time Ana1->Ana2 Ana3 Calculate t½ and CLint Ana2->Ana3 End Metabolic Stability Profile Ana3->End Final Data

Caption: Step-by-step workflow for the microsomal stability assay.

References

Technical Support Center: Navigating the Nuances of Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with pyrimidine kinase inhibitors. This resource is designed to provide in-depth guidance on a critical aspect of your research: identifying, understanding, and addressing off-target effects. The pyrimidine scaffold is a cornerstone in kinase inhibitor design, lauded for its ability to mimic the adenine ring of ATP. However, this same feature contributes to its potential for promiscuity, leading to off-target activities that can confound experimental results and impact therapeutic development.[1][2]

This guide moves beyond simple protocols, delving into the causality behind experimental choices to empower you with the knowledge to design robust, self-validating experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise when working with pyrimidine kinase inhibitors.

Q1: What are off-target effects and why are they a concern with pyrimidine kinase inhibitors?

A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended primary target.[3] This is a particular concern for pyrimidine-based inhibitors because their core structure is adept at binding to the highly conserved ATP-binding pocket of many kinases.[1][2] These unintended interactions can lead to misleading experimental data, unexpected cellular phenotypes, and potential toxicity in a therapeutic context.[1][3]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of the primary target. Could this be an off-target effect?

A2: Yes, this is a classic sign of a potential off-target effect.[1] If the cellular response you observe cannot be logically explained by the inhibition of the primary target, it is crucial to investigate the possibility that your inhibitor is modulating other signaling pathways. A key troubleshooting step is to compare your results with data from structurally distinct inhibitors that target the same primary protein. This can help elucidate if the observed effect is specific to your compound's chemical scaffold.[1]

Q3: What is the distinction between on-target and off-target side effects?

A3: On-target effects happen when the inhibitor interacts with its intended molecular target, but in tissues or cell types where this inhibition leads to an undesirable physiological outcome. In contrast, off-target effects are the direct result of the inhibitor binding to and affecting unintended molecules.[1]

Q4: How can I begin to assess the selectivity of my pyrimidine kinase inhibitor?

A4: A comprehensive approach to assessing inhibitor selectivity is crucial. The initial and most direct method is through in vitro kinome profiling. This involves screening your inhibitor against a large panel of kinases (often over 400) to determine its activity spectrum.[4][5] This will provide a broad overview of which kinase families are being inhibited and will guide your subsequent validation efforts.[4]

Troubleshooting Guides: From Ambiguity to Actionable Insights

This section provides detailed, step-by-step methodologies for key experiments designed to validate target engagement and characterize off-target effects.

Guide 1: Confirming Direct Target Engagement in a Cellular Context with the Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify that your inhibitor directly binds to its intended target within intact cells.[6][7] The underlying principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[7][8]

Workflow for a Western Blot-Based CETSA

cluster_0 Cell Preparation & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis A 1. Cell Culture: Grow cells to desired confluency. B 2. Treatment: Incubate cells with inhibitor or vehicle control. A->B C 3. Aliquoting: Divide cell suspension into aliquots. B->C D 4. Heating: Heat aliquots across a temperature gradient. C->D E 5. Cell Lysis: Lyse cells to release proteins. D->E F 6. Centrifugation: Separate soluble and aggregated proteins. E->F G 7. Western Blot: Analyze soluble fraction for target protein. F->G

Caption: CETSA Western Blot Workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture your cells of interest to a sufficient density.

    • Treat the cells with your pyrimidine kinase inhibitor at the desired concentration. Include a vehicle-only control (e.g., DMSO).

  • Thermal Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for a fixed duration (e.g., 3 minutes). A typical temperature gradient might range from 40°C to 70°C.

  • Protein Extraction and Analysis:

    • Lyse the cells to release the proteins. This can be achieved through freeze-thaw cycles or the use of lysis buffers.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction at each temperature point using Western blotting.

  • Data Interpretation:

    • Plot the band intensity of your target protein against the corresponding temperature for both the inhibitor-treated and vehicle-treated samples.

    • A shift of the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding and stabilization of the target protein.[7]

Key Considerations for CETSA:

  • Antibody Specificity: The quality of the antibody used for Western blotting is paramount for accurate results.

  • Optimization: The optimal temperature range and heating time may need to be empirically determined for your specific target protein and cell line.

  • Throughput: For higher throughput, consider using methods like AlphaScreen or HTRF for protein quantification.[9]

Guide 2: Unveiling the Broader Impact with Kinome Profiling

While CETSA confirms on-target engagement, kinome profiling provides a global view of your inhibitor's selectivity across a large portion of the human kinome.[10][11] This is an indispensable step to identify potential off-targets.

Comparison of Kinome Profiling Approaches

TechniquePrincipleProsCons
In Vitro Kinase Panels Measures inhibitor activity against a large panel of purified kinases in biochemical assays.[5]Direct measurement of enzymatic inhibition; quantitative IC50 values.Lacks cellular context; may not reflect in vivo potency.
Multiplexed Inhibitor Beads (MIBs) / Kinobeads Uses beads coated with a cocktail of kinase inhibitors to capture and enrich for cellular kinases, which are then identified and quantified by mass spectrometry.[11]Provides a snapshot of the active kinome in a cellular context; can identify changes in kinase activity.Indirect measure of inhibition; can be complex to interpret.
Activity-Based Probes Utilizes probes that covalently bind to the active site of kinases, allowing for their enrichment and identification.Directly measures the active state of kinases.Probes are not available for all kinases.

Experimental Workflow for MIBs-based Kinome Profiling

cluster_0 Sample Preparation cluster_1 Kinase Enrichment cluster_2 Analysis A 1. Cell Lysis: Prepare lysates from inhibitor- and vehicle-treated cells. B 2. Incubation with MIBs: Incubate lysates with multiplexed inhibitor beads. A->B C 3. Washing: Wash beads to remove non-specifically bound proteins. B->C D 4. Elution & Digestion: Elute and digest bound kinases. C->D E 5. LC-MS/MS: Analyze peptides by liquid chromatography-tandem mass spectrometry. D->E F 6. Data Analysis: Identify and quantify kinases. E->F

Caption: MIBs Kinome Profiling Workflow.

Interpreting Kinome Profiling Data:

  • Identify Direct Binders: Look for kinases that are significantly less abundant in the MIBs pulldown from the inhibitor-treated sample compared to the control. This suggests that the inhibitor is occupying the ATP-binding site and preventing the kinase from binding to the beads.

  • Assess Downstream Effects: Changes in the abundance of kinases that are not direct binders may indicate indirect, downstream effects on signaling pathways.

  • Validate Hits: Putative off-targets identified through kinome profiling should be validated using orthogonal methods, such as in vitro kinase assays or cellular assays that measure the activity of the specific off-target.

Guide 3: Designing Rigorous Control Experiments

Well-designed control experiments are the bedrock of reliable research. When working with kinase inhibitors, the following controls are essential to distinguish on-target from off-target effects.

Essential Control Strategies

Control TypePurposeExample
Structurally Unrelated Inhibitor To confirm that the observed phenotype is due to inhibition of the primary target and not a scaffold-specific off-target effect.Use an inhibitor with a different chemical core that is known to be potent and selective for the same target kinase.
Inactive Analogue To demonstrate that the observed effect is dependent on the inhibitory activity of the compound.Synthesize or obtain a close structural analogue of your inhibitor that is inactive against the primary target.
Genetic Controls (Knockdown/Knockout) To mimic the effect of the inhibitor by genetically depleting the target protein.Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase.
Rescue Experiments To show that the inhibitor-induced phenotype can be reversed by restoring the activity of the target pathway.Express a drug-resistant mutant of the target kinase in the presence of the inhibitor.

Logical Flow for Investigating Off-Target Effects

A Unexpected Phenotype Observed B Perform Kinome Profiling A->B D Use Structurally Unrelated Inhibitor A->D E Perform Genetic Knockdown/Knockout A->E C Validate Off-Targets with Orthogonal Assays B->C G Off-Target Effect Likely C->G Off-Target Activity Confirmed F On-Target Effect Confirmed D->F Phenotype Replicated D->G Phenotype Not Replicated E->F Phenotype Replicated E->G Phenotype Not Replicated

References

Technical Support Center: Overcoming Solubility Challenges of 2-(Pyrimidin-2-yl)ethanamine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Solubility Hurdle in Drug Discovery

The 2-(Pyrimidin-2-yl)ethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. However, researchers frequently encounter a significant roadblock during in vitro and cell-based assays: poor aqueous solubility. The planar, aromatic pyrimidine ring system, often coupled with other hydrophobic moieties, drives this behavior. Compound precipitation can lead to a dramatic underestimation of potency, cause assay artifacts, and ultimately result in the premature termination of promising drug candidates.

This guide provides a comprehensive framework for diagnosing and overcoming solubility issues with this compound derivatives. We will move from fundamental principles to advanced formulation strategies, equipping you with the knowledge to ensure your experimental data is both accurate and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common solubility-related issues encountered in the lab.

Q1: My compound dissolved perfectly in DMSO, but crashed out immediately when I added it to my aqueous assay buffer. What's happening?

A: This is the most common solubility challenge, often referred to as "solvent shock." Your compound has high solubility in a pure organic solvent like DMSO but very low solubility in the aqueous environment of your assay buffer.[1] When a small volume of your concentrated DMSO stock is rapidly diluted into the buffer, the solvent polarity changes dramatically, causing the compound's solubility to plummet and leading to immediate precipitation.[1][2] This is an issue of kinetic solubility, where the compound doesn't have enough time to reach a stable, dissolved state in the new environment.[3][4]

Q2: How does pH affect the solubility of my this compound derivative?

A: The ethanamine side chain and the nitrogen atoms on the pyrimidine ring are basic and can be protonated.[5][6] Therefore, the solubility of these compounds is highly pH-dependent.[7][8][9] In acidic conditions (lower pH), these basic groups accept protons, forming positively charged ions (salts). These charged species are generally much more polar and, consequently, more soluble in aqueous media.[10] Conversely, at neutral or basic pH, the compound exists predominantly in its less soluble, neutral free-base form. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0.[6]

Q3: What is the maximum concentration of DMSO I can use in my assay without affecting the results?

A: While there's no universal rule, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard for most in vitro assays.[1] However, some sensitive cell lines or enzymes may be affected even at these levels. It is critical to keep the final DMSO concentration consistent across all experimental wells, including vehicle controls, to avoid solvent-induced artifacts.[1] Higher DMSO concentrations can not only cause compound precipitation but may also induce cytotoxicity or off-target effects, confounding your data.[11]

Q4: My assay plate looked fine initially, but I saw a precipitate after incubating it at 37°C. Why did this happen?

A: This indicates that your compound's concentration was likely near its thermodynamic solubility limit. Several factors during incubation could have caused it to precipitate:

  • Temperature Effects: While gentle warming can initially help dissolve a compound, prolonged incubation at 37°C can sometimes decrease the solubility of certain molecules.[11]

  • pH Shifts: In cell-based assays, cellular metabolism can produce acidic byproducts like lactic acid, gradually lowering the pH of the culture medium.[11] For some compounds, this pH shift can be enough to push them out of solution.

  • Compound Instability: The compound may be slowly degrading over the incubation period into less soluble byproducts.

Q5: Can components in my cell culture medium, like serum, affect my compound's solubility?

A: Yes, absolutely. Serum contains a high concentration of proteins, most notably albumin. Many hydrophobic drug molecules can bind to albumin. While this can sometimes act as a carrier and increase the apparent solubility, it can also lead to the formation of insoluble drug-protein complexes over time.[11] It is always advisable to test your compound's solubility in both serum-free and serum-containing media to diagnose this issue.

Section 2: A Systematic Troubleshooting Guide

When you observe precipitation, a systematic approach is the key to solving the problem efficiently. The following workflow provides a logical path from diagnosis to solution.

start Precipitation Observed in Assay check_conc Is final compound concentration too high? start->check_conc check_dmso Is final DMSO concentration > 0.5%? check_conc->check_dmso No lower_conc Lower final compound concentration check_conc->lower_conc Yes modify_dilution Optimize Dilution Protocol (e.g., pre-warm media, stir) check_dmso->modify_dilution No lower_dmso Remake stock at higher conc. to lower final DMSO % check_dmso->lower_dmso Yes adjust_ph Adjust Buffer pH (e.g., lower to pH 6.5) modify_dilution->adjust_ph use_excipients Incorporate Solubilizing Excipients (e.g., Cyclodextrins) adjust_ph->use_excipients end Issue Resolved use_excipients->end lower_conc->end lower_dmso->end

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Strategy 1: Formulation and Solvent Optimization

1. pH Modification The most effective first step for amine-containing compounds is to lower the pH of the assay buffer. By protonating the basic nitrogens, you can significantly increase aqueous solubility.[10][12]

  • Causality: The Henderson-Hasselbalch equation dictates that for a basic compound, solubility increases as the pH drops below its pKa. Creating a more acidic environment favors the formation of the more soluble protonated salt form.

  • Recommendation: Prepare your assay buffer at a slightly more acidic pH (e.g., pH 6.5-7.0) instead of the standard physiological pH of 7.4, as long as it is tolerated by your biological system (enzyme, cells, etc.). You must experimentally determine the optimal pH that balances solubility and biological activity.

Hypothetical pH-Solubility Profile

pH of Aqueous Buffer Expected Solubility of Free Base Rationale
5.5 High Compound is predominantly in its highly soluble, protonated salt form.
6.5 Moderate-High A significant fraction of the compound is protonated.
7.4 Low Compound is primarily in its neutral, less soluble free-base form.

| 8.5 | Very Low | Compound is almost entirely in its free-base form. |

2. Co-solvents Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[12][13][14]

  • Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for nonpolar solutes.

  • Common Co-solvents in Assays:

Co-solventTypical Final Conc.AdvantagesDisadvantages
DMSO < 1%Excellent solubilizing power for a wide range of compounds.[15]Can be toxic to cells at >1%; may interfere with some enzymes.
Ethanol < 2%Less toxic than DMSO for many cell lines.Less effective solubilizer than DMSO for highly nonpolar compounds.
PEG 400 < 5%Low toxicity; can be used at higher concentrations.Can be viscous; may interfere with some assay readouts.

3. Optimized Dilution Protocol To minimize the "solvent shock" effect, a careful dilution procedure is essential.[2]

  • Causality: A slower, more controlled introduction of the compound stock into the aqueous buffer allows more time for individual molecules to be solvated by water, preventing them from immediately crashing out of solution.

  • Recommendation: Instead of pipetting a small volume of DMSO stock directly into the final assay volume, perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock 1:100 into the assay buffer to create a 100 µM intermediate solution with 1% DMSO. Mix this intermediate solution thoroughly before performing subsequent serial dilutions.[16] Adding the compound stock dropwise to the buffer while gently vortexing can also be effective.[2]

Strategy 2: Advanced Solubilization Techniques

If the above strategies are insufficient, incorporating solubilizing excipients can provide a significant boost in solubility.

1. Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[17][19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high water solubility and low toxicity.[16]

  • Causality: The hydrophobic drug molecule partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the complex interacts favorably with water, effectively shielding the drug from the aqueous environment and increasing its apparent solubility.

cluster_0 Before Complexation cluster_1 After Complexation drug Poorly Soluble Derivative complex Soluble Inclusion Complex cd Cyclodextrin (HP-β-CD) cd_label Hydrophilic Exterior Hydrophobic Cavity cd->cd_label drug_in_complex Drug

References

Technical Support Center: Strategies to Reduce Cytotoxicity of Pyrimidine Compounds in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of pyrimidine compound cytotoxicity in cell line-based assays. The goal is to help you achieve a better therapeutic window by maximizing efficacy against target cells while minimizing toxicity in non-target or normal cells.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise when working with pyrimidine analogs.

Q1: Why is my pyrimidine compound showing high cytotoxicity in normal/non-cancerous cell lines?

High cytotoxicity in normal cells is a frequent challenge that can limit a compound's therapeutic potential. Several factors can contribute to this observation:

  • Off-Target Effects: The compound may be inhibiting kinases or other enzymes essential for the survival of normal cells, not just the intended cancer-specific target.[1] Many pyrimidine derivatives are designed as kinase inhibitors, and a lack of specificity can lead to broad cellular toxicity.[2]

  • Metabolic Activation: The parent compound might be metabolized into a more toxic byproduct in both normal and cancerous cells.[1]

  • Disruption of Essential Pathways: Pyrimidine analogs can interfere with fundamental processes like DNA and RNA synthesis, which are active in all proliferating cells, not just cancerous ones.[3][4]

  • Cell Line-Specific Sensitivity: Different cell lines exhibit varying levels of sensitivity to the same compound, which can be due to differences in metabolic enzyme expression or cell proliferation rates.[5]

  • High Compound Concentration: The concentration used may be too high, leading to generalized toxicity that masks any selective effect.[1] A proper dose-response study is crucial to identify the therapeutic window.[1]

Q2: What is a Selectivity Index (SI), and how should I interpret it?

The Selectivity Index (SI) is a critical metric used to quantify a compound's preference for killing cancer cells over normal cells.[5][6] It is calculated by dividing the cytotoxic concentration in normal cells by the inhibitory concentration in cancer cells.

SI = IC50 (Normal Cells) / IC50 (Cancer Cells) [1]

  • Interpretation:

    • SI > 3: Generally indicates high selectivity for cancer cells.[5]

    • SI ≈ 1: The compound is equally toxic to both normal and cancer cells.

    • SI < 1: The compound is more toxic to normal cells, which is an undesirable profile.

A higher SI value is always the goal, as it suggests a wider therapeutic window and potentially fewer side effects in a clinical setting.[6]

Q3: What are the primary mechanisms of pyrimidine analog cytotoxicity?

Pyrimidine analogs primarily exert their cytotoxic effects by disrupting nucleic acid metabolism and function.[3][4] After cellular uptake, often mediated by nucleoside transporters (NTs), these compounds are intracellularly converted into nucleotide analogs.[3][7] These analogs can then:

  • Inhibit DNA Synthesis: By acting as competitive inhibitors of enzymes crucial for DNA replication, such as DNA polymerases.[8]

  • Incorporate into DNA/RNA: The analog nucleotides can be incorporated into growing DNA or RNA chains, leading to chain termination, DNA damage, and the induction of apoptosis (programmed cell death).[3]

  • Inhibit Key Enzymes: They can inhibit critical enzymes in the pyrimidine synthesis pathway, such as thymidylate synthase, leading to a depletion of essential nucleotides required for DNA replication and repair.[3]

This disruption of DNA synthesis and integrity triggers cell cycle arrest and often leads to apoptosis, which can be confirmed by measuring the activation of caspases like caspase 3/7.[9]

Q4: Can I modulate the experimental conditions to reduce non-specific toxicity?

Yes, several experimental parameters can be optimized:

  • Optimize Compound Concentration: This is the most straightforward approach. A thorough dose-response curve is essential to find the lowest concentration that is effective against cancer cells while sparing normal cells.[5]

  • Adjust Incubation Time: Shorter incubation times may be sufficient to observe anti-cancer effects while reducing the cumulative toxicity in normal cells.

  • Serum Concentration: The concentration of serum in the culture medium can influence compound availability and cell sensitivity. Ensure consistency across experiments.

  • Cell Seeding Density: The initial number of cells plated can affect growth rates and the apparent cytotoxicity of a compound. Optimize seeding density to ensure cells are in a logarithmic growth phase during treatment.[10]

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during in vitro experiments with pyrimidine compounds.

Problem 1: High and Variable Cytotoxicity Across Replicates
Possible Cause Troubleshooting Step Rationale
Poor Compound Solubility 1. Visually inspect the culture medium for any signs of compound precipitation. 2. Determine the aqueous solubility of your compound. 3. Consider using a different, validated solvent (e.g., DMSO) or formulation strategies like cyclodextrins.If the compound is not fully dissolved, the actual concentration delivered to the cells will be inconsistent, leading to high variability in your results.[1]
Cell Line Integrity Issues 1. Use cell lines with low passage numbers. 2. Perform regular cell line authentication (e.g., STR profiling).High passage numbers can lead to genetic drift and altered phenotypes, affecting drug sensitivity and experimental reproducibility.[1]
Inconsistent Cell Seeding 1. Ensure a single-cell suspension before plating. 2. Use a calibrated pipette and mix the cell suspension between plating wells.Uneven cell distribution will lead to variability in the final cell viability readout, independent of the compound's effect.
Problem 2: Promising In Vitro Efficacy but High Toxicity in Normal Cell Lines (Low Selectivity Index)
Possible Cause Troubleshooting Step Rationale
Inhibition of De Novo Pyrimidine Synthesis Uridine Rescue Experiment: Co-administer the pyrimidine compound with varying concentrations of uridine.If the compound's toxicity stems from blocking the de novo pyrimidine synthesis pathway, providing an external source of uridine can replenish the nucleotide pool via the salvage pathway, potentially rescuing normal cells.[5] Cancer cells are sometimes less efficient at utilizing this salvage pathway.[5][11]
Metabolism into a Toxic Intermediate Inhibit Cytidine Deaminase (CDA): Co-administer the compound with Tetrahydrouridine (THU), a known inhibitor of CDA.Many pyrimidine analogs are metabolized and inactivated by CDA.[12] Inhibiting this enzyme can increase the bioavailability and alter the toxicity profile of the parent compound.[12][13][14] This strategy can sometimes reduce toxicity by preventing the formation of a more toxic metabolite or allow for a lower, less toxic dose of the primary compound.[12][14]
Differential Nucleoside Transporter Expression 1. Characterize the expression levels of key nucleoside transporters (e.g., hENT1, hCNT1) in your cancer and normal cell lines. 2. Modulate transporter activity with known inhibitors if a specific transporter is implicated.The uptake of pyrimidine analogs is a critical determinant of their cytotoxicity and is mediated by nucleoside transporters.[7][8][15] Differences in transporter expression between cell lines can explain differential sensitivity.[16][17]
Off-Target Kinase Inhibition 1. Perform a broad-spectrum kinase panel screening. 2. If off-targets are identified, consider medicinal chemistry efforts to modify the compound structure for improved selectivity.Many pyrimidine scaffolds target kinases.[2][6] Identifying unintended kinase targets that are vital for normal cell function is crucial for rationally designing less toxic derivatives.[1]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Standard Cytotoxicity Assay (e.g., MTT/XTT)

This protocol provides a reliable method for assessing cell viability and determining the IC50 value of a compound.[2]

Materials:

  • 96-well cell culture plates

  • Your pyrimidine compound of interest

  • Appropriate cancer and normal cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of your compound. Treat the cells with a range of concentrations (e.g., 0.01 to 100 µM) for a specified period (typically 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).[1][2]

  • MTT/XTT Incubation: Add the MTT/XTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.[2]

  • Formazan Solubilization: If using MTT, remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[2]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC50 value.[2]

Workflow for Investigating and Mitigating Cytotoxicity

This workflow provides a logical sequence for addressing high cytotoxicity.

Caption: A decision-making workflow for troubleshooting and reducing pyrimidine compound cytotoxicity.

Understanding Pyrimidine Metabolism in Toxicity

The balance between the de novo and salvage pathways for pyrimidine synthesis is central to the action of many pyrimidine analogs.

Pyrimidine_Metabolism cluster_DeNovo De Novo Synthesis Pathway cluster_Salvage Salvage Pathway cluster_CompoundAction Compound Intervention Precursors Amino Acids, CO2, ATP DHODH DHODH Precursors->DHODH UMP UMP DHODH->UMP DNA_RNA DNA/RNA Synthesis & Cell Proliferation UMP->DNA_RNA -> dNTPs -> Uridine_in Extracellular Uridine Uridine_uptake Nucleoside Transporters Uridine_in->Uridine_uptake Rescue Uridine Rescue Uridine_in->Rescue Uridine_uptake->UMP Uridine Kinase Compound Pyrimidine Analog (e.g., DHODH Inhibitor) Compound->DHODH INHIBITS Rescue->UMP Bypasses Inhibition

References

Technical Support Center: Optimizing Suzuki Coupling of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with this powerful yet nuanced transformation. Pyrimidines are a cornerstone of many biologically active molecules, but their unique electronic properties can complicate standard coupling protocols. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for success.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures. The underlying principle for pyrimidine coupling is to manage the substrate's reactivity and potential for catalyst inhibition.

Q1: My reaction shows low or no conversion, and I've recovered my starting halopyrimidine. What are the likely causes and solutions?

This is the most common issue and typically points to a failure in the catalytic cycle, most often the initial oxidative addition step.

  • Cause 1: Inadequate Catalyst System. The electron-deficient nature of the pyrimidine ring can make C-Cl bonds surprisingly reactive, but the nitrogen atoms can also coordinate to and inhibit the palladium catalyst[1][2][3]. Standard catalysts like Pd(PPh₃)₄ may be insufficient, especially for less reactive aryl chlorides.

    • Solution: Employ a more robust catalyst system. Use a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand. Electron-rich and sterically bulky phosphine ligands are highly effective as they accelerate both the oxidative addition and the final reductive elimination steps[2][4].

      • Recommended Ligands: Start with Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or cataCXium® A. For many pyrimidine chlorides, these are essential for achieving high yields[2][5].

  • Cause 2: Improper Reaction Setup. Palladium(0), the active catalytic species, is highly sensitive to oxygen. Incomplete degassing can lead to catalyst oxidation and deactivation.

    • Solution: Ensure rigorous exclusion of oxygen. Degas your solvent(s) thoroughly (3-4 pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes). Assemble the reaction under a positive pressure of an inert gas and maintain this atmosphere throughout the experiment[6].

  • Cause 3: Insufficient Temperature. While pyrimidines are activated substrates, some combinations, particularly with sterically hindered partners, require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is clean but shows no conversion at room temperature or 60 °C, incrementally increase the temperature to 80-100 °C[6][7]. Microwave irradiation is an excellent alternative for rapidly achieving high temperatures and screening conditions[7][8].

Q2: My primary side product results from protodeboronation of my boronic acid. How can I prevent this?

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which effectively removes your nucleophile from the reaction[9]. This side reaction is often accelerated by aqueous basic conditions, especially with electron-deficient or heteroaryl boronic acids[1][10].

  • Cause 1: Boronic Acid Instability. Arylboronic acids are susceptible to hydrolysis and subsequent protodeboronation[10].

    • Solution 1: Use a Milder Base. Strong bases can accelerate decomposition. Consider switching from NaOH or KOH to a milder inorganic base like K₃PO₄ or Cs₂CO₃. In some cases, fluoride bases like KF or CsF can be effective[11].

    • Solution 2: Use a More Stable Boron Reagent. If the problem persists, replace the boronic acid with a more stable derivative.

      • Pinacol Esters (R-B(pin)): These are significantly more stable and less prone to protodeboronation[12]. They may require slightly more forcing conditions to transmetalate but often give cleaner reactions[10].

      • Trifluoroborate Salts (R-BF₃K): These salts are highly stable crystalline solids and are excellent alternatives. They slowly hydrolyze in the reaction mixture to release the boronic acid, keeping its instantaneous concentration low and minimizing side reactions[13][14].

  • Cause 2: Prolonged Reaction Time at High Temperature. The longer the boronic acid is exposed to harsh conditions, the more likely it is to decompose.

    • Solution: Use a more active catalyst system (see Q1) to accelerate the productive coupling, thereby reducing the required reaction time. Microwave heating is also highly effective here, as it can reduce total heating time from many hours to several minutes[7].

Q3: I have a poly-halogenated pyrimidine (e.g., 2,4-dichloropyrimidine), and the reaction is not regioselective. How can I control which position reacts?

The different positions on the pyrimidine ring have distinct reactivities due to electronic effects from the nitrogen atoms. This can be exploited to achieve excellent regioselectivity.

  • Cause: Similar Reactivity of Halogen Positions. While there is an inherent reactivity difference, suboptimal conditions can lead to mixtures.

    • Solution: Leverage Inherent Reactivity and Control Stoichiometry. For chloropyrimidines, the established order of reactivity is position 4 > position 6 > position 2[15].

      • To achieve monosubstitution at the 4-position of 2,4-dichloropyrimidine, use a slight excess (1.0-1.1 equivalents) of the boronic acid and a highly efficient catalyst system like Pd(PPh₃)₄ at a controlled temperature (e.g., 100 °C) for a short duration[7]. The higher reactivity of the C4-Cl bond ensures it couples preferentially.

      • To achieve disubstitution, use >2.0 equivalents of the boronic acid and potentially more forcing conditions or longer reaction times.

Q4: My 2-halopyrimidine is unreactive or gives poor yields. Why is this and how can I improve it?

The C2 position presents a unique challenge due to its proximity to both ring nitrogens.

  • Cause: Catalyst Inhibition. The lone pairs on the adjacent nitrogen atoms can chelate to the palladium center, leading to a stable, inactive complex—a phenomenon analogous to the "2-pyridyl problem" in cross-coupling[2].

    • Solution: Use a Ligand that Prevents Chelation. Very bulky "buchwald-type" ligands are critical here. Their steric profile prevents the pyrimidine nitrogens from accessing and deactivating the palladium center, allowing the catalytic cycle to proceed. Ligands like XPhos or SPhos are often required for the successful coupling of 2-halopyrimidines[2].

Section 2: Frequently Asked Questions (FAQs)

Q5: Which palladium catalyst and ligand system is best for pyrimidine substrates?

There is no single "best" system, but a logical approach to selection exists.

  • For Bromo- and Iodopyrimidines: These are highly reactive. A simple, air-stable catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ often works well[15].

  • For Chloropyrimidines: These are more challenging and require more sophisticated systems. A combination of a Pd(II) precatalyst (Pd(OAc)₂, PdCl₂(dppf)) with a bulky, electron-rich phosphine ligand is the standard recommendation.

    • Go-To Ligands: SPhos, XPhos, RuPhos, and P(t-Bu)₃ have demonstrated broad utility and high efficiency for these couplings[2][11].

Q6: How do I choose the right base and solvent?

The base and solvent work in concert to facilitate the crucial transmetalation step. The role of the base is to activate the organoboron species, making it more nucleophilic and ready to transfer its organic group to the palladium center[11][13].

  • Bases:

    • K₂CO₃ (Potassium Carbonate): A good, all-purpose base, typically used as a 2M aqueous solution[7].

    • K₃PO₄ (Potassium Phosphate): A slightly stronger base that is often effective when K₂CO₃ fails. It is particularly useful for couplings involving stable boronic esters[1][3].

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can accelerate sluggish reactions.

  • Solvents:

    • 1,4-Dioxane/Water or THF/Water: These are the most common and reliable solvent systems. The water is essential for dissolving the inorganic base and facilitating the formation of the active borate species[6][7].

    • DMF or Toluene: These can also be used, typically with water, and may be beneficial for solubilizing certain substrates.

Q7: Can I use microwave irradiation to improve my reaction?

Absolutely. Microwave-assisted synthesis is an excellent tool for pyrimidine couplings. The rapid, efficient heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields by minimizing the thermal decomposition of sensitive reagents[7][8]. It is particularly valuable for high-throughput screening of reaction conditions.

Section 3: Protocols & Methodologies

General Protocol for Microwave-Assisted Suzuki Coupling of a 4-Chloropyrimidine

This protocol is a robust starting point and can be adapted for other positions.

  • Reagent Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 4-chloropyrimidine derivative (1.0 equiv., e.g., 0.5 mmol), the arylboronic acid (1.1 equiv., 0.55 mmol), and K₂CO₃ (3.0 equiv., 1.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2.5 mol%, 0.0125 mmol).

  • Solvent Addition & Degassing: Add a pre-degassed solvent mixture of 1,4-dioxane (4 mL) and water (2 mL). Seal the vessel tightly.

  • Microwave Reaction: Place the vessel in the microwave reactor. Irradiate at 100-120 °C for 15-30 minutes. Monitor power and pressure to ensure they remain within safe limits.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and then brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product[2][7].

Section 4: Visual Guides & Summaries

Diagrams

Troubleshooting_Workflow Start Low/No Yield Check_SM 1. Verify Starting Material Purity & Integrity Start->Check_SM Start Here Check_Setup 2. Confirm Rigorous Inert Atmosphere Start->Check_Setup Optimize_Cat 3. Optimize Catalyst System Start->Optimize_Cat Optimize_Cond 4. Modify Reaction Conditions Start->Optimize_Cond Check_Side_Rxn 5. Diagnose Side Reactions Start->Check_Side_Rxn Purity Boronic Acid Degradation? (Check by NMR) Check_SM->Purity Degas Degas Solvents? (Pump-Thaw/Sparge) Check_Setup->Degas Ligand Use Bulky Ligand (e.g., SPhos, XPhos) Optimize_Cat->Ligand Base Screen Bases (K3PO4, Cs2CO3) Optimize_Cond->Base Temp Increase Temperature (80-120 °C or MW) Optimize_Cond->Temp Protodeb Protodeboronation? (Use R-B(pin) or R-BF3K) Check_Side_Rxn->Protodeb

Caption: Troubleshooting workflow for low-yield Suzuki coupling of pyrimidines.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_label Oxidative Addition Pd0->OA_label PdII_OA R¹-Pd(II)L₂(X) Trans_label Transmetalation PdII_OA->Trans_label PdII_Trans R¹-Pd(II)L₂(R²) RE_label Reductive Elimination PdII_Trans->RE_label OA_label->PdII_OA Trans_label->PdII_Trans RE_label->Pd0 Product R¹-R² (Product) RE_label->Product ArX R¹-X (Halopyrimidine) ArX->OA_label Boronic R²-B(OH)₂ + Base Boronic->Trans_label

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Summary

Table 1: Recommended Starting Conditions for Halopyrimidines

Halopyrimidine SubstrateRecommended Catalyst (mol%)Recommended Ligand (mol%)Recommended Base (equiv)Recommended SolventTypical Temp. (°C)
5-BromopyrimidinePd(PPh₃)₄ (2-5%)-K₂CO₃ (2-3)Dioxane/H₂O80-100
4-ChloropyrimidinePd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3)Dioxane/H₂O100-120
2-ChloropyrimidinePd₂(dba)₃ (2%)XPhos (4-5%)K₃PO₄ or Cs₂CO₃ (3)Toluene or Dioxane100-120

Section 5: References

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--

  • Iqbal, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(10), 1342. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--

  • Wikipedia. (n.d.). Suzuki reaction. --INVALID-LINK--

  • Benimelis, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. RSC Advances, 11, 1343-1352. --INVALID-LINK--

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. --INVALID-LINK--

  • Vavříková, E., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(1), 169. --INVALID-LINK--

  • Iqbal, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... ResearchGate. --INVALID-LINK--

  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5411–5423. --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • Chia, C. K., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(42), 17462–17465. --INVALID-LINK--

  • Wikipedia. (n.d.). Protodeboronation. --INVALID-LINK--

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. --INVALID-LINK--

  • BenchChem. (n.d.). The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. --INVALID-LINK--

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. --INVALID-LINK--

References

Preventing degradation of 2-(Pyrimidin-2-yl)ethanamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Pyrimidin-2-yl)ethanamine

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity of this valuable compound. As Senior Application Scientists, we have compiled field-proven insights and best practices to address common challenges encountered during storage and handling.

The chemical stability of reagents is paramount for reproducible and reliable experimental outcomes. This compound, while stable under optimal conditions, is susceptible to degradation if not stored properly.[1] This guide provides a comprehensive overview of its properties, recommended storage conditions, and troubleshooting procedures to mitigate potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage temperature and conditions for this compound?

A1: The compound should be stored in a tightly closed container in a dry and well-ventilated place.[1] While it is chemically stable at standard room temperature, some suppliers recommend refrigeration at 2-8°C for optimal long-term preservation.[2] Always refer to the product label for the specific recommended storage temperature.[1][3]

Q2: Is this compound sensitive to air, light, or moisture?

A2: Yes. Safety Data Sheets (SDS) indicate that the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Some sources also classify it as air and light sensitive, recommending that it be handled and stored under an inert gas like argon or nitrogen.[3]

Q3: My vial of this compound has turned from a white solid to a discolored, clumpy material. Is it degraded?

A3: A change in physical appearance, such as discoloration, clumping, or stickiness, is a strong indicator of degradation. This is often due to moisture absorption (as it is hygroscopic) or oxidation from air exposure.[3] We recommend performing an analytical purity check (e.g., via LC-MS) before using the material in any experiment.

Q4: What are the primary degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, its chemical structure and known sensitivities suggest two primary risks. The ethylamine side chain is susceptible to oxidation, and the pyrimidine ring itself can undergo various catabolic processes.[4][5] Furthermore, its hygroscopic nature makes it vulnerable to hydrolysis.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section provides a deeper dive into specific issues you may encounter and the scientific rationale behind our recommended solutions.

Issue 1: Inconsistent Experimental Results Using an Older Batch of the Compound

  • Question: My experiments, which previously worked, are now failing or giving variable results. I suspect the this compound from an older batch might be the cause. How can I confirm this and what should I do?

  • Answer & Analysis:

    • Root Cause Analysis: Inconsistent results are a classic sign of reagent degradation. The active concentration of your compound may be lower than expected, or degradation byproducts could be interfering with your reaction. The compound's sensitivity to air and moisture means that repeated opening of the container over time, especially in a humid environment, can lead to progressive degradation.[3]

    • Immediate Action - Purity Verification: The first step is to verify the purity of the suspected batch. A simple analytical test, such as Liquid Chromatography-Mass Spectrometry (LC-MS), can provide a definitive answer. Compare the purity profile of the old batch against a new, unopened batch or a previously recorded chromatogram. See the "Protocol for Purity Assessment by LC-MS" below for a general method.

    • Preventative Strategy: Implement a strict inventory management system. Use a "First-In, First-Out" (FIFO) policy. For sensitive compounds like this, we recommend aliquoting the material upon receipt into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This minimizes the exposure of the bulk material to the atmosphere during repeated use.

Issue 2: Compound Appears Wet or Sticky Immediately Upon Opening a New Vial

  • Question: I just received a new vial of this compound, and upon opening it for the first time, the solid appears clumpy and slightly wet, not like a free-flowing powder. What happened?

  • Answer & Analysis:

    • Root Cause Analysis: This situation typically points to a breach in the container seal during shipping or prior storage, allowing moisture to enter. Because the compound is hygroscopic, it will readily absorb any available water.[3]

    • Immediate Action - Contact Supplier & Quarantine: Do not use the material. Quarantine the vial immediately and contact the supplier's technical support. Provide them with the batch number and a description of the product's appearance. They can investigate for potential issues in the batch or shipping process.

    • Receiving Protocol: Always inspect new chemical shipments upon arrival. Check that the container seal is intact and there is no visible evidence of damage or compromise before accepting the package.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C or as per product label.[2]Slows down potential degradation reactions.
Atmosphere Store under an inert gas (Argon/Nitrogen).[3]Prevents oxidative degradation due to air sensitivity.
Moisture Store in a desiccator or dry cabinet.[3]Prevents hydrolysis and clumping as the compound is hygroscopic.
Container Keep in the original, tightly sealed vial.[1][6]Minimizes exposure to environmental factors.
Light Store in an opaque or amber vial in the dark.[3]Prevents potential photodegradation.

Logical Workflow for Compound Handling and Storage

receive Receive Compound inspect Inspect Vial Seal and Integrity receive->inspect seal_ok Seal OK? inspect->seal_ok quarantine Quarantine Vial & Contact Supplier seal_ok->quarantine No storage_decision Long-term or Frequent Use? seal_ok->storage_decision Yes bulk_storage Store in Bulk under Inert Gas in Desiccator (2-8°C) storage_decision->bulk_storage Long-term aliquot Aliquot into Single-Use Vials in Glovebox/Inert Atmosphere storage_decision->aliquot Frequent use Use in Experiment bulk_storage->use aliquot->bulk_storage

Caption: Workflow for receiving and storing this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally stress the compound to understand its stability limits and identify potential degradation products.

  • Sample Preparation:

    • Accurately weigh 5 mg of high-purity this compound into four separate, appropriately labeled amber glass vials.

    • Control: Store Vial 1 under recommended conditions (2-8°C, desiccated, under argon).

    • Heat: Place Vial 2 in an oven at 60°C for 48 hours.

    • Humidity: Place Vial 3 in a humidity chamber (e.g., a sealed container with a saturated potassium chloride solution to achieve ~85% RH) at 40°C for 48 hours.

    • Light: Place Vial 4 in a photostability chamber exposed to a light source compliant with ICH Q1B guidelines.

  • Analysis Preparation:

    • After the stress period, allow all vials to return to room temperature.

    • Dissolve the contents of each vial in a known volume of a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.

  • LC-MS Analysis:

    • Analyze each sample using the LC-MS method detailed below.

    • Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks, which represent degradation products.

Protocol 2: General Purity Assessment by LC-MS

This is a general-purpose method for routine purity checks. It may require optimization for your specific instrumentation. Analytical methods for similar amine compounds often use GC-MS or LC-MS.[7][8]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Methanol.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or single quadrupole).

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Expected Ion: The protonated molecule [M+H]⁺ for this compound (C₆H₉N₃) is expected at m/z 124.09.

  • Data Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Troubleshooting Workflow for Suspected Degradation

start Inconsistent Results or Changed Appearance check_storage Review Storage Log: - Age of Compound? - Storage Conditions Met? (Temp, Inert, Desiccated) start->check_storage storage_ok Storage Conditions Met? check_storage->storage_ok improper_storage Root Cause: Improper Storage (Moisture, Air, Heat Exposure) storage_ok->improper_storage No analyze Perform Purity Analysis (LC-MS) vs. New Standard storage_ok->analyze Yes improper_storage->analyze implement Implement Corrective Actions: - Aliquot New Batches - Use FIFO Inventory - Ensure Proper Storage Setup improper_storage->implement purity_ok Purity > 95% and Matches Standard? analyze->purity_ok degraded Compound is Degraded. Discard Batch. purity_ok->degraded No not_degraded Compound is Stable. Investigate Other Experimental Parameters (Reagents, Protocol). purity_ok->not_degraded Yes degraded->implement

Caption: A step-by-step workflow for troubleshooting suspected compound degradation.

References

Validation & Comparative

A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold has proven to be a cornerstone in the development of targeted kinase inhibitors, leading to a multitude of approved and investigational drugs for cancer and inflammatory diseases. Its inherent ability to mimic the adenine ring of ATP allows for effective competition at the kinase hinge region, providing a robust framework for designing potent and selective inhibitors.[1][2] This guide offers a comparative analysis of prominent pyrimidine-based kinase inhibitors, focusing on their structure-activity relationships, selectivity profiles, and the experimental methodologies used for their characterization. We will delve into specific examples from key kinase families, including EGFR, VEGFR, and JAK, providing a comprehensive resource for researchers and drug development professionals.

The Enduring Significance of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets.[3] The pyrimidine nucleus is a privileged scaffold in the design of kinase inhibitors due to its structural resemblance to the purine core of ATP.[1][2] This bioisosteric relationship enables pyrimidine derivatives to form crucial hydrogen bonds with the kinase hinge region, effectively blocking the ATP-binding pocket and inhibiting downstream signaling pathways that drive diseases like cancer.[2] The versatility of the pyrimidine ring allows for substitutions at various positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[4]

Comparative Analysis of Pyrimidine-Based Kinase Inhibitors

This section provides a head-to-head comparison of pyrimidine-based inhibitors targeting three critical kinase families implicated in oncology and immunology.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are key drivers in non-small cell lung cancer (NSCLC).[5] Pyrimidine-based inhibitors have been instrumental in targeting both wild-type and mutant forms of EGFR.

Table 1: Comparative Activity of Pyrimidine-Based EGFR Inhibitors

CompoundTarget EGFR StatusIC50 (nM)Cell LineKey FeaturesReference(s)
Gefitinib L858R~5NCI-H3255First-generation, reversible[6]
Wild-Type~1,800A431Lower selectivity for mutant EGFR[6]
Afatinib Exon 19 Deletion0.8PC-9Second-generation, irreversible[6]
Wild-Type31Ba/F3-WTPan-ErbB inhibitor[6]
Osimertinib L858R/T790M5H1975Third-generation, irreversible, T790M-selective[6]
Wild-Type~200LoVoSpares wild-type EGFR[6]
Compound 12 T790M35.4-Potent against wild-type and T790M[7]
Wild-Type14.5-Outperforms gefitinib and osimertinib against WT[7]
PD13 L858R/T790M10.51-Potent against wild-type and double mutant[8]
Wild-Type11.64-Promising fourth-generation candidate[8]

Structure-Activity Relationship Insights:

The evolution of EGFR inhibitors from first to third generation showcases a clear progression in targeting resistance mutations. The introduction of a Michael acceptor group in second and third-generation inhibitors like afatinib and osimertinib allows for covalent bond formation with a cysteine residue (C797) in the ATP-binding pocket, leading to irreversible inhibition.[3] This strategy is particularly effective against the T790M "gatekeeper" mutation, which confers resistance to first-generation inhibitors.[3] Furthermore, modifications to the pyrimidine core and its substituents have been crucial in enhancing selectivity for mutant EGFR over the wild-type form, thereby reducing off-target toxicities.[4]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, a critical process in tumor growth and metastasis.[9][10] Several pyrimidine-based inhibitors have been developed to target this pathway.

Table 2: Comparative Activity of Pyrimidine-Based VEGFR-2 Inhibitors

CompoundVEGFR-2 IC50 (nM)Cell LineAntiproliferative IC50 (µM)Key FeaturesReference(s)
Pazopanib 1.04 µMA549 / HepG221.18 / 36.66Multi-kinase inhibitor[9]
Compound 57 0.23 µMA549 / HepG213.17 / 11.94More potent than pazopanib[9]
Compound 21e 21HUVEC-Thieno[2,3-d]pyrimidine scaffold[11]
Compound SP2 6.82 µMHT-29 / COLO-2054.07 / 4.98More potent than cabozantinib in cells[12]
Cabozantinib 0.045 µMHT-29 / COLO-2059.10 / 10.66Reference compound[12]
Compound 5e 124MCF-7 / HepG21.39 / 10.70Dual VEGFR-2/HER-2 inhibitor[10]

Causality Behind Experimental Design:

The design of pyrimidine-based VEGFR-2 inhibitors often involves the incorporation of a urea or thiourea moiety, which can form key hydrogen bonds with the hinge region of the kinase.[11] Structure-activity relationship studies have shown that modifications to the substituents on the pyrimidine core and the terminal phenyl ring of the urea group can significantly impact potency and selectivity.[1][2] For instance, the thieno[2,3-d]pyrimidine scaffold in compounds like 21e has been shown to confer high potency against VEGFR-2.[11]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and hematological malignancies.[13] Pyrimidine and related scaffolds are prevalent among approved and investigational JAK inhibitors.

Table 3: Comparative Selectivity of Pyrimidine-Scaffold Containing JAK Inhibitors

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity ProfileReference(s)
Tofacitinib 112201344Pan-JAK inhibitor[14]
Baricitinib 5.95.7>40053JAK1/JAK2 inhibitor[15]
Upadacitinib 431102300500Selective JAK1 inhibitor[16]
Filgotinib 1028810116Selective JAK1 inhibitor[15]
Abrocitinib 29803>10,0001250Selective JAK1 inhibitor[15]

Rationale for Selectivity:

Achieving selectivity among the highly homologous JAK family members is a significant challenge in drug design. The development of second-generation JAK inhibitors, such as upadacitinib and filgotinib, has focused on achieving greater selectivity for JAK1 to mitigate the side effects associated with inhibiting other JAK isoforms, such as the hematological effects of JAK2 inhibition.[15] This has been accomplished through subtle modifications to the pyrimidine or related pyrrolopyrimidine scaffold, which exploit minor differences in the ATP-binding pockets of the JAK isoforms.[15]

Essential Experimental Protocols for Kinase Inhibitor Characterization

The robust characterization of kinase inhibitors relies on a suite of well-defined biochemical and cell-based assays. This section provides detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of pyrimidine inhibitor add_inhibitor Add inhibitor to 96-well plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase and substrate solution add_kinase Add kinase/substrate and incubate prep_kinase->add_kinase prep_adp_reagent Prepare ADP-Glo™ Reagent stop_reaction Stop reaction and deplete ATP with ADP-Glo™ Reagent prep_adp_reagent->stop_reaction prep_detection_reagent Prepare Kinase Detection Reagent detect_adp Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence prep_detection_reagent->detect_adp add_inhibitor->add_kinase start_reaction Initiate reaction with ATP add_kinase->start_reaction start_reaction->stop_reaction Incubate at RT stop_reaction->detect_adp Incubate at RT read_luminescence Read luminescence on a plate reader detect_adp->read_luminescence Incubate at RT plot_data Plot luminescence vs. inhibitor concentration read_luminescence->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine-based inhibitor in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a DMSO-only control.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[17]

  • ADP Detection: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[17]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Cell Proliferation Assay (MTT/XTT)

These colorimetric assays measure cell viability and proliferation based on the metabolic activity of the cells.

Experimental Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Inhibitor Treatment cluster_assay Assay and Analysis seed_cells Seed cancer cells in a 96-well plate incubate_cells Incubate overnight to allow attachment seed_cells->incubate_cells treat_cells Treat cells with inhibitor incubate_cells->treat_cells prepare_inhibitor Prepare serial dilutions of pyrimidine inhibitor prepare_inhibitor->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT/XTT reagent to wells incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm (MTT) or 450 nm (XTT) solubilize->read_absorbance calculate_viability Calculate percent cell viability and determine GI50 read_absorbance->calculate_viability

Caption: Workflow for MTT/XTT Cell Proliferation Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-based inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[18][19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl for MTT) to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT) using a microplate reader.[18][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

This model is crucial for evaluating the anti-tumor efficacy of a kinase inhibitor in a living organism.

Experimental Workflow:

G cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation implant_cells Subcutaneously implant human cancer cells into immunocompromised mice monitor_tumor Monitor tumor growth implant_cells->monitor_tumor randomize_mice Randomize mice into treatment and control groups monitor_tumor->randomize_mice When tumors reach a certain volume administer_drug Administer pyrimidine inhibitor (e.g., oral gavage, IP injection) randomize_mice->administer_drug measure_tumor Measure tumor volume and body weight regularly administer_drug->measure_tumor Daily or as per schedule collect_tissues Collect tumors and tissues for pharmacodynamic analysis administer_drug->collect_tissues At the end of the study analyze_data Analyze tumor growth inhibition and assess toxicity measure_tumor->analyze_data collect_tissues->analyze_data

Caption: Workflow for an In Vivo Tumor Xenograft Study.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[20]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[20]

  • Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer the pyrimidine-based inhibitor at a predetermined dose and schedule (e.g., daily oral gavage).[21]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[21]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.

Overcoming Resistance and Future Directions

A significant challenge in kinase inhibitor therapy is the emergence of drug resistance, often through secondary mutations in the kinase domain.[5] The development of next-generation pyrimidine-based inhibitors is focused on:

  • Targeting Resistance Mutations: Designing inhibitors that can effectively bind to and inhibit mutated kinases, such as the development of osimertinib for the EGFR T790M mutation.[3]

  • Dual-Target Inhibition: Creating single molecules that can inhibit multiple key kinases in a signaling pathway, potentially preventing the emergence of resistance through pathway reactivation.[1][2]

  • Allosteric Inhibition: Exploring binding sites other than the highly conserved ATP pocket to achieve greater selectivity and overcome resistance mutations at the active site.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships, coupled with a rigorous application of biochemical, cellular, and in vivo assays, is essential for the successful development of novel pyrimidine-based therapeutics. This guide provides a framework for the comparative analysis of these important molecules and highlights the key experimental considerations for their preclinical evaluation.

References

Comparative Benchmarking of Novel 2-(Pyrimidin-2-yl)ethanamine Derivatives as Histamine H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation

In the landscape of drug discovery, the quest for novel therapeutics with improved efficacy, selectivity, and safety profiles is perpetual. This guide provides a comprehensive framework for benchmarking a promising class of compounds, 2-(Pyrimidin-2-yl)ethanamine derivatives, against established histamine H1 receptor antagonists. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a clear structure for comparative data analysis, empowering researchers to make data-driven decisions in the early stages of drug development.

Introduction: The Rationale for Targeting the Histamine H1 Receptor

The histamine H1 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in mediating allergic and inflammatory responses. Upon binding of histamine, the H1 receptor activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), triggering downstream effects such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory cytokines.

First-generation antihistamines, while effective, are often associated with sedative effects due to their ability to cross the blood-brain barrier. Second-generation antihistamines were developed to minimize these central nervous system side effects. The this compound scaffold presents a novel chemical entity with the potential for high-affinity and selective antagonism of the H1 receptor, offering a promising avenue for the development of next-generation antihistamines with an optimized therapeutic window.

Figure 1: Simplified Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic & Inflammatory Response Ca2->Response PKC->Response

Caption: Overview of the histamine H1 receptor signaling cascade.

Experimental Design: A Multi-tiered Approach to Benchmarking

A robust benchmarking strategy necessitates a multi-pronged approach, progressing from in vitro target engagement to in vivo efficacy models. This ensures a comprehensive understanding of the compound's pharmacological profile.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison a Receptor Binding Assay b Functional Antagonism Assay a->b c Selectivity Screening b->c d Histamine-Induced Bronchoconstriction c->d e Pharmacokinetic (PK) Profiling d->e f Comparative Data Table Generation e->f

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its remarkable ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a privileged structure.[4] However, this same feature is a double-edged sword. The conserved nature of the ATP pocket across the human kinome means that pyrimidine-based compounds often exhibit significant cross-reactivity, leading to potential off-target effects and toxicities.[5]

This guide provides a comprehensive, field-proven strategy for systematically profiling the cross-reactivity of pyrimidine-based compounds. We will move beyond simple IC50 panels to build a multi-tiered, self-validating workflow that combines broad biochemical screening with robust cell-based target engagement assays. Our objective is to generate a high-confidence selectivity profile, enabling informed decisions for lead optimization and candidate selection.

The Inherent Challenge: Why Pyrimidines Are Promiscuous

The power of the 2,4-diaminopyrimidine or related pyrimidine cores lies in their near-perfect mimicry of the adenine portion of ATP. They act as a structural anchor, positioning the rest of the inhibitor within the active site. Because hundreds of kinases utilize this same hinge architecture, a compound built on this scaffold has a high intrinsic potential to bind numerous kinases beyond its intended target.[4] Therefore, early and comprehensive cross-reactivity profiling is not just a "checkbox" activity; it is a critical step to de-risk a drug discovery program.

A Multi-Tiered Strategy for High-Confidence Profiling

A robust profiling cascade does not rely on a single method. It strategically integrates orthogonal assays to build a complete picture of a compound's behavior, from purified enzymes to a complex cellular environment. This workflow is designed to validate findings at each successive stage.

cluster_0 Tier 1: Broad-Panel Biochemical Screening cluster_1 Tier 2: In-Cell Target Engagement cluster_2 Tier 3: Unbiased Proteome-Wide Analysis T1 Identify All Potential Interactions (e.g., KINOMEscan® or Activity-Based Panels) Decision1 Are off-targets identified? T1->Decision1 T2 Confirm Cellular Target Binding & Permeability (e.g., Cellular Thermal Shift Assay - CETSA) Decision2 Does compound engage targets in cells? T2->Decision2 T3 Discover Novel/Unexpected Off-Targets (e.g., Affinity Chromatography - Mass Spec) End High-Confidence Selectivity Profile T3->End Comprehensive Profile Start Pyrimidine-Based Lead Compound Start->T1 Initial Assessment Decision1->T2 Yes Decision1->End No (Highly Selective) Decision2->T3 Yes Decision2->End No (Poor Cell Activity)

Caption: A logical workflow for pyrimidine inhibitor cross-reactivity profiling.

Tier 1: Broad-Panel Biochemical Screening – Casting a Wide Net

Expertise & Experience: The first step is to understand the full potential interaction landscape of your compound across the kinome. This is best achieved using large-scale screening panels that cover a significant fraction of the human kinome.[5] Relying on a small, focused panel (e.g., only tyrosine kinases) is a common mistake that can lead to missed off-target liabilities.

There are two primary methodologies for this broad screening:

  • Competition Binding Assays (e.g., KINOMEscan®): These assays measure the ability of a test compound to displace a known, active-site-directed ligand from a kinase.[6][7] The readout is typically a dissociation constant (Kd), which reflects the true binding affinity. A key advantage is that this method is independent of ATP concentration and can identify non-competitive (allosteric) binders that prevent probe binding.[6][7]

  • Radiometric Activity Assays (e.g., Reaction Biology HotSpot™): These assays directly measure the catalytic function of the kinase by quantifying the transfer of a radiolabeled phosphate ([³³P]-ATP) to a substrate.[8][9] The result is an IC50 value. This format ensures that identified hits are functional inhibitors of the enzyme's catalytic activity.

Caption: Comparison of assay principles for large-scale kinase screening.

Comparative Data: Choosing a Platform

FeatureCompetition Binding (e.g., KINOMEscan®)Radiometric Activity (e.g., HotSpot™)
Primary Output Dissociation Constant (Kd)IC50
Measures Direct binding to the kinase[6]Inhibition of catalytic function[9]
ATP Dependence Independent of ATPDependent on ATP concentration[8]
Pros - True thermodynamic constant (Kd) allows direct comparison across kinases.[7]- Can detect non-catalytic and allosteric binders.- Directly confirms functional inhibition.- Considered a gold standard for measuring catalytic activity.[5]
Cons - Binding does not always equal functional inhibition.- IC50 values are assay-dependent (especially on [ATP]).- May miss non-catalytic binders.

Tier 2: Cellular Target Engagement – Proving Relevance

Trustworthiness: A compound that binds a purified enzyme in a tube is not guaranteed to work in a cell. It must be cell-permeable and potent enough to compete with high intracellular concentrations of ATP (~1-10 mM). The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that a compound engages its target in a physiological context.[10][11]

The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation.[10] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement.

cluster_workflow CETSA Experimental Workflow cluster_results Expected Outcome A 1. Treat intact cells with Compound or Vehicle (DMSO) B 2. Heat cell suspensions across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw cycles) B->C D 4. Separate soluble fraction from aggregated protein (centrifugation) C->D E 5. Quantify remaining soluble protein (Western Blot or other method) D->E Result_DMSO Vehicle (DMSO) Treated: Protein denatures and aggregates at lower temperatures. E->Result_DMSO No stabilization Result_Cmpd Compound Treated: Ligand binding stabilizes the protein, shifting denaturation to higher temperatures. E->Result_Cmpd Stabilization observed

Caption: The workflow and principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA

This protocol is a self-validating system. A positive result—a shift in the melting curve in the presence of the compound—is direct evidence of target engagement within the cell.

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency. Ensure enough cells for all temperature points and treatments (~1-2 million cells per condition).

    • Harvest and resuspend cells in a protein-free medium.

    • Treat cells with the pyrimidine compound at the desired concentration (e.g., 10 µM) or with vehicle (e.g., 0.1% DMSO) as a negative control.

    • Incubate for 1-3 hours at 37°C to allow for compound uptake.[12]

  • Heat Challenge:

    • Aliquot the cell suspensions (~100 µL each) into PCR tubes, one for each temperature point.

    • Place the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.[10]

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[11]

    • To separate the soluble fraction from the heat-induced aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[11]

  • Quantification:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against the target protein(s) of interest (both the primary target and key off-targets identified in Tier 1).

    • Quantify band intensities and plot them against temperature to generate "melting curves." A rightward shift in the curve for the compound-treated sample indicates thermal stabilization.[10]

Tier 3: Affinity Chromatography-Mass Spectrometry – Unbiased Discovery

Authoritative Grounding: While kinase panels are extensive, they are not exhaustive. Your compound may interact with proteins outside the kinome or with pseudo-kinases not present on the panel. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful, unbiased method to identify the complete spectrum of protein interactors from a complex cell lysate.[13][14][15]

In this technique, the compound is chemically modified with a linker and immobilized on a solid support (e.g., beads).[16] This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "fished" out of the proteome, washed, eluted, and identified by mass spectrometry.[17]

Affinity Chromatography - Mass Spectrometry Workflow A 1. Immobilize Compound on Beads B 2. Incubate with Cell Lysate A->B C 3. Wash away non-specific binders B->C D 4. Elute bound proteins C->D E 5. Identify proteins by LC-MS/MS D->E F List of Potential Off-Targets E->F

Caption: A simplified workflow for unbiased off-target identification using AC-MS.

Experimental Protocol: High-Level AC-MS
  • Bait Preparation:

    • Synthesize an analog of the pyrimidine compound containing a linker (e.g., polyethylene glycol) terminating in a reactive group (e.g., an amine or carboxylate).

    • Covalently couple this analog to activated sepharose beads. A negative control is crucial: beads that are merely blocked ("mock-coupled") without the compound.

  • Protein Capture:

    • Prepare a native cell lysate from a relevant cell line, ensuring protein complexes remain intact.

    • Incubate the lysate with the compound-coupled beads and the mock-coupled control beads for 1-4 hours at 4°C.[16]

    • Causality Check: To increase confidence in the hits, a parallel incubation can be performed where the lysate is pre-incubated with a high concentration of the free (non-immobilized) compound. True binders will be competed off the beads, representing a key validation step.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound.[15]

    • Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with the free compound.[16]

  • Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel tryptic digest of the protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

    • Compare protein hits from the compound-coupled beads against the mock and competition controls to identify specific interactors.

Comparative Case Study: Profiling Inhibitor A vs. Inhibitor B

To illustrate the power of this workflow, consider two hypothetical 2,4-diaminopyrimidine inhibitors designed to target Aurora Kinase B (AURKB).

  • Inhibitor A: A first-generation lead compound.

  • Inhibitor B: An optimized analog of Inhibitor A.

Tier 1 Data: KINOMEscan® Profiling (Kd Values)

The compounds were screened against a 468-kinase panel. The table below shows binding affinities for the primary target and selected off-targets with a Kd < 1 µM.

Kinase TargetInhibitor A (Kd, nM)Inhibitor B (Kd, nM)Primary Cellular Process
AURKB (On-Target) 15 12 Mitosis, Cell Cycle Control
AURKA 35550Mitosis, Cell Cycle Control
VEGFR2 (KDR) 98>10,000Angiogenesis, Vascular Development
JAK2 250>10,000Signal Transduction (JAK-STAT)
FLT3 400>10,000Hematopoiesis, Cell Proliferation
SRC 850>10,000Cell Growth, Migration

Analysis:

  • Inhibitor A shows potent binding to the intended target AURKB but also binds AURKA and several unrelated kinases (VEGFR2, JAK2, FLT3) with sub-micromolar affinity. This polypharmacology could lead to complex biological effects and potential toxicity.[4]

  • Inhibitor B demonstrates significantly improved selectivity. While maintaining high potency for AURKB, its affinity for all tested off-targets is dramatically reduced.[18]

Tier 2 Data: CETSA Validation

CETSA was performed in HeLa cells to confirm engagement of AURKB and the primary off-target, VEGFR2.

  • Inhibitor A: Showed a clear thermal stabilization shift for both AURKB and VEGFR2, confirming it engages both targets within the cellular environment.

  • Inhibitor B: Showed robust stabilization of AURKB but no discernible shift for VEGFR2, validating the selective profile observed in the biochemical assay.

Conclusion: This multi-tiered approach provides a high-confidence conclusion. Inhibitor A is a potent but non-selective compound with significant off-target liabilities confirmed in a cellular context. Inhibitor B is a superior lead candidate, demonstrating high potency and a clean selectivity profile both biochemically and in cells, making it a much more valuable tool for further development.

References

The Privileged Scaffolds: A Head-to-Head Comparison of Pyrimidine vs. Purine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine and purine scaffolds stand as titans. These nitrogen-containing heterocycles are not merely structural motifs; they are foundational to life itself, forming the building blocks of nucleic acids.[1] This inherent biological relevance has rendered them "privileged scaffolds" in drug discovery, capable of interacting with a vast array of biological targets with high affinity and specificity.[2][3] This guide provides a head-to-head comparison of these two critical scaffolds, delving into their distinct chemical personalities, their strategic applications in drug design, and the experimental methodologies used to evaluate their performance. Our focus will be on providing actionable insights for researchers, scientists, and drug development professionals, grounded in experimental data and field-proven expertise.

Fundamental Properties: A Tale of Two Rings

At their core, the difference between purines and pyrimidines is structural. A pyrimidine is a single six-membered heterocyclic ring with two nitrogen atoms, while a purine consists of a pyrimidine ring fused to an imidazole ring, creating a bicyclic structure.[1] This seemingly simple distinction has profound implications for their chemical and physical properties, influencing everything from solubility and pKa to their ability to form hydrogen bonds and engage in π-stacking interactions.

PropertyPyrimidinePurineRationale & Implications in Drug Design
Structure Monocyclic (6-membered ring)Bicyclic (6-membered fused to a 5-membered ring)The larger, more complex structure of purines offers more points for interaction but can also lead to increased rigidity and potential for off-target effects. The smaller pyrimidine scaffold can offer greater synthetic tractability and may be more readily optimized for specific binding pockets.
Hydrogen Bonding Typically 2-3 potential H-bond donors/acceptorsTypically 3-4 potential H-bond donors/acceptorsThe greater number of nitrogen atoms in the purine ring system provides more opportunities for hydrogen bonding, which can lead to higher binding affinity. However, the strategic placement of substituents on the pyrimidine ring can also create potent hydrogen bonding interactions.[4]
Solubility Generally more solubleGenerally less solubleThe larger, more hydrophobic surface area of the purine scaffold can lead to lower aqueous solubility, a significant hurdle in drug development. Medicinal chemists often employ strategies like adding polar functional groups to improve the solubility of purine-based compounds.
Metabolic Stability Can be susceptible to oxidation and other metabolic transformationsOften exhibits greater metabolic stabilityThe fused ring system of purines can be more resistant to metabolic degradation compared to the single pyrimidine ring. However, both scaffolds can be modified to enhance metabolic stability.
Synthetic Accessibility Generally more straightforward to synthesize and modifySynthesis can be more complex, often requiring more steps and specialized reagentsThe simpler structure of pyrimidines often allows for more facile and diverse chemical modifications, enabling a broader exploration of chemical space.[2]

The Kinase Inhibitor Arena: A Case Study in Scaffold Hopping and Bioisosterism

Protein kinases are a major class of drug targets, particularly in oncology, and both pyrimidine and purine scaffolds have been extensively utilized in the development of kinase inhibitors.[5][6] This is largely due to their ability to mimic the adenine core of ATP, the natural substrate for kinases, and interact with the hinge region of the kinase active site.[7]

A powerful strategy in medicinal chemistry is bioisosteric replacement , where one functional group or scaffold is replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile of a compound.[8] The interchange of purine and pyrimidine scaffolds is a classic example of this approach.

Case Study: Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[9] Both purine and pyrimidine-based CDK inhibitors have been developed. For instance, Roscovitine, a purine analog, is a well-known CDK inhibitor.[10] More recently, pyrazolo[3,4-d]pyrimidine scaffolds, which are bioisosteres of purines, have shown great promise as potent and selective CDK inhibitors.[7][10]

A study by a group of researchers synthesized and evaluated a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][12][13]triazolo[1,5-c]pyrimidine derivatives as CDK2 inhibitors.[10] Their work demonstrated that the pyrazolopyrimidine scaffold could effectively mimic the hinge-binding interactions of the purine ring of ATP.[10]

CompoundScaffoldTargetIC50 (µM)
Sorafenib (Control)Pyridine/UreaMulti-kinase0.184
Dinaciclib (Control)Pyrazolo[1,5-a]pyrimidineCDK0.029
Compound 15 pyrazolo[4,3-e][11][12][13]triazolo[1,5-c]pyrimidineCDK2/cyclin A20.061
Compound 11 pyrazolo[4,3-e][11][12][13]triazolo[1,5-c]pyrimidineCDK2/cyclin A20.089

Data adapted from a study on novel CDK2 inhibitors.[10]

The results highlight that the pyrimidine-based fused scaffolds can achieve potent inhibition of CDKs, with some compounds showing comparable or even superior activity to established inhibitors.[10] The choice between a purine or a pyrimidine scaffold in this context often comes down to a balance of factors including synthetic accessibility, the potential for selective interactions with the target kinase, and the overall physicochemical properties of the final compound.

Experimental Protocols for Head-to-Head Comparison

To rigorously compare the performance of purine and pyrimidine-based drug candidates, a series of well-defined experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays in early-stage drug discovery.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. It measures the amount of ADP produced, which is directly proportional to kinase activity.[14]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (purine and pyrimidine analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of each compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium

  • Test compounds (purine and pyrimidine analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the purine and pyrimidine test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.[11]

Pharmacokinetic Considerations: From Bench to Bedside

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body. Therefore, a head-to-head comparison of purine and pyrimidine scaffolds must also consider their pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME).[15]

PK ParameterPyrimidine AnalogsPurine AnalogsKey Considerations
Absorption Generally good oral bioavailability, can be modulated by substituents.Oral bioavailability can be more variable and is often a focus for optimization.Factors such as solubility, pKa, and interactions with drug transporters all play a role.
Distribution Distribution is compound-specific and can be tailored through chemical modifications.Can exhibit higher protein binding due to their larger hydrophobic surface area.The volume of distribution (Vd) is a key parameter that indicates how widely a drug is distributed in the body.
Metabolism The pyrimidine ring can be a site of metabolism (e.g., oxidation).The fused ring system can be more metabolically stable, but the imidazole ring can be susceptible to metabolism.In vitro metabolism studies using liver microsomes are essential to predict in vivo clearance.[15]
Excretion Excretion pathways are diverse and depend on the specific compound.Often excreted via both renal and hepatic routes.Understanding the primary route of elimination is crucial for dose adjustments in patients with renal or hepatic impairment.

A comprehensive PK study in a preclinical model, such as rats, is a critical step in evaluating and comparing drug candidates.[16]

Protocol Outline: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use a suitable strain of rats (e.g., Sprague-Dawley).

  • Dosing: Administer the purine and pyrimidine analogs via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and quantify the drug concentration using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC, half-life, and bioavailability, using non-compartmental analysis.[16]

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a generalized kinase signaling pathway, the principle of bioisosteric replacement, and a typical experimental workflow for comparing purine and pyrimidine inhibitors.

G cluster_0 Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes

Caption: A simplified diagram of a typical kinase signaling pathway.

G cluster_1 Bioisosteric Replacement Purine Purine Scaffold Pyrimidine Pyrimidine Scaffold Purine->Pyrimidine Bioisosteric Replacement

Caption: The concept of bioisosteric replacement between purine and pyrimidine scaffolds.

G cluster_2 Experimental Workflow Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Cell Viability Assay Cell Viability Assay Compound Synthesis->Cell Viability Assay Lead Optimization Lead Optimization In Vitro Kinase Assay->Lead Optimization Cell Viability Assay->Lead Optimization Pharmacokinetic Study Pharmacokinetic Study Lead Optimization->Pharmacokinetic Study

Caption: A typical experimental workflow for comparing and optimizing purine and pyrimidine-based inhibitors.

Conclusion: A Strategic Choice

The choice between a pyrimidine and a purine scaffold in drug design is not a matter of inherent superiority but rather a strategic decision based on the specific biological target, the desired pharmacological profile, and the overall goals of the drug discovery program. Purines, with their larger, more complex structure, offer a rich tapestry of potential interactions, while pyrimidines provide a more synthetically tractable and often more easily optimizable starting point.

As our understanding of disease biology deepens and our tools for drug design become more sophisticated, the strategic deployment of these privileged scaffolds will continue to be a cornerstone of medicinal chemistry. By carefully considering the head-to-head comparison presented in this guide and by rigorously applying the experimental methodologies outlined, researchers can make more informed decisions in their quest to develop the next generation of innovative medicines.

References

A Senior Application Scientist's Guide to Validating Target Engagement of 2-(Pyrimidin-2-yl)ethanamine Derivatives in Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of a successful therapeutic program. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the cellular target engagement of 2-(Pyrimidin-2-yl)ethanamine derivatives. This chemical scaffold is a recurring motif in kinase inhibitor discovery, and as such, this guide will focus on techniques particularly well-suited for this important class of therapeutics.[1][2]

Our objective is to move beyond mere protocol recitation. We will dissect the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design robust, self-validating experimental campaigns. We will explore and contrast direct biophysical measurements of binding with functional assays that probe the downstream consequences of this engagement, emphasizing the power of orthogonal validation.

The Imperative of Cellular Target Engagement

Confirming that a compound binds to a purified protein in a test tube is a necessary first step, but it is not sufficient. The cellular environment presents a host of variables that can profoundly influence a drug's behavior, including membrane permeability, efflux pumps, metabolic degradation, and competition with high concentrations of endogenous ligands (such as ATP for kinases). Therefore, measuring target engagement directly in intact cells provides a more physiologically relevant assessment of a compound's potency and its potential for therapeutic efficacy.[3][4]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Figure 1: A logical workflow for validating target engagement, emphasizing the use of orthogonal cellular methods following initial in vitro characterization.

A Comparative Analysis of Key Methodologies

We will focus on three powerful and widely adopted, yet fundamentally different, approaches to confirm and quantify target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and In-Cell Western Assays for downstream signaling. We will also discuss the role of chemoproteomics for broader selectivity profiling.

Methodology Principle Cell State Throughput Key Readout Advantages Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against heat-induced denaturation.[5]Live or lysed cells; TissuesLow to MediumTarget protein remaining in the soluble fraction after heat shock, measured by Western Blot or other means.Label-free; uses native, unmodified protein; applicable to tissues.[6]Indirect readout (Western Blot); can be labor-intensive; not all proteins show a thermal shift.[7]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET.[8]Live CellsHighBRET ratio, which is used to calculate apparent affinity (IC50) and residence time.[9]Live-cell, real-time measurements; highly quantitative; kinetic data (residence time).[10]Requires genetic modification (NanoLuc® fusion); dependent on a suitable fluorescent tracer.[11]
In-Cell Western (ICW) Assay Quantitative immunofluorescence in a microplate format to measure phosphorylation of a target or its downstream substrates.[12]Fixed & Permeabilized CellsHighFluorescent signal from phospho-specific antibodies, normalized to total protein or cell number.[13]Measures functional consequence of target binding; high-throughput; multiplex-capable.[14]Indirect measure of engagement; requires highly specific phospho-antibodies; signal can be non-linear.[15]
Chemoproteomics (e.g., Kinobeads) Affinity capture of a protein sub-family (e.g., kinases) from cell lysates on beads coated with broad-spectrum inhibitors. Compound competition is quantified by mass spectrometry.[16]Cell LysatesMediumDose-dependent reduction in protein binding to beads, yielding apparent dissociation constants (Kdapp) for hundreds of proteins.[17][18]Unbiased, proteome-wide view of selectivity; identifies off-targets.[19]Performed in lysates, not intact cells; may miss targets with low expression or allosteric binders.[16]

Deep Dive 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[5] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature (Tm). This stabilization allows the protein to remain soluble at higher temperatures compared to its unbound state.

The core causality is that the energy required to denature the protein is increased by the favorable binding energy of the ligand-protein complex. This allows us to infer direct physical engagement in the native cellular environment without modifying the compound or the target protein.[6]

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Figure 2: Workflow for a CETSA experiment to determine a compound-induced thermal shift.

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Culture and Treatment:

    • Culture your chosen cell line to ~80% confluency.

    • Treat cells with various concentrations of your this compound derivative or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions. This step is critical as it allows for compound uptake and binding to the target in live cells.

  • Cell Harvesting and Heating:

    • Harvest the cells, wash with PBS, and resuspend them in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.[3] The temperature range must be optimized to bracket the melting temperature of the target protein.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath). This step breaks open the cells without using detergents that might disrupt protein complexes.

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.[3]

  • Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample (e.g., using a BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a specific antibody against your target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each temperature, normalize the signal from the compound-treated sample to the signal from the vehicle-treated sample at the lowest temperature (non-denaturing control).

    • Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to the right for compound-treated samples indicates target stabilization and thus, engagement.[20]

Deep Dive 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that provides highly quantitative data on compound binding in living cells.[8] The technique relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a tracer molecule) when they are in close proximity (<10 nm).

The target protein is genetically fused to NanoLuc®. A fluorescently-labeled small molecule, or "tracer," that is known to reversibly bind the target is then added to the cells. When the tracer binds the NanoLuc®-fusion protein, a BRET signal is generated. A test compound that binds to the same site will compete with the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for a precise calculation of the compound's apparent cellular affinity.[9][10]

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Figure 3: Workflow for a NanoBRET™ Target Engagement experiment to determine cellular affinity.

Experimental Protocol: NanoBRET™ Target Engagement
  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. This is the key preparatory step, requiring molecular biology expertise to create the fusion construct.

    • Seed the transfected cells into a white, 96- or 384-well assay plate and incubate for 24 hours.

  • Compound Dosing and Tracer Addition:

    • Prepare serial dilutions of the this compound derivative in Opti-MEM® medium.

    • Add the compound dilutions to the cells.

    • Immediately after, add the NanoBRET™ tracer at its pre-determined optimal concentration.[3]

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • BRET Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. It's often mixed with an extracellular NanoLuc® inhibitor to quench any signal from non-internalized fusion protein.

    • Add the substrate to each well.

    • Read the plate on a BRET-capable luminometer, measuring both the donor emission (~460 nm) and the acceptor emission (>600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle (0% inhibition) and a high concentration of a known binder (100% inhibition) controls.

    • Plot the normalized BRET ratio as a function of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the cellular IC50 value.[3]

Deep Dive 3: In-Cell Western (ICW) for Downstream Signaling

While CETSA and NanoBRET™ directly measure compound binding, it is equally important to demonstrate that this binding event leads to a functional consequence. For kinase inhibitors, the most direct functional outcome is the inhibition of the target's catalytic activity, which can be measured by a decrease in the phosphorylation of the kinase itself (autophosphorylation) or its downstream substrates.[21] The In-Cell Western (ICW) assay is a high-throughput method to quantify these phosphorylation events.[15]

The ICW is essentially an ELISA performed in a microplate with fixed cells. It combines the specificity of antibodies with the throughput of a plate-based format.[12][13] By using two fluorescently-labeled secondary antibodies, one can simultaneously detect a phospho-protein (e.g., at 700 nm) and the total amount of that protein or a housekeeping protein (e.g., at 800 nm), allowing for precise normalization.[14]

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Figure 4: Workflow for an In-Cell Western experiment to measure the functional inhibition of a signaling pathway.

Experimental Protocol: Two-Color In-Cell Western
  • Cell Culture and Treatment:

    • Seed cells into a 96- or 384-well plate.

    • Once confluent, serum-starve the cells (e.g., 4-6 hours) to reduce basal signaling activity.

    • Pre-treat cells with a serial dilution of your this compound derivative for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor or activator for a short period (e.g., 10 minutes) to induce target phosphorylation. Include unstimulated and vehicle-stimulated controls.

  • Fixing and Permeabilization:

    • Fix the cells by adding a formaldehyde solution directly to the wells.

    • Permeabilize the cells with a detergent like Triton X-100 or saponin to allow antibodies to access intracellular targets.[12]

  • Immunostaining:

    • Block non-specific antibody binding using a blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer).

    • Incubate with a cocktail of two primary antibodies raised in different species (e.g., Rabbit anti-phospho-Target and Mouse anti-total-Target).

    • Wash the plate thoroughly.

    • Incubate with a cocktail of two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., Goat anti-Rabbit IRDye® 800CW and Goat anti-Mouse IRDye® 680RD).[12]

  • Imaging and Data Analysis:

    • Wash the plate to remove unbound secondary antibodies.

    • Scan the dry plate on a compatible imager (e.g., LI-COR® Odyssey®).

    • Quantify the integrated intensity in both the 700 nm and 800 nm channels for each well.

    • Normalize the phospho-protein signal (800 nm channel) to the total protein signal (700 nm channel).

    • Plot the normalized signal against the inhibitor concentration to determine the functional IC50 value.

Conclusion and Best Practices

Validating the target engagement of novel chemical matter like this compound derivatives requires a rigorous, multi-faceted approach. No single method tells the whole story.

  • Start with direct binding: Use CETSA or NanoBRET™ to confirm that your compound physically interacts with the intended target in cells and to determine its cellular affinity.

  • Confirm functional consequence: Use an In-Cell Western or traditional Western Blot to demonstrate that this binding event translates into the expected biological outcome (e.g., inhibition of phosphorylation).

  • Profile broadly: Employ chemoproteomics to understand the selectivity profile of your compound across the kinome, which is critical for interpreting cellular phenotypes and predicting potential off-target toxicities.

By combining these orthogonal methodologies—a biophysical measurement of binding, a functional readout of activity, and a global assessment of selectivity—researchers can build a robust and compelling data package that validates the mechanism of action and provides strong confidence for advancing a compound through the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, experience-driven framework for conducting and interpreting comparative molecular docking studies of pyrimidine derivatives, a critical class of compounds in modern drug discovery. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating computational workflow. Our focus will be on the Epidermal Growth Factor Receptor (EGFR) kinase, a well-established therapeutic target for various cancers, where pyrimidine scaffolds have demonstrated significant inhibitory potential.[1][2][3][4]

The Scientific Imperative: Why Pyrimidines and Why Docking?

The pyrimidine nucleus is a cornerstone pharmacophore in medicinal chemistry. Its structural similarity to the purine base of ATP allows pyrimidine derivatives to act as competitive inhibitors within the ATP-binding pocket of numerous kinases, including EGFR.[2] In oncology, particularly non-small cell lung cancer (NSCLC), mutations can lead to the constitutive activation of EGFR, triggering downstream signaling cascades that promote uncontrolled cell proliferation and survival.[1][3] Pyrimidine-based EGFR inhibitors can effectively block this process.

Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[5] By comparing the docking performance of multiple derivatives using different software, we can generate robust hypotheses about their structure-activity relationships (SAR), prioritize candidates for synthesis, and guide lead optimization—significantly accelerating the drug discovery timeline.[6]

Experimental Protocol: A Self-Validating Docking Workflow

The trustworthiness of any in silico study hinges on a meticulously executed and validated protocol. What follows is a comprehensive methodology for a comparative docking study against the EGFR kinase domain, using two distinct and widely recognized docking programs: AutoDock Vina and Schrödinger's Glide .[6][7][8] Using multiple algorithms provides a valuable cross-validation, as differences in their scoring functions can offer a more nuanced understanding of potential binding.[9][10]

Part 1: Receptor and Ligand Preparation

The quality of your input structures directly dictates the quality of your output. Garbage in, garbage out.

  • Receptor Structure Retrieval & Preparation:

    • Action: Download the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1M17 .[11] This structure is co-crystallized with a pyrimidine-based inhibitor, which is essential for our protocol validation.

    • Causality: The crystal structure provides the experimentally determined coordinates of the protein's active site.

    • Protocol:

      • Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, or Schrödinger's Maestro).

      • Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.[5][12] Expert Tip: Retain structurally important water molecules that may mediate key hydrogen bonds between the protein and ligand, if known.

      • Add polar hydrogen atoms. This step is critical as hydrogens are often not resolved in crystal structures but are fundamental to forming hydrogen bonds.[12]

      • Assign partial charges to the protein atoms. For AutoDock, Kollman charges are standard; for Glide, the OPLS (Optimized Potentials for Liquid Simulations) force field is used.[5][8] These charges are essential for calculating electrostatic interactions.

      • Save the prepared protein in the required format for each software: PDBQT for AutoDock Vina and the native Maestro format for Glide.[12]

  • Ligand Structure Preparation:

    • Action: Generate 3D structures for your series of pyrimidine derivatives.

    • Causality: The ligand's 3D conformation and charge distribution determine how it will fit and interact with the receptor's binding pocket.

    • Protocol:

      • Sketch the 2D structures of your pyrimidine derivatives using software like ChemDraw or MarvinSketch.

      • Convert the 2D structures to 3D.

      • Perform a geometry optimization (energy minimization) using a computational chemistry program. This ensures the ligand is in a low-energy, stable conformation.[5]

      • Generate ionization states and tautomers relevant to physiological pH (typically pH 7.4).

      • Save the prepared ligands in the PDBQT format for Vina and the Maestro format for Glide.

Part 2: Docking Simulation and Validation
  • Grid Generation:

    • Action: Define a docking grid or box that encompasses the active site of the EGFR kinase domain.

    • Causality: The grid box confines the search space for the docking algorithm, focusing the computational effort on the region of interest and preventing unproductive calculations.[5][12] The active site of EGFR's kinase domain includes crucial residues like Met793, which is a key interaction point for many inhibitors.[12]

    • Protocol: Center the grid box on the position of the co-crystallized ligand in the original PDB file (1M17). Ensure its dimensions are large enough to allow the ligands to rotate and translate freely within the binding pocket.

  • Protocol Validation via Redocking:

    • Action: Before docking your novel derivatives, dock the original co-crystallized ligand (extracted in the preparation phase) back into the prepared EGFR receptor.

    • Causality: This is the single most important step for validating your docking protocol. If you cannot accurately reproduce the experimentally known binding pose, your protocol is flawed, and any results for new compounds will be unreliable.[13][14][15]

    • Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the atoms of the redocked ligand pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation. [12][15][16][17]

  • Execution of Comparative Docking:

    • Action: Dock the prepared library of pyrimidine derivatives against the validated EGFR receptor using both AutoDock Vina and Glide.

    • Causality: AutoDock Vina uses a sophisticated gradient optimization method in its search algorithm, while Glide employs a hierarchical series of filters to search for favorable poses.[8][10] Comparing their outputs provides a more robust prediction.

    • Protocol (AutoDock Vina): Use the Lamarckian Genetic Algorithm, a common and effective search algorithm.[5][12] Set the exhaustiveness parameter (e.g., to 16 or 32) to control the thoroughness of the search.

    • Protocol (Glide): Use the Standard Precision (SP) or Extra Precision (XP) mode. XP is more computationally intensive but provides more accurate scoring and pose prediction.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for a validated comparative docking study.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB 1. Retrieve Receptor (PDB: 1M17) Clean 2. Clean Receptor (Remove Water, Ligand) PDB->Clean PrepR 3. Prepare Receptor (Add Hydrogens, Charges) Clean->PrepR Redock 5. Redock Native Ligand PrepR->Redock Ligands 4. Prepare Ligands (3D Conversion, Minimize) Vina 7a. Dock Derivatives (AutoDock Vina) Ligands->Vina Glide 7b. Dock Derivatives (Glide XP) Ligands->Glide RMSD 6. Calculate RMSD Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->Vina Validation OK Decision->Glide Validation OK Scores 8. Compare Docking Scores Vina->Scores Glide->Scores Poses 9. Analyze Binding Poses & Interactions Scores->Poses SAR 10. Establish SAR Poses->SAR

Caption: A validated workflow for comparative molecular docking studies.

Results and Interpretation: From Data to Insight

The ultimate goal of docking is not just to generate numbers, but to understand the molecular interactions driving ligand binding.

Comparative Docking Performance of Pyrimidine Derivatives against EGFR

The table below presents hypothetical, yet plausible, docking data for a series of pyrimidine derivatives. This data illustrates how results should be structured for clear comparison.

Compound IDStructureAutoDock Vina Binding Energy (kcal/mol)Glide Score (XP) (kcal/mol)Key Interacting ResiduesH-Bonds
PD-01 (Scaffold)-7.8-8.1Met793, Leu7181
PD-02 (PD-01 with -OH)-8.9-9.5Met793, Thr790 , Cys7972
PD-03 (PD-01 with -Cl)-8.5-9.1Met793, Leu718, Val7261
PD-04 (PD-01 with bulky group)-7.1-6.8Leu7181
Analysis and Scientific Interpretation
  • Interpreting Docking Scores: The binding energy or docking score represents an estimation of the binding affinity. A more negative value indicates a stronger, more favorable interaction. [16][18][19][20] In our table, PD-02 shows the best scores in both AutoDock Vina and Glide, suggesting it is the most promising inhibitor.

  • Beyond the Score - Analyzing Binding Poses: A good score is meaningless without a sensible binding pose.

    • PD-01 (Scaffold): This compound likely forms a crucial hydrogen bond with the "hinge" region of the kinase (involving Met793), a classic interaction for EGFR inhibitors.[12]

    • PD-02 (-OH group): The significantly improved score is likely due to the hydroxyl group (-OH) acting as a hydrogen bond donor, forming an additional H-bond with a key residue like the gatekeeper Thr790. This demonstrates a clear structure-activity relationship: the addition of an H-bond donor enhances binding affinity.

    • PD-03 (-Cl group): The chloro group is hydrophobic. The improved score over the scaffold (PD-01) suggests it forms favorable hydrophobic interactions within a pocket defined by residues like Leu718 and Val726.

    • PD-04 (Bulky group): The poor scores suggest that the bulky substituent introduces a steric clash, preventing the ligand from binding optimally within the ATP pocket.

  • Comparing Software Outputs: While both Vina and Glide ranked PD-02 as the top compound, the absolute energy values differ. This is expected, as they use different scoring functions.[7][8] The key is to look for consensus in the ranking of compounds. If two different algorithms identify the same compound as a top hit, it increases confidence in the prediction.

The Biological Context: Inhibiting the EGFR Signaling Pathway

To appreciate the therapeutic implications of our docking study, it is vital to understand the biological pathway we aim to disrupt. The diagram below shows a simplified representation of the EGFR signaling cascade and the point of intervention for our pyrimidine inhibitors.

EGFR_Pathway cluster_cascade Downstream Signaling Cascade EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Ligand Binding RAS RAS Dimer->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Nuclear Translocation Inhibitor Pyrimidine Derivative (e.g., PD-02) Inhibitor->Dimer Blocks ATP Site, Prevents Phosphorylation

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

As shown, pyrimidine derivatives function by competitively binding to the ATP pocket of the EGFR kinase domain. This action prevents the receptor's autophosphorylation, thereby blocking the entire downstream cascade that leads to tumor growth and survival.[2][3]

Conclusion and Forward Look

This guide has outlined a rigorous, self-validating methodology for the comparative docking of pyrimidine derivatives against EGFR. We have demonstrated that by combining meticulous preparation, protocol validation, the use of multiple docking algorithms, and careful analysis of both scores and binding poses, researchers can derive meaningful insights into structure-activity relationships. The hypothetical data clearly shows how subtle chemical modifications can translate into significant differences in predicted binding affinity.

It is imperative to remember that molecular docking is a predictive tool. The hypotheses generated from these in silico studies must be validated through experimental means, such as enzymatic assays to determine IC50 values and co-crystallization to confirm binding modes.[15] A strong correlation between docking scores and experimental activity provides the ultimate validation for a computational model, paving the way for more efficient and successful drug discovery campaigns.

References

A Senior Application Scientist's Guide to Assessing the Selectivity of 2-Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome, comprising over 500 protein kinases, represents a vast and fertile landscape for therapeutic intervention, particularly in oncology.[1] Kinase inhibitors have revolutionized cancer treatment, but their clinical success is often dictated by their selectivity.[2] The pyrimidine scaffold, particularly the 2-aminopyrimidine core, is a privileged structure in medicinal chemistry due to its ability to mimic the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of numerous kinases.[3][4] While this versatility is advantageous for developing potent inhibitors, it also presents a significant challenge: achieving selectivity to minimize off-target effects and associated toxicities.[2][5]

This guide provides a comprehensive framework for assessing the selectivity of 2-aminopyrimidine-based inhibitors, a class that includes derivatives of 2-(Pyrimidin-2-yl)ethanamine. We will delve into the rationale behind key experimental choices, present comparative data for representative inhibitors, and provide detailed protocols for essential selectivity profiling assays. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and interpret robust selectivity studies, ultimately leading to the development of safer and more effective targeted therapies.

The 2-Aminopyrimidine Scaffold: A Double-Edged Sword

The 2-aminopyrimidine moiety serves as an excellent "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone of the inhibitory activity for many compounds. However, the highly conserved nature of the ATP-binding site across the kinome means that inhibitors built on this scaffold can often interact with multiple kinases, leading to a broad activity profile.[4] This polypharmacology can sometimes be leveraged for therapeutic benefit, as seen with multi-targeted tyrosine kinase inhibitors.[1] However, more often than not, off-target inhibition can lead to unforeseen toxicities and confound the interpretation of biological data. Therefore, rigorous selectivity profiling is not just a regulatory requirement but a fundamental aspect of understanding a compound's true mechanism of action.

Comparative Selectivity Profiles of 2-Aminopyrimidine-Based Inhibitors

To illustrate the concept of selectivity, we will examine several examples of 2-aminopyrimidine-based inhibitors targeting different kinase families. It is important to note that direct head-to-head comparisons can be challenging due to variations in assay conditions and the specific kinase panels used in different studies. The following tables synthesize available data to provide a comparative overview.

Case Study 1: Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a master regulator of centriole duplication and its overexpression is linked to several cancers.[3][6] Several potent PLK4 inhibitors have been developed using a 2-aminopyrimidine core.[3][7]

Compound IDTarget KinaseIC50 (nM)Selectivity vs. Off-Target Kinases (IC50 in nM)Reference
Compound 8h PLK46.7Aurora A (>10,000), Aurora B (>10,000)[3]
Compound 5f PLK40.8Aurora A (150), Aurora B (250)[7]
Centrinone PLK42.7Data not readily available in a comparative format[3]

This table illustrates how modifications to the 2-aminopyrimidine scaffold can significantly impact selectivity against closely related kinases like Aurora A and B.

Case Study 2: Janus Kinase 2 (JAK2) Inhibitors

The JAK-STAT signaling pathway is crucial for cytokine signaling, and mutations in JAK2 are implicated in myeloproliferative neoplasms.[8][9][10] Pyrimidine-based scaffolds are common in JAK2 inhibitors.[8]

Compound IDTarget KinaseIC50 (nM)Selectivity vs. Other JAK Family Kinases (IC50 in nM)Reference
Fedratinib JAK2~3JAK1 (~35), JAK3 (>1000), TYK2 (~35)
Ruxolitinib JAK1/JAK2~3 (for both)JAK3 (~400), TYK2 (~20)[2]
Compound 7j JAK27.4JAK1 (>100), JAK3 (>1000), TYK2 (>1000)[8]

This comparison highlights the development of inhibitors with varying degrees of selectivity within the JAK family, from the broader activity of Ruxolitinib to the more JAK2-selective profile of Compound 7j.

Case Study 3: Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[11] Developing isoform-selective PI3K inhibitors is a major goal in cancer drug discovery.[12][13]

Compound IDTarget KinaseIC50 (nM)Selectivity vs. Other PI3K Isoforms (IC50 in nM)Reference
Compound A7 PI3Kδ<1PI3Kα (>1000), PI3Kβ (>1000), PI3Kγ (>1000)[12]
GDC-0941 pan-PI3KPI3Kα (3), PI3Kβ (33), PI3Kδ (3), PI3Kγ (17)mTOR (58)[11]
Compound 4 PI3Kγ64PI3Kα (>40,000), PI3Kβ (>40,000), PI3Kδ (>40,000)[14]

This table showcases the spectrum of selectivity that can be achieved, from pan-PI3K inhibitors like GDC-0941 to highly isoform-selective compounds like A7 and Compound 4.

Experimental Workflows for Assessing Inhibitor Selectivity

A multi-tiered approach is essential for a thorough assessment of inhibitor selectivity, starting with broad screening and progressing to more focused in-cell and in-vivo validation.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Biophysical & Cellular Confirmation cluster_2 Tier 3: Functional Cellular Assays a Biochemical Kinase Panel Screening (e.g., >300 kinases at a single high concentration) b IC50/Kd Determination for 'Hits' a->b Identify initial off-targets c Differential Scanning Fluorimetry (DSF) (Orthogonal binding confirmation) b->c Prioritize potent off-targets d Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) c->d Validate in-cell binding e Phospho-protein Western Blotting d->e f Phenotypic Assays (e.g., proliferation, apoptosis) e->f Confirm functional consequences

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Detailed Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Profiling

Rationale: This is the foundational experiment to determine the intrinsic inhibitory activity of a compound against a large panel of purified kinases.[15] Running assays at an ATP concentration close to the Km for each kinase provides a more accurate measure of the inhibitor's intrinsic affinity.[1]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the 2-aminopyrimidine-based inhibitor in 100% DMSO. Create a dilution series to generate a 10-point dose-response curve.

  • Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction buffer containing the purified recombinant kinase, a specific peptide or protein substrate, and any necessary cofactors.

  • Inhibitor Incubation: Add the diluted inhibitor to the kinase reaction mixture and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP) to the mixture. The concentration of ATP should ideally be at or near the Km for each specific kinase.

  • Reaction Quenching and Detection: After a set incubation period (e.g., 30-60 minutes at 30°C), stop the reaction. The method of detection will depend on the assay format:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated radiolabeled ATP, and quantify the incorporated phosphate on the substrate using a scintillation counter.

    • Fluorescence/Luminescence-Based Assays: These assays often measure the amount of ADP produced, which is coupled to a subsequent enzymatic reaction that generates a fluorescent or luminescent signal.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Differential Scanning Fluorimetry (DSF)

Rationale: DSF is a biophysical technique that measures the thermal stability of a protein.[1] The binding of a ligand, such as a kinase inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This provides an orthogonal validation of inhibitor binding and can be used for selectivity profiling without the need for an active enzyme or substrate.

Step-by-Step Methodology:

  • Protein and Dye Preparation: Dilute the purified kinase to a final concentration of 1-5 µM in a suitable buffer. Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed upon unfolding.

  • Compound Addition: Add the test inhibitor to the protein-dye mixture at a final concentration typically 10-fold higher than the protein concentration. Include a DMSO control.

  • Thermal Denaturation: Place the samples in a real-time PCR instrument. Apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Fluorescence Monitoring: Monitor the fluorescence of the dye as a function of temperature. As the protein unfolds, the dye will bind to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). The difference in Tm between the protein with the inhibitor and the DMSO control (ΔTm) indicates the degree of stabilization conferred by the inhibitor. A larger ΔTm generally correlates with a higher binding affinity.

Protocol 3: Cellular Target Engagement using NanoBRET™

Rationale: While in vitro assays are crucial, it is essential to confirm that an inhibitor can bind to its target in the complex environment of a living cell.[16] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a specific protein target in intact cells.

Step-by-Step Methodology:

  • Cell Line Generation: Create a stable cell line that expresses the target kinase as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Seed the engineered cells into a multi-well plate (e.g., 96- or 384-well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor and incubate for a period to allow for cell entry and target binding (e.g., 2 hours).

  • Addition of Fluorescent Tracer: Add a cell-permeable fluorescent tracer that also binds to the ATP-binding site of the target kinase.

  • BRET Measurement: Add the NanoLuc® substrate to the cells. If the fluorescent tracer is bound to the NanoLuc®-tagged kinase, energy transfer will occur upon substrate addition, generating a BRET signal. The inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.

  • Data Analysis: Measure the luminescent signal from the NanoLuc® donor and the fluorescent signal from the tracer acceptor. Calculate the BRET ratio. Plot the BRET ratio against the inhibitor concentration to generate a competition binding curve and determine the IC50 value for target engagement in living cells.

Signaling Pathway Context: The JAK-STAT Pathway

To understand the functional consequences of inhibitor selectivity, it is crucial to consider the broader signaling network. The JAK-STAT pathway is a prime example where selectivity is critical.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK2 receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (dimer) stat->p_stat Dimerization nucleus Gene Transcription p_stat->nucleus Translocation inhibitor JAK2 Inhibitor (2-Aminopyrimidine-based) inhibitor->jak Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for a JAK2 inhibitor.

Inhibition of JAK2 is the intended on-target effect. However, a non-selective inhibitor might also block other JAK family members (JAK1, JAK3, TYK2), which are involved in different cytokine signaling pathways. For example, inhibition of JAK1 and JAK3 can lead to immunosuppression, which may be an undesirable side effect in the treatment of myeloproliferative neoplasms but a desired effect in autoimmune diseases. This underscores the importance of a precise selectivity profile tailored to the therapeutic indication.

Conclusion and Future Directions

The 2-aminopyrimidine scaffold is a powerful starting point for the design of potent kinase inhibitors. However, its inherent promiscuity necessitates a rigorous and multi-faceted approach to selectivity assessment. As this guide has demonstrated, a combination of in vitro biochemical profiling, orthogonal biophysical validation, and cellular target engagement assays is crucial for building a comprehensive understanding of an inhibitor's selectivity profile.

The future of kinase inhibitor development will likely involve a greater emphasis on designing compounds that target specific conformational states of kinases or allosteric sites, which may offer new avenues for achieving higher selectivity. Furthermore, the continued development of more sophisticated cellular and in vivo models will be essential for translating in vitro selectivity data into predictable clinical outcomes. By adhering to the principles of scientific integrity and employing a logical, tiered approach to selectivity assessment, researchers can more effectively navigate the complexities of the human kinome and develop the next generation of safe and effective targeted therapies.

References

A Researcher's Guide to In Vitro and In Vivo Correlation for 2-(Pyrimidin-2-yl)ethanamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Bench-to-Bedside Gap

In the landscape of modern drug discovery, the journey from a promising compound in a test tube to a life-saving therapeutic is fraught with challenges. One of the most significant hurdles is the translation of in vitro activity to in vivo efficacy. This guide provides an in-depth comparison of in vitro and in vivo testing methodologies, focusing on a class of compounds known as 2-(pyrimidin-2-yl)ethanamines. These compounds are of significant interest due to the pyrimidine core, a scaffold found in numerous biologically active molecules and approved drugs.[1][2][3]

This document will provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and establishing a robust in vitro-in vivo correlation (IVIVC). A strong IVIVC is a cornerstone of efficient drug development, enabling more informed decision-making, reducing reliance on extensive animal testing, and ultimately accelerating the delivery of novel therapeutics to patients.[4][5][6][7]

The Importance of In Vitro-In Vivo Correlation (IVIVC)

The U.S. Food and Drug Administration (FDA) defines IVIVC as "a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response".[5][8] In essence, IVIVC allows us to use in vitro data, which is typically faster and more cost-effective to generate, as a surrogate for in vivo performance.[4][5][7] The establishment of a meaningful IVIVC can:

  • Guide Lead Optimization: Rapidly screen and rank compounds based on their predicted in vivo behavior.

  • Reduce Animal Studies: Minimize the number of animals required for preclinical testing by using in vitro data to predict efficacy.

  • Inform Clinical Trial Design: Help in the selection of appropriate starting doses and dosing regimens for human studies.

  • Support Regulatory Submissions: A strong IVIVC can be used to justify biowaivers for certain formulation changes post-approval.[4][7]

Experimental Design: A Tale of Two Systems

To illustrate the principles of IVIVC, we will consider a hypothetical 2-(pyrimidin-2-yl)ethanamine compound, "Pyr-2E," designed as a potential inhibitor of a specific protein kinase involved in cancer cell proliferation.

Part 1: In Vitro Characterization - The Controlled Environment

In vitro assays are the first step in evaluating the biological activity of a new compound. They offer a highly controlled environment to dissect specific molecular interactions.

1. Biochemical Assays: Direct Target Engagement

The initial question to answer is whether Pyr-2E directly interacts with its intended kinase target. A variety of in vitro kinase assay platforms are available for this purpose.[9][10][11]

  • Methodology: Radiometric Kinase Assay

    • Principle: This classic and highly sensitive method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a substrate peptide by the kinase.

    • Protocol:

      • The kinase, substrate peptide, and Pyr-2E (at various concentrations) are incubated together.

      • The reaction is initiated by the addition of [γ-³²P]ATP.

      • After a set time, the reaction is stopped, and the radiolabeled substrate is separated from the free [γ-³²P]ATP.

      • The amount of radioactivity incorporated into the substrate is quantified, which is inversely proportional to the inhibitory activity of Pyr-2E.

    • Rationale: This direct measurement of enzymatic activity provides a robust determination of the compound's half-maximal inhibitory concentration (IC50), a key measure of potency.[12]

2. Cell-Based Assays: Assessing Cellular Effects

While a biochemical assay confirms target engagement, a cell-based assay is crucial to determine if the compound can enter a cell and exert a biological effect.

  • Methodology: Cell Proliferation Assay

    • Principle: This assay measures the number of viable cells after treatment with the compound. A common method is the use of a reagent that measures metabolic activity, such as ATP levels.

    • Protocol:

      • Cancer cells are seeded in multi-well plates and allowed to attach.

      • The cells are then treated with a range of concentrations of Pyr-2E.

      • After a defined incubation period (e.g., 72 hours), a reagent is added that generates a luminescent or fluorescent signal proportional to the number of living cells.

      • The signal is measured, and the half-maximal effective concentration (EC50) is calculated.

    • Rationale: This assay provides a more biologically relevant measure of the compound's potency, as it takes into account factors such as cell permeability and off-target effects.

Part 2: In Vivo Evaluation - The Complexity of a Living System

In vivo studies are essential to understand how a compound behaves in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall efficacy and potential toxicity. For oncology drug candidates, xenograft models are a widely used preclinical tool.[13][14][15]

  • Methodology: Human Tumor Xenograft Model

    • Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors.[15][16] The effect of the test compound on tumor growth is then evaluated.

    • Protocol:

      • A specific number of human cancer cells are injected subcutaneously into immunodeficient mice.

      • Once the tumors reach a certain size, the mice are randomized into treatment and control groups.

      • The treatment group receives Pyr-2E at a specified dose and schedule, while the control group receives a vehicle.

      • Tumor size and body weight are measured regularly.

      • At the end of the study, the tumors are excised and can be analyzed for biomarkers of drug activity.

    • Rationale: This model provides a more realistic assessment of a compound's anti-tumor activity in a physiological context, taking into account the complex interplay between the drug, the tumor, and the host environment.[13][14]

Data Interpretation and Correlation

The ultimate goal is to establish a clear and predictive relationship between the in vitro and in vivo data.

Table 1: Hypothetical Data for Pyr-2E

ParameterAssay TypeResult
IC50 (Kinase Inhibition) Biochemical50 nM
EC50 (Cell Proliferation) Cell-Based500 nM
Tumor Growth Inhibition In Vivo Xenograft60% at 50 mg/kg

Analysis of the Data:

  • IC50 vs. EC50: The 10-fold difference between the biochemical IC50 and the cellular EC50 is common and can be attributed to several factors, including the compound's ability to cross the cell membrane, potential for efflux by cellular pumps, and competition with high intracellular ATP concentrations.

  • In Vitro vs. In Vivo: To correlate the in vitro data with the in vivo outcome, we need to consider the pharmacokinetic (PK) profile of Pyr-2E. If the drug concentration in the plasma or at the tumor site in the mice consistently exceeds the cellular EC50, there is a good rationale for the observed tumor growth inhibition.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful IVIVC.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 IVIVC biochemical Biochemical Assay (IC50) cell_based Cell-Based Assay (EC50) biochemical->cell_based Cellular Potency efficacy Xenograft Efficacy (Tumor Growth Inhibition) cell_based->efficacy Predicts Efficacy correlation Correlation Analysis & Predictive Modeling cell_based->correlation In Vitro Potency pk_pd Pharmacokinetics/ Pharmacodynamics pk_pd->efficacy Informs Dosing efficacy->correlation In Vivo Outcome

Caption: Experimental workflow for establishing an in vitro-in vivo correlation.

Conclusion: A Data-Driven Approach to Drug Discovery

The correlation of in vitro and in vivo data is a critical and iterative process in drug development. For this compound compounds, and indeed for any therapeutic candidate, a thorough understanding of both systems is paramount. By carefully designing and executing experiments, and by thoughtfully analyzing the resulting data, researchers can build a robust IVIVC. This, in turn, allows for more confident decision-making, optimizes the use of resources, and ultimately increases the probability of translating a promising molecule into a successful medicine.

References

A Senior Application Scientist's Guide to Reproducible Synthesis and Biological Evaluation of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pyrimidine Scaffolds and the Imperative of Reproducibility

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active compounds.[1][2][3][4][5][6] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the building blocks of life, DNA and RNA.[1][4][5][7] This inherent biological relevance has spurred the development of thousands of pyrimidine derivatives, leading to a multitude of therapeutic agents with applications ranging from anticancer[1][7] and antimicrobial[2][8][9][10][11] to antiviral and anti-inflammatory activities.[2][3]

However, the path from a promising chemical structure on paper to a clinically effective drug is fraught with challenges, chief among them being the reproducibility of both the chemical synthesis and the subsequent biological assays.[12][13][14] In the fast-paced environment of drug discovery, the inability to reliably replicate experimental results can lead to wasted resources, misguided structure-activity relationship (SAR) studies, and ultimately, the failure of promising drug candidates. This guide, therefore, provides a comparative analysis of established protocols for the synthesis of pyrimidine derivatives and their biological evaluation, with a focus on ensuring robust and reproducible outcomes.

Part 1: Reproducible Synthesis of Pyrimidine Derivatives: A Comparative Approach

The synthesis of substituted pyrimidines is a well-established field, with several named reactions providing reliable routes to this important scaffold. Here, we compare two of the most robust and widely used methods: the Biginelli reaction and the Suzuki-Miyaura cross-coupling reaction.

The Biginelli Reaction: A Time-Tested One-Pot Synthesis

The Biginelli reaction, first reported in 1891, is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones.[15][16][17] Its simplicity, operational ease, and the biological significance of its products have made it a mainstay in medicinal chemistry.[2]

Causality Behind Experimental Choices:

The classical Biginelli reaction often suffers from low yields and long reaction times.[18] To address this, numerous modifications have been developed. The choice of catalyst is critical; while strong protic acids like HCl can be used, Lewis acids such as Yb(OTf)₃ or CuCl₂·2H₂O often provide higher yields and shorter reaction times under milder conditions.[16][18] Solvent choice also plays a crucial role. While traditional protocols use alcohols like ethanol, solvent-free "grindstone" methods offer an environmentally friendly alternative with often excellent yields.[18]

Self-Validating System:

A key aspect of a reproducible Biginelli reaction is the careful monitoring of the reaction progress by Thin Layer Chromatography (TLC). This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating. The identity and purity of the final product should be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis.

Comparative Data for Biginelli Reaction Modifications:

ProtocolCatalystSolventReaction ConditionsReported Yield (%)Reference
Classical BiginelliHClEthanolReflux, 3 hrsOften low[18]
Modified Biginelli (Grindstone)CuCl₂·2H₂O / HClSolvent-freeGrinding>90[18]
Modified Biginelli (Thiourea)NH₄ClMethanolReflux, 3 hrsNot specified[18]

Experimental Protocol: Modified Biginelli Reaction (Grindstone Method) [18]

  • Reactants:

    • Benzaldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl

  • Procedure:

    • In a mortar, combine the aldehyde, β-ketoester, urea/thiourea, and catalyst.

    • Grind the mixture with a pestle at room temperature for the time specified in the relevant literature (typically a few minutes).

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water.

    • Collect the solid product by filtration.

    • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Workflow for Assessing Synthesis Reproducibility:

G cluster_0 Reproducibility Assessment Workflow lit_review Thorough Literature Review direct_rep Direct Replication Attempt lit_review->direct_rep Select Protocol comp_analysis Comparative Analysis of Results direct_rep->comp_analysis Compare Yields & Purity protocol_opt Protocol Optimization comp_analysis->protocol_opt Identify Discrepancies validation Validation of Optimized Protocol protocol_opt->validation Refine Conditions validation->comp_analysis Iterate if Necessary G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)₂ PdII_R_R1 R-Pd(II)-R' L_n Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R' G cluster_0 Simplified Apoptosis Pathway pyrimidine Pyrimidine Derivative usp7 USP7 Inhibition pyrimidine->usp7 cdk2 CDK2 Inhibition pyrimidine->cdk2 p53 p53 Accumulation usp7->p53 p21 p21 Accumulation p53->p21 g1_arrest G1 Cell Cycle Arrest p21->g1_arrest cdk2->g1_arrest apoptosis Apoptosis g1_arrest->apoptosis

References

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